BML-260
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H11NO3S2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10+ |
Clave InChI |
HJGHAHOKZBWVGK-GXDHUFHOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of BML-260: A Technical Overview
For Immediate Release
Shanghai, China – December 17, 2025 – BML-260, a rhodanine-based small molecule, has emerged as a compound with a compelling dual mechanism of action, demonstrating therapeutic potential in distinct metabolic and muscular contexts. Initially identified as an inhibitor of the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1), recent research has unveiled a JSP-1-independent pathway through which this compound modulates energy expenditure. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Core Mechanisms of Action
This compound exhibits two primary, context-dependent mechanisms of action:
-
Inhibition of DUSP22 (JSP-1) in Skeletal Muscle: In skeletal muscle, this compound functions as a competitive inhibitor of DUSP22. This inhibition plays a crucial role in mitigating muscle wasting. By targeting DUSP22, this compound prevents the activation of the downstream c-Jun N-terminal kinase (JNK) and subsequent activation of the transcription factor Forkhead box protein O3a (FOXO3a), a key regulator of muscle atrophy.[1][2]
-
JSP-1-Independent Upregulation of UCP1 in Adipocytes: In both brown and white adipocytes, this compound stimulates the expression of Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis.[1][3] This effect is, unexpectedly, independent of its inhibitory action on JSP-1.[3][4] Instead, this compound activates several signaling pathways, including those mediated by cAMP response element-binding protein (CREB), Signal Transducer and Activator of Transcription 3 (STAT3), and Peroxisome Proliferator-Activated Receptor (PPAR).[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound.
| Parameter | Target | Value | Cell/System Type | Reference |
| IC50 | DUSP22 | 54 µM | In vitro enzyme assay | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Observation | Cell/Tissue Type | Reference |
| UCP1 mRNA Expression | Significant increase after 1, 2, and 3 days of treatment, comparable to isoproterenol (B85558) after 3 days. | Mature brown adipocytes | [3][5] |
| UCP1 Protein Expression | Significant increase, dependent on treatment time. | Mature brown and white adipocytes | [3][5][6] |
| Mitochondrial Activity | Increased number of mitochondria and oxygen consumption rate. | Brown adipocytes | [3] |
| Thermogenesis (in vivo) | Increased rectal temperature in response to cold challenge. | Mice | [3][6] |
| Phospho-CREB Levels | Clear increase in phosphorylation. | Brown adipocytes and adipose tissue | [4] |
| Phospho-STAT3 Levels | Clear increase in phosphorylation. | Brown adipocytes and adipose tissue | [4] |
| Muscle Atrophy (in vitro) | Prevention of dexamethasone-induced myotube atrophy. | C2C12 mouse myotubes | [2] |
| Muscle Wasting (in vivo) | Recovery of body weight and muscle performance in a dexamethasone-induced muscle wasting model. | Mice | [2] |
Table 2: Cellular and In Vivo Effects of this compound
Signaling Pathways
The signaling pathways modulated by this compound are depicted below using the DOT language for Graphviz.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
DUSP22 Inhibition Assay
A DUSP22 phosphatase activity assay was performed to determine the IC50 of this compound. The assay utilized a peptide substrate for DUSP22. The inhibition by this compound was measured by quantifying the dephosphorylation of the substrate in the presence of varying concentrations of the compound. The results indicated a dose-dependent inhibition of DUSP22 activity.[2]
Western Blot Analysis for Protein Expression and Phosphorylation
Cell Lysis and Protein Extraction:
-
Cells or tissues were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein were separated on SDS-polyacrylamide gels.
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
-
Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Membranes were incubated with primary antibodies against UCP1, phospho-CREB, phospho-STAT3, JNK, phospho-JNK, FOXO3a, and phospho-FOXO3a overnight at 4°C.
-
After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Adipocyte Differentiation and UCP1 Induction
Cell Culture and Differentiation:
-
Preadipocytes were cultured in growth medium until confluence.
-
Differentiation was induced using a cocktail containing insulin, dexamethasone (B1670325), and isobutylmethylxanthine (IBMX).
-
After induction, cells were maintained in a differentiation medium containing insulin.
This compound Treatment:
-
Mature adipocytes were treated with this compound at various concentrations and for different durations (e.g., 1, 2, or 3 days).[3][5]
Analysis of UCP1 Expression:
-
UCP1 mRNA and protein levels were assessed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
In Vivo Model of Muscle Wasting
Dexamethasone-Induced Muscle Atrophy:
-
Mice were treated with dexamethasone to induce muscle wasting.
-
A cohort of mice also received this compound treatment concurrently.
Functional Assessment:
-
Body weight and grip strength were measured.
-
Muscle performance was evaluated using a rotarod test.
Histological and Molecular Analysis:
-
Tibialis anterior (TA) muscles were collected for histological analysis of myofiber cross-sectional area (CSA).
-
Expression of atrogenes such as Atrogin-1 and MuRF-1 was analyzed by qRT-PCR.[2]
In Vivo Thermogenesis Measurement
Animal Model:
-
This compound was administered to mice via direct in situ injection into the subcutaneous white adipose depot due to low aqueous solubility.[3]
Cold Challenge:
-
Mice were exposed to a cold environment to stimulate thermogenesis.
Temperature Measurement:
-
Rectal temperature was measured at different time points during the cold exposure to assess the thermogenic response.[3][6]
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vivo experiments.
Conclusion
This compound presents a unique pharmacological profile with two distinct mechanisms of action. Its ability to inhibit DUSP22 offers a therapeutic avenue for combating skeletal muscle wasting. Concurrently, its JSP-1-independent stimulation of UCP1 expression in adipocytes highlights its potential as a novel agent for increasing energy expenditure and addressing metabolic disorders. Further research is warranted to fully elucidate the upstream targets of this compound in its JSP-1-independent pathway and to optimize its therapeutic application for these diverse conditions.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BML-260 as a DUSP22 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260 is a small molecule inhibitor of Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1). DUSP22 is a critical regulator of various cellular signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, autoimmune disorders, and muscle atrophy. This technical guide provides an in-depth overview of this compound as a DUSP22 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in this area.
Introduction to DUSP22
Dual Specificity Phosphatase 22 (DUSP22) is a member of the dual-specificity phosphatase family, which are enzymes that can dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues on their substrate proteins. DUSP22 is known to play a significant role in modulating intracellular signaling cascades, primarily through its interaction with and activation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Its involvement has been identified in various cellular processes, including T-cell receptor signaling, cancer progression, and muscle wasting.[1][2]
This compound: A DUSP22 Inhibitor
This compound is a rhodanine-based compound that has been identified as a potent inhibitor of DUSP22.[3] Its inhibitory action on DUSP22 has been characterized, and it is frequently used as a chemical probe to investigate the biological functions of DUSP22.
Quantitative Data on this compound Inhibition of DUSP22
The inhibitory activity of this compound against DUSP22 has been quantified, providing key data for its use in experimental settings.
| Parameter | Value | Assay Type | Reference |
| IC50 | 54 µM | DUSP22 phosphatase activity assay | [3] |
Key Signaling Pathways Involving DUSP22 and this compound
DUSP22 is a crucial node in several signaling pathways. This compound, by inhibiting DUSP22, can modulate the activity of these pathways.
DUSP22-JNK-FOXO3a Signaling Axis in Muscle Atrophy
In the context of skeletal muscle wasting, DUSP22 has been shown to be a positive regulator of the JNK signaling pathway. Activated JNK, in turn, phosphorylates and activates the transcription factor FOXO3a, a master regulator of muscle atrophy. This compound, by inhibiting DUSP22, can suppress the activation of JNK and subsequently reduce FOXO3a activity, thereby ameliorating muscle wasting.
DUSP22 in EGFR and c-Met Signaling in Cancer
In certain cancer cells, DUSP22 has been found to negatively regulate the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways.[4] Inhibition of DUSP22 by this compound can lead to increased phosphorylation and activation of EGFR and its downstream effectors, such as ERK1/2 and STAT3.[5] This can also lead to the upregulation of Programmed death-ligand 1 (PD-L1), suggesting a role for DUSP22 in immune evasion.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and DUSP22.
DUSP22 Phosphatase Activity Assay
This protocol is designed to measure the enzymatic activity of DUSP22 and assess the inhibitory effect of this compound. A common method involves a non-radioactive, colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[6]
Materials:
-
Recombinant human DUSP22 protein
-
This compound
-
pNPP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, recombinant DUSP22 protein, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of DUSP22 Signaling
This protocol details the detection of key proteins in the DUSP22 signaling pathway following treatment with this compound.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, lung cancer cell lines)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DUSP22, anti-phospho-JNK, anti-JNK, anti-phospho-FOXO3a, anti-FOXO3a, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cells.
Materials:
-
Cell line of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well for C2C12 cells) and allow them to adhere overnight.[7]
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow Visualization
A typical workflow for investigating the effects of this compound on a specific cell line is depicted below.
References
- 1. The phosphatase DUSP22 inhibits UBR2-mediated K63-ubiquitination and activation of Lck downstream of TCR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular alterations and tumor suppressive function of the DUSP22 (Dual Specificity Phosphatase 22) gene in peripheral T-cell lymphoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUSP22 inhibits lung tumorigenesis by suppression of EGFR/c-Met signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUSP22 inhibits lung tumorigenesis by suppression of EGFR/c-Met signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
BML-260 and the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a rhodanine-based small molecule inhibitor primarily targeting the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1).[1][2][3][4][5] DUSP22 is a key positive regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] By inhibiting DUSP22, this compound effectively downregulates JNK signaling, a pathway implicated in various cellular processes including inflammation, apoptosis, and cell proliferation.[1][2][6] Dysregulation of the JNK pathway is associated with a range of pathologies, making it a compelling target for therapeutic intervention.[2][5] This technical guide provides an in-depth overview of this compound, its mechanism of action related to the JNK signaling pathway, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects on the JNK pathway through the direct inhibition of DUSP22. DUSP22 functions as a phosphatase that enhances JNK signaling. The inhibition of DUSP22 by this compound leads to a downstream suppression of the JNK signaling cascade. A significant consequence of this inhibition is the downregulation of FOXO3a, a master regulator of skeletal muscle wasting, which is a downstream target of JNK.[2][3] This mechanism has been particularly studied in the context of preventing skeletal muscle atrophy.[1][2]
It is also noteworthy that this compound has been observed to have effects independent of DUSP22 and the JNK pathway, such as the activation of UCP1 and thermogenesis in adipocytes through CREB, STAT3, and PPAR signaling pathways.[7][8]
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Target | Parameter | Value | Comments | Reference |
| DUSP22 | IC50 | 54 μM | Determined by a phosphatase activity assay. This compound demonstrated dose-dependent inhibition. | [1] |
Signaling Pathway and Mechanism of Action Diagrams
JNK Signaling Pathway
Caption: A simplified diagram of the JNK signaling pathway.
This compound Mechanism of Action
Caption: Mechanism of this compound in the context of skeletal muscle wasting.
Experimental Protocols
DUSP22 Phosphatase Activity Assay
This protocol is adapted from standard colorimetric phosphatase assays using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[9][10]
Objective: To determine the inhibitory effect of this compound on DUSP22 phosphatase activity in a cell-free system.
Materials:
-
Recombinant human DUSP22 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control.
-
Add 60 µL of recombinant DUSP22 protein (e.g., 50 ng) diluted in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of JNK Pathway Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of c-Jun, a downstream target of JNK, in cultured cells.[11][12][13]
Objective: To determine if this compound inhibits the JNK signaling pathway in a cellular context by measuring the phosphorylation of c-Jun.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes)
-
Cell culture reagents
-
This compound
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an appropriate agonist for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing this compound's effect on the JNK pathway.
Conclusion
This compound is a valuable tool for researchers studying the JNK signaling pathway due to its inhibitory action on DUSP22. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the roles of DUSP22 and the JNK pathway in various biological and pathological processes. Further research is warranted to establish a comprehensive kinase selectivity profile for this compound and to explore its full therapeutic potential.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Dual Nature of BML-260: A Technical Whitepaper on its JSP-1 Dependent and Independent Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine-based small molecule, was initially characterized as a potent, competitive inhibitor of JNK Stimulatory Phosphatase-1 (JSP-1), also known as Dual Specificity Phosphatase 22 (DUSP22). This activity positioned it as a potential therapeutic agent for inflammatory and proliferative disorders associated with dysregulated JNK signaling. However, subsequent research has unveiled a more complex pharmacological profile, demonstrating that this compound exerts significant biological effects independent of its action on JSP-1. This technical guide provides an in-depth analysis of both the JSP-1-inhibitory and the recently discovered JSP-1-independent functions of this compound, with a focus on its role in adipocyte thermogenesis. We present a compilation of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Evolving Profile of this compound
This compound was first identified as a member of a series of rhodanine-based inhibitors of JSP-1.[1] JSP-1 is a dual-specificity phosphatase that, contrary to many other phosphatases, can act as a positive regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Inhibition of JSP-1 by this compound was therefore proposed as a therapeutic strategy for diseases driven by excessive JNK activation.
More recently, a pivotal study by Feng et al. (2019) revealed that this compound can potently induce the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, leading to increased mitochondrial activity and thermogenesis.[2][3][4][5] Crucially, these effects were demonstrated to be independent of JSP-1 inhibition.[4] This discovery has opened new avenues for the potential application of this compound in the treatment of obesity and metabolic disorders. This guide will dissect these two distinct mechanisms of this compound action.
JSP-1 Dependent Effects of this compound
Mechanism of Action: Inhibition of JSP-1 Phosphatase Activity
This compound acts as a competitive inhibitor of JSP-1 (DUSP22).[6] The inhibitory activity of this compound against JSP-1 has been determined to be in the low micromolar range.[6]
Signaling Pathway
The canonical JSP-1 signaling pathway involves the activation of the JNK cascade. By inhibiting JSP-1, this compound is expected to downregulate JNK signaling.
References
- 1. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BML-260: A Potent Inducer of UCP1 Expression in Adipocytes for Thermogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of BML-260 in upregulating Uncoupling Protein 1 (UCP1) expression in adipocytes. This compound, a rhodanine (B49660) derivative, has been identified as a significant stimulator of thermogenesis, offering a potential therapeutic avenue for obesity and related metabolic disorders. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Executive Summary
This compound is a small molecule, initially characterized as an inhibitor of the dual-specific phosphatase JSP-1, that has been shown to potently increase UCP1 expression in both brown and white adipocytes.[1][2] This induction of UCP1, a key protein in non-shivering thermogenesis, leads to increased mitochondrial activity and heat generation.[1][2] Mechanistic studies have revealed that this compound's effects on adipocytes are surprisingly independent of its JSP-1 inhibitory activity.[1][2] Instead, its action is mediated, at least in part, through the activation of the CREB, STAT3, and PPAR signaling pathways.[1][2] The findings position this compound as a promising lead compound for the development of anti-obesity therapeutics.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effect of this compound on adipocytes.
Table 1: In Vitro Effects of this compound on Brown Adipocytes
| Parameter | Treatment | Duration | Result | Significance |
| UCP1 mRNA Expression | This compound | 1, 2, or 3 days | Significant, time-dependent increase | p<0.05 to p<0.0001 |
| UCP1 Protein Expression | This compound | 1, 2, or 3 days | Significant, time-dependent increase | - |
| UCP1 Expression Level | This compound | 3 days | Comparable to Isoproterenol (ISO) treatment | - |
| Mitochondrial Number | This compound | - | Significantly increased | - |
| OXPHOS Proteins | This compound | - | Clear increase | - |
| MitoDNA/NuDNA Ratio | This compound | - | Clear increase | - |
| ATP Production | This compound | - | Decreased compared to control | - |
Table 2: In Vitro Effects of this compound on White Adipocytes
| Parameter | Treatment | Duration | Result | Significance |
| UCP1 mRNA Expression | This compound | 5 days | ~2.5-fold increase | p<0.05 |
| UCP1 Protein Expression | This compound | 5 days | Significant increase | - |
| Pgc1α mRNA Expression | This compound | 5 days | Stimulated | - |
| Pparα mRNA Expression | This compound | 5 days | Stimulated | - |
Table 3: In Vivo Effects of this compound on Subcutaneous White Adipose Tissue (WAT)
| Parameter | Treatment | Duration | Result | Significance |
| UCP1 Protein Expression | This compound (single in situ injection) | 3 days | Very significant increase (similar to CL-316243) | - |
| UCP1 mRNA Expression | This compound (single in situ injection) | - | 26-fold increase | - |
Signaling Pathways and Molecular Mechanisms
This compound induces UCP1 expression through a mechanism that is independent of JNK Stimulatory Phosphatase-1 (JSP-1), its previously known target.[1][2] The upregulation of UCP1 and the accompanying thermogenic program in adipocytes are attributed to the activation of several key signaling pathways.[2]
-
CREB Pathway: this compound treatment leads to an increase in the phosphorylation of CREB (p-CREB), a critical transcription factor for UCP1 expression.
-
STAT3 Pathway: Increased phosphorylation of STAT3 (p-STAT3) is observed in both adipocytes and adipose tissues treated with this compound.[2]
-
PPAR Pathway: The PPAR signaling pathway is also implicated in the action of this compound.[1][2] Co-treatment with PPAR inhibitors has been shown to alleviate the this compound-induced upregulation of UCP1.[3]
The following diagram illustrates the proposed signaling pathway for this compound's effect on UCP1 expression.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Therapeutic Potential of BML-260 in Muscle Atrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, presents a significant therapeutic challenge with no approved pharmacological treatments.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of BML-260, a rhodanine-based small molecule, in combating muscle atrophy. This compound has been identified as an inhibitor of Dual Specificity Phosphatase 22 (DUSP22), a key regulator of muscle wasting.[4] By targeting the DUSP22-JNK-FOXO3a signaling axis, this compound has demonstrated significant efficacy in preclinical models of muscle atrophy, offering a promising avenue for the development of novel therapeutics. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a rhodanine-based small molecule inhibitor originally developed for its activity against DUSP22 (also known as JNK Stimulatory Phosphatase-1, JSP-1).[4] It acts as a competitive inhibitor of DUSP22 with an IC₅₀ in the low micromolar range.[4] While initially explored in the context of inflammatory and proliferative disorders, recent research has highlighted its significant potential in ameliorating skeletal muscle wasting.[4] Studies have shown that DUSP22 is upregulated in patients with sarcopenia and in various animal models of muscle wasting.[1][2][4] this compound's ability to counteract the downstream effects of elevated DUSP22 makes it a compelling candidate for therapeutic intervention in muscle atrophy.
Mechanism of Action: The DUSP22-JNK-FOXO3a Signaling Axis
The primary mechanism through which this compound exerts its anti-atrophic effects is by inhibiting DUSP22, which leads to the suppression of the c-Jun N-terminal kinase (JNK) and Forkhead box protein O3a (FOXO3a) signaling pathway.[1][4] This pathway is a master regulator of muscle wasting.[4]
-
DUSP22 Upregulation in Atrophy: In conditions of muscle wasting such as sarcopenia, DUSP22 expression is elevated.[4]
-
JNK Activation: DUSP22 activates the stress-activated protein kinase JNK.[4]
-
FOXO3a Activation: Activated JNK, in turn, promotes the activity of FOXO3a, a key transcription factor that drives the expression of "atrogenes" – genes that promote muscle protein breakdown.[4] These include critical E3 ubiquitin ligases like Atrogin-1 (also known as Fbxo32) and Muscle RING Finger 1 (MuRF-1).
-
This compound Intervention: By inhibiting DUSP22, this compound prevents the activation of JNK and the subsequent activation of FOXO3a.[4] This leads to a downregulation of atrogenes and a reduction in muscle protein degradation, thus preserving muscle mass and function.[4]
Notably, the therapeutic effects of this compound occur independently of the PI3K-Akt pathway, a major signaling pathway involved in muscle protein synthesis.[4] This is advantageous as aberrant activation of the Akt pathway has been linked to potential pathologies.[4]
Signaling Pathway Diagram
Caption: this compound inhibits DUSP22, suppressing the JNK-FOXO3a pathway to prevent muscle wasting.
Quantitative Data from Preclinical Studies
This compound has been evaluated in several preclinical models of muscle atrophy, consistently demonstrating its therapeutic potential. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in Aged Mice (Sarcopenia Model)
| Parameter | Control (Aged) | This compound Treated (Aged) | Percentage Change | Reference |
| Grip Strength | Baseline | >20% increase | >20% | [4] |
| Wasting-related Gene Expression | Baseline | >50% reduction | >50% | [4] |
| Myofiber Cross-Sectional Area (CSA) | Decreased | Increased | Significant Increase | [4] |
| Atrogin-1 Expression (TA Muscle) | Upregulated | Reduced | Significant Reduction | [4] |
| MuRF-1 Expression (TA Muscle) | Upregulated | Reduced | Significant Reduction | [4] |
| Myostatin Expression | Upregulated | Reduced | Significant Reduction | [4] |
| PGC-1α Expression | Downregulated | Increased | Significant Increase | [4] |
TA: Tibialis Anterior
Table 2: In Vitro Efficacy of this compound in Dexamethasone-Treated Myotubes
| Parameter | Vehicle | This compound | p-value | Reference |
| Atrogin-1 Expression (qPCR) | Upregulated | Reduced | p = 0.0194 | [4] |
| MuRF-1 Expression (qPCR) | Upregulated | Reduced | p = 0.112 | [4] |
| Atrogin-1 Protein Level (Western Blot) | Increased | Reduced | p = 0.0016 | [4] |
| MuRF-1 Protein Level (Western Blot) | Increased | Reduced | p = 0.0025 | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the studies on this compound's effect on muscle atrophy.
Animal Models of Muscle Atrophy
-
Sarcopenia Model:
-
Animals: Aged male C57BL/6 mice (e.g., 27 months old).
-
Treatment: this compound administered via intraperitoneal injection (dosage and frequency to be optimized, e.g., 10 mg/kg daily for 6 weeks).
-
Outcome Measures: Grip strength, muscle mass (Tibialis Anterior, Gastrocnemius), muscle fiber cross-sectional area (immunohistochemistry), gene and protein expression analysis (qPCR, Western blot).
-
-
Dexamethasone (B1670325) (Dex)-Induced Atrophy Model:
-
Animals: Young adult male C57BL/6 mice (e.g., 10-12 weeks old).
-
Induction: Dexamethasone administered in drinking water or via injection to induce muscle atrophy.
-
Treatment: Co-administration of this compound with Dex.
-
Outcome Measures: Body weight, muscle mass, gene and protein expression of atrogenes.
-
In Vitro Myotube Atrophy Assay
-
Cell Line: C2C12 myoblasts.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.
-
Atrophy Induction: Differentiated myotubes are treated with dexamethasone (e.g., 100 µM) for a specified period (e.g., 24 hours) to induce atrophy.
-
This compound Treatment: this compound is co-administered with dexamethasone at various concentrations to assess its protective effects.
-
Analysis: Myotube diameter is measured via microscopy. Protein and RNA are extracted for Western blot and qPCR analysis of atrophy markers.
Western Blot Analysis
-
Protein Extraction: Muscle tissue or cell lysates are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated on SDS-PAGE gels.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against DUSP22, JNK, p-JNK, FOXO3a, Atrogin-1, MuRF-1, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from muscle tissue or cells using TRIzol reagent.
-
cDNA Synthesis: cDNA is synthesized from RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using SYBR Green master mix and specific primers for target genes (e.g., Atrogin-1, MuRF-1, DUSP22) and a housekeeping gene (e.g., Gapdh).
-
Analysis: Relative gene expression is calculated using the ΔΔCT method.
Experimental Workflow Diagram
Caption: A general workflow for evaluating this compound in muscle atrophy models.
Other Biological Activities and Considerations
While the primary focus of this guide is on muscle atrophy, it is important for drug development professionals to be aware of other reported biological activities of this compound. Studies have shown that this compound can also:
-
Upregulate UCP1 Expression: this compound has been found to increase the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, suggesting a role in promoting thermogenesis.[5][6][7]
-
Activate Other Signaling Pathways: The effects of this compound on UCP1 expression appear to be mediated, at least in part, through the activation of CREB, STAT3, and PPAR signaling pathways.[5]
These findings suggest that this compound may have broader metabolic effects beyond its impact on muscle tissue. Further research is needed to fully elucidate the integrated physiological effects of this compound and to assess any potential off-target effects in the context of treating muscle atrophy.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of muscle atrophy. Its well-defined mechanism of action, targeting the DUSP22-JNK-FOXO3a axis, and its demonstrated efficacy in preclinical models provide a strong rationale for further development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and assess the drug's profile in vivo.
-
Toxicology and Safety Studies: To ensure a favorable safety profile for potential clinical applications.
-
Clinical Trials: To evaluate the efficacy and safety of this compound in human populations with muscle wasting conditions such as sarcopenia and cachexia.
The development of this compound could offer a much-needed pharmacological intervention to improve the quality of life and health outcomes for individuals suffering from muscle atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORCID [orcid.org]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling networks governing skeletal muscle growth, atrophy, and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
BML-260: A Technical Guide for the Investigation of Obesity and Thermogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative initially identified as a JNK signaling pathway inhibitor, has emerged as a potent activator of Uncoupling Protein 1 (UCP1) expression and thermogenesis in adipocytes.[1] This technical guide provides an in-depth overview of this compound's mechanism of action and its potential application in obesity research. It details the quantitative effects of this compound on thermogenic gene and protein expression, outlines comprehensive experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel therapeutic strategies for obesity.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities. A promising therapeutic strategy for combating obesity involves the activation of thermogenesis in adipocytes, a process largely mediated by Uncoupling Protein 1 (UCP1). This compound has been identified as a significant inducer of UCP1 expression in both brown and white adipocytes, promoting a "browning" of white adipose tissue and enhancing mitochondrial activity and heat generation.[1] Mechanistic studies reveal that this compound's effects are independent of its previously known role as a JSP-1 inhibitor and are instead mediated through the activation of CREB, STAT3, and PPAR signaling pathways.[1]
Mechanism of Action: A JSP-1 Independent Pathway
This compound stimulates UCP1 expression and thermogenesis through a signaling cascade that is independent of JNK signaling.[1] The proposed mechanism involves the activation of key transcription factors that regulate UCP1 gene expression.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound in adipocytes.
Caption: this compound activates CREB, STAT3, and PPAR signaling in adipocytes to drive UCP1 expression and thermogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression in adipocytes as reported in the literature.
In Vitro Effects of this compound on Adipocytes
| Cell Type | Treatment | Target | Fold Change (mRNA) | Fold Change (Protein) | Significance |
| Brown Adipocytes | This compound (3 days) | UCP1 | Significant Increase | Significant Increase | p < 0.001 |
| White Adipocytes | This compound (5 days) | UCP1 | ~2.5-fold | Significant Increase | p < 0.01 |
| White Adipocytes | This compound (5 days) | Pgc1α | Significant Increase | Not Reported | p < 0.05 |
| White Adipocytes | This compound (5 days) | Pparα | Significant Increase | Not Reported | p < 0.05 |
Data extracted from Feng et al., 2019.[1]
In Vivo Effects of this compound on Subcutaneous White Adipose Tissue
| Treatment | Target | Fold Change (mRNA) | Fold Change (Protein) | Outcome | Significance |
| This compound (single injection) | UCP1 | ~26-fold | Very Significant Increase | Increased rectal temperature during cold challenge, decreased WAT weight | p < 0.001 |
| This compound (single injection) | OXPHOS proteins | Not Reported | Significant Increase | p < 0.01 |
Data extracted from Feng et al., 2019.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
In Vitro Adipocyte Differentiation and Treatment
Objective: To differentiate pre-adipocytes into mature adipocytes and assess the effect of this compound treatment.
Workflow Diagram:
Caption: Workflow for in vitro differentiation of adipocytes and subsequent treatment with this compound for analysis.
Protocol:
-
Cell Culture: Culture immortalized brown or white pre-adipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation Induction: Once cells reach confluence, induce differentiation using a differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin).
-
Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., containing insulin) and culture for an additional 4-5 days until mature adipocytes are formed.
-
This compound Treatment: Treat mature adipocytes with this compound (e.g., 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 5 days).
-
Harvesting: After treatment, wash the cells with PBS and harvest for downstream analysis (RNA or protein extraction).
RNA Extraction and qPCR
Objective: To quantify the mRNA expression of thermogenic genes.
Protocol:
-
RNA Isolation: Extract total RNA from cultured adipocytes or adipose tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for UCP1, Pgc1α, Pparα, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for UCP1
Objective: To determine the protein levels of UCP1.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Administration and Analysis
Objective: To assess the effect of this compound on thermogenesis in a mouse model.
Workflow Diagram:
Caption: Workflow for in vivo administration of this compound to mice and subsequent analysis of adipose tissue.
Protocol:
-
Animal Model: Use adult male C57BL/6J mice.
-
This compound Administration: Administer this compound via direct in situ injection into the subcutaneous white adipose depot. A positive control, such as CL-316243, can also be used.[1]
-
Monitoring: Monitor the animals for any adverse effects.
-
Cold Challenge: Three days post-injection, subject the mice to a cold challenge (e.g., 4°C) and measure rectal temperature at regular intervals.[2]
-
Tissue Harvesting: At the end of the experiment, euthanize the mice and dissect the subcutaneous white adipose tissue.
-
Downstream Analysis: Process the tissue for RNA extraction, protein analysis (Western blotting), and histological staining (H&E and UCP1 immunohistochemistry).
Conclusion
This compound represents a valuable pharmacological tool for studying the mechanisms of adipocyte browning and thermogenesis. Its ability to potently induce UCP1 expression through a JSP-1-independent pathway involving CREB, STAT3, and PPAR signaling highlights a novel avenue for therapeutic intervention in obesity and related metabolic disorders. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the physiological and therapeutic potential of this compound. Further studies are warranted to explore the long-term efficacy and safety of this compound in preclinical models of obesity.
References
Unraveling the Structure-Activity Relationship of BML-260: A Dual Modulator of DUSP22 and UCP1 Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine-based small molecule, has emerged as a fascinating pharmacological tool with a dual mechanism of action. Initially identified as a potent inhibitor of the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1), it has since been discovered to be a robust stimulator of uncoupling protein 1 (UCP1) expression in adipocytes, a function independent of its DUSP22 inhibitory activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its chemical features, biological targets, and the distinct signaling pathways it modulates. Quantitative data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biological functions.
Chemical Structure and Properties
This compound, with the chemical name 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid, is a derivative of the rhodanine (B49660) heterocyclic core. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
| Property | Value |
| Molecular Formula | C17H11NO3S2 |
| Molecular Weight | 341.40 g/mol |
| CAS Number | 101439-76-3 |
| Appearance | Solid |
| Purity | >98% |
Structure-Activity Relationship (SAR) of this compound
The SAR of this compound is multifaceted, reflecting its two distinct biological activities.
Inhibition of DUSP22 (JSP-1)
This compound was originally identified as a competitive inhibitor of DUSP22, a phosphatase that activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The rhodanine core of this compound is a common feature in many enzyme inhibitors, and its derivatives have been explored for various therapeutic applications.[1]
Unfortunately, a detailed SAR study with a series of this compound analogs against DUSP22 is not publicly available in the reviewed literature. The key structural features of this compound essential for DUSP22 inhibition are presumed to involve the rhodanine-3-acetic acid moiety and the 5-benzylidene group, which likely interact with the active site of the enzyme. Molecular docking studies have suggested that this compound binds non-covalently to the active site of human DUSP22, specifically at the Cys88 residue.[1]
Stimulation of Uncoupling Protein 1 (UCP1) Expression
A pivotal discovery revealed that this compound potently stimulates the expression of UCP1 in both brown and white adipocytes.[2] This effect is, unexpectedly, independent of its inhibitory action on JSP-1.[2][3] This suggests that this compound possesses at least one other unidentified molecular target responsible for this thermogenic effect.
A screening of 33 phosphatase inhibitors identified this compound as a significant activator of UCP1 expression.[2] However, the structures and activities of the other 32 compounds were not reported, precluding a direct SAR comparison from that study. The rhodanine scaffold is a recurring motif in compounds with diverse biological activities, and it is plausible that specific substitutions on the rhodanine ring and the benzylidene moiety are critical for the UCP1-stimulating effect.
Quantitative Biological Data
The following table summarizes the known quantitative data for this compound's biological activities.
| Target | Assay | Activity | Reference |
| DUSP22 (JSP-1) | Phosphatase Activity Assay | IC50 = 54 μM | [1] |
| UCP1 Expression | Ucp1-2A-GFP Reporter Assay in brown adipocytes | Significant increase in GFP intensity | [2] |
Signaling Pathways
This compound's dual activities are mediated through distinct signaling pathways.
DUSP22-JNK Signaling Pathway
As a DUSP22 inhibitor, this compound is expected to modulate the JNK signaling pathway. DUSP22 activates JNK, a key regulator of inflammatory and proliferative responses. By inhibiting DUSP22, this compound can suppress the JNK pathway, which has therapeutic potential in inflammatory disorders and certain cancers.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of BML-260 on FOXO3a Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Forkhead box O3a (FOXO3a) transcription factor is a critical regulator of cellular processes including apoptosis, cell cycle arrest, and stress resistance.[1][2][3] Its dysregulation is implicated in numerous pathologies, making it a compelling target for therapeutic development. This document provides a detailed technical overview of the effects of BML-260, a small molecule inhibitor, on the FOXO3a signaling pathway. Recent studies have elucidated a mechanism whereby this compound modulates FOXO3a activity through the DUSP22-JNK signaling axis, independent of the canonical PI3K/Akt pathway.[4][5] This guide presents the core signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.
Core Signaling Pathway: The DUSP22-JNK-FOXO3a Axis
This compound exerts its influence on FOXO3a by targeting Dual Specificity Phosphatase 22 (DUSP22).[4][5] Under conditions of cellular stress, such as those that lead to muscle atrophy, DUSP22 is upregulated. DUSP22 is known to activate the stress-associated c-Jun N-terminal kinase (JNK).[4] Activated JNK, in turn, phosphorylates and activates FOXO3a, leading to the transcription of target genes associated with atrophy and apoptosis.[4][5]
This compound acts as an inhibitor of DUSP22, thereby preventing the activation of JNK.[4] This leads to a downstream suppression of FOXO3a activation and a reduction in the expression of its target genes.[4][5] A key finding is that this signaling cascade operates independently of the PI3K-Akt pathway, a well-known regulator of FOXO3a.[4][5]
Signaling Pathway Diagram
Caption: this compound inhibits DUSP22, preventing JNK activation and subsequent FOXO3a-mediated gene expression.
Quantitative Data Presentation
The following tables summarize the key quantitative findings regarding the effect of this compound.
Table 1: this compound Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | DUSP22 | Phosphatase Activity Assay | 54 µM | [4] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation in Dexamethasone-Treated Myotubes
| Protein | Treatment | Change in Expression/Phosphorylation | Significance | Reference |
| p-JNK | Dexamethasone (B1670325) + this compound | Decreased vs. Dexamethasone alone | p < 0.05 | [4] |
| FOXO3a | Dexamethasone + this compound | Suppressed upregulation vs. Dexamethasone alone | Not specified | [4] |
| Atrogin-1 | Dexamethasone + this compound | Decreased vs. Dexamethasone alone | p < 0.01 | [4] |
| MuRF-1 | Dexamethasone + this compound | Decreased vs. Dexamethasone alone | p < 0.01 | [4] |
Table 3: In Vivo Effects of this compound in Aged Skeletal Muscle
| Parameter | Treatment | Outcome | Significance | Reference |
| Wasting-related gene expression | DUSP22 gene knockdown | Reduced by >50% | Not specified | [4] |
| Grip strength | This compound therapy | Increased by >20% | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Western Blot Analysis of JNK and FOXO3a Phosphorylation
This protocol is adapted for the analysis of phosphorylated proteins in skeletal muscle cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.
-
To induce atrophy, treat myotubes with dexamethasone (e.g., 100 µM) with or without this compound (e.g., 10-50 µM) for 24-48 hours.
2. Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-FOXO3a (Ser253)
-
Rabbit anti-FOXO3a
-
Rabbit anti-Atrogin-1
-
Rabbit anti-MuRF-1
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
7. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein and the loading control.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound on muscle cells.
1. Cell Seeding:
-
Seed C2C12 myotubes in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere and differentiate as described above.
2. Compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
3. MTT Incubation:
-
Add 10 µl of 5 mg/ml MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Workflow Visualization
Experimental Workflow Diagram
Caption: A typical workflow for investigating the effects of this compound on FOXO3a signaling.
Conclusion
This compound represents a valuable research tool for modulating the FOXO3a signaling pathway. Its mechanism of action through the DUSP22-JNK axis provides an alternative route to influence FOXO3a activity, distinct from the well-trodden PI3K/Akt pathway.[4][5] The data presented herein supports the therapeutic potential of targeting this pathway in conditions characterized by excessive FOXO3a activation, such as muscle wasting disorders.[4] The detailed protocols and workflows provided in this document are intended to facilitate further research into the therapeutic applications of this compound and the broader DUSP22-JNK-FOXO3a signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of BML-260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative, has emerged as a molecule of significant interest with dual therapeutic potential. Initially identified as a potent inhibitor of the dual-specific phosphatase JSP-1, subsequent research has unveiled a more complex pharmacological profile. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on its distinct roles in promoting adipocyte thermogenesis and ameliorating skeletal muscle wasting. We present a compilation of the key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways modulated by this compound.
Introduction
The search for novel therapeutic agents to combat metabolic disorders and muscle wasting diseases has led to the exploration of diverse chemical scaffolds. This compound, a rhodanine-based small molecule, was first investigated for its inhibitory activity against the dual-specific phosphatase JSP-1 (also known as DUSP22). However, its characterization has revealed unexpected and potent biological activities that extend beyond its initial target, opening up new avenues for its therapeutic application.
This guide will delve into the two primary areas of this compound research: its role in uncoupling protein 1 (UCP1) expression and thermogenesis in adipocytes, and its protective effects against skeletal muscle atrophy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Parameter | Value | Cell/System | Reference |
| UCP1 mRNA Expression | |||
| In Vitro (White Adipocytes) | 2.5-fold increase | Differentiated mouse white adipocytes | [1] |
| In Vivo (White Adipose Tissue) | 26-fold increase | Subcutaneous white adipose tissue of mice | [1][2] |
| DUSP22 Inhibition | |||
| IC50 | 54 µM | In vitro phosphatase assay | [3] |
| Cellular Treatment | |||
| C2C12 Myotubes | 12.5 µM | Mouse myotube cell line | [3] |
Table 1: Summary of this compound In Vitro and In Vivo Activity
Experimental Protocols
Ucp1-2A-GFP Reporter Assay for Screening UCP1 Activators
This assay was pivotal in the initial discovery of this compound's effect on UCP1 expression.[2][4]
Objective: To identify compounds that increase the expression of UCP1.
Principle: An immortalized brown adipocyte cell line was engineered to express a green fluorescent protein (GFP) tag under the control of the endogenous Ucp1 promoter. An increase in UCP1 expression results in a corresponding increase in GFP fluorescence, which can be quantified.
Methodology:
-
Cell Culture: Immortalized Ucp1-2A-GFP brown pre-adipocytes are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Differentiation: To induce differentiation into mature adipocytes, the growth medium is replaced with a differentiation medium containing insulin (B600854), dexamethasone, IBMX, and T3 for two days. Subsequently, cells are maintained in a maintenance medium containing insulin and T3.
-
Compound Treatment: On day 8 of differentiation, mature adipocytes are treated with this compound at a desired concentration (e.g., 10 µM) or vehicle control (DMSO).
-
GFP Quantification: After a 48-hour incubation period, GFP fluorescence is visualized using a fluorescence microscope and quantified using a plate reader or flow cytometer.
-
Data Analysis: The change in GFP intensity in this compound-treated cells is compared to that of vehicle-treated cells to determine the fold increase in UCP1 promoter activity.
Western Blot Analysis of Phosphorylated CREB and STAT3
This protocol was used to investigate the signaling pathways activated by this compound in adipocytes.[2]
Objective: To determine the effect of this compound on the phosphorylation status of CREB and STAT3.
Methodology:
-
Cell Lysis: Differentiated brown adipocytes treated with this compound or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated CREB (p-CREB) and phosphorylated STAT3 (p-STAT3). Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities for p-CREB and p-STAT3 are normalized to the total protein levels of CREB and STAT3, respectively, or a loading control like β-actin.
DUSP22 Phosphatase Activity Assay
This assay is used to quantify the inhibitory effect of this compound on DUSP22.[3]
Objective: To determine the IC50 value of this compound for DUSP22.
Principle: The assay measures the dephosphorylation of a substrate by the DUSP22 enzyme. Para-nitrophenyl phosphate (B84403) (pNPP) is a commonly used colorimetric substrate that, upon dephosphorylation, produces a yellow product that can be measured spectrophotometrically at 405 nm.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), and purified recombinant DUSP22 enzyme.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the pNPP substrate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a strong base (e.g., 1 M NaOH).
-
Absorbance Measurement: The absorbance of the resulting yellow solution is measured at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through distinct signaling pathways in different cellular contexts.
UCP1 Expression in Adipocytes
In adipocytes, this compound promotes UCP1 expression and thermogenesis through a mechanism that is independent of its inhibitory effect on JSP-1.[2][5] The key signaling molecules involved are CREB, STAT3, and PPAR.[2][6]
Amelioration of Skeletal Muscle Wasting
In skeletal muscle, this compound prevents atrophy by inhibiting the dual-specificity phosphatase DUSP22.[3][7] This leads to the suppression of the JNK-FOXO3a signaling axis, a key pathway in muscle protein degradation. This action is independent of the PI3K-Akt pathway.[3]
Conclusion
The initial characterization of this compound has revealed a fascinating dual-action profile, positioning it as a promising lead compound for the development of therapeutics for both obesity and muscle wasting disorders. Its ability to stimulate thermogenesis in adipocytes via a JSP-1 independent pathway involving CREB, STAT3, and PPAR signaling is a significant finding. Concurrently, its capacity to mitigate muscle atrophy by inhibiting DUSP22 and the downstream JNK-FOXO3a pathway highlights a distinct and equally important mechanism of action.
Further research is warranted to fully elucidate the upstream targets of this compound in adipocytes, to optimize its potency and selectivity for DUSP22, and to evaluate its long-term efficacy and safety in preclinical models. This technical guide serves as a foundational resource for researchers embarking on the continued exploration and development of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
BML-260 (CAS 101439-76-3): A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, with CAS number 101439-76-3, is a rhodanine-based small molecule that has emerged as a significant tool in biomedical research. Initially identified as an inhibitor of the dual-specificity phosphatase 22 (DUSP22 or JSP-1), its biological activities have been shown to extend to the regulation of energy metabolism through the stimulation of Uncoupling Protein 1 (UCP1) expression. This technical guide provides an in-depth analysis of the core functionalities of this compound, presenting its dual mechanisms of action supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in areas such as inflammatory disorders, metabolic diseases, and muscle wasting conditions.
Core Biological Activities of this compound
This compound exhibits two primary, and seemingly independent, biological activities:
-
Inhibition of Dual-Specificity Phosphatase 22 (DUSP22/JSP-1): this compound acts as a competitive inhibitor of DUSP22, a phosphatase that positively regulates the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting DUSP22, this compound can modulate downstream cellular processes controlled by JNK, such as inflammation and apoptosis.
-
Stimulation of Uncoupling Protein 1 (UCP1) Expression: In adipocytes, this compound has been demonstrated to potently increase the expression of UCP1, a key protein in mitochondrial thermogenesis. This effect is independent of its DUSP22 inhibitory activity and points towards its potential as a therapeutic agent for obesity and related metabolic disorders.
Quantitative Data
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | DUSP22 | 54 µM | DUSP22 phosphatase activity assay. | [1] |
Experimental Protocols
DUSP22 Phosphatase Activity Assay
This protocol describes the methodology to determine the inhibitory effect of this compound on DUSP22 activity.[1]
-
Reagents and Materials:
-
Recombinant human DUSP22 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 20 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 20 µL of recombinant DUSP22 protein (final concentration, e.g., 50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 60 µL of the pNPP substrate (final concentration, e.g., 1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
UCP1 Expression Analysis in Adipocytes
This protocol outlines the steps to assess the effect of this compound on UCP1 expression in cultured adipocytes.[2]
-
Adipocyte Differentiation:
-
Culture pre-adipocytes (e.g., mouse primary stromal vascular fraction cells) to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM/F12 supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, 1 µg/mL insulin, and 1 µM rosiglitazone) for 2 days.
-
Maintain the cells in a maturation medium (e.g., DMEM/F12 with 10% FBS and 1 µg/mL insulin) for an additional 4-6 days, changing the medium every 2 days.
-
-
This compound Treatment:
-
On day 6-8 of differentiation, treat the mature adipocytes with this compound at the desired concentration (e.g., 10 µM) or vehicle control (DMSO) for 24-72 hours.
-
-
Analysis of UCP1 Expression:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated adipocytes using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for UCP1 and a reference gene (e.g., β-actin).
-
Calculate the relative mRNA expression of UCP1 using the ΔΔCt method.
-
-
Western Blotting:
-
Lyse the treated adipocytes in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the DUSP22-JNK Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the DUSP22-JNK signaling cascade, which has implications for conditions like skeletal muscle wasting.
Caption: this compound inhibits DUSP22, leading to reduced JNK activation and subsequent suppression of FOXO3a-mediated atrogene expression, thereby ameliorating skeletal muscle wasting.
This compound-Induced UCP1 Expression in Adipocytes
This diagram depicts the signaling pathways activated by this compound to stimulate UCP1 expression in adipocytes, a process independent of DUSP22 inhibition.
Caption: this compound activates CREB, STAT3, and PPAR signaling pathways in adipocytes, leading to the upregulation of UCP1 gene expression and enhanced thermogenesis.
Experimental Workflow for Investigating this compound's Effect on Muscle Wasting
The following diagram outlines a typical experimental workflow to study the in vivo effects of this compound on skeletal muscle wasting.
Caption: An in vivo workflow to assess the therapeutic effect of this compound on induced skeletal muscle atrophy in a mouse model.
Conclusion and Future Directions
This compound is a versatile chemical probe with well-defined activities as a DUSP22 inhibitor and a UCP1 expression stimulator. The initial hypothesis of this compound acting as a Protein Kinase C zeta (PKCζ) inhibitor is not supported by the current body of scientific literature. The established dual functionalities of this compound make it a valuable tool for investigating the roles of DUSP22 in various diseases and for exploring novel therapeutic strategies for metabolic disorders.
Future research should focus on elucidating the precise molecular target through which this compound upregulates UCP1 expression. Furthermore, medicinal chemistry efforts could be directed towards optimizing the potency and selectivity of this compound for both DUSP22 and its UCP1-regulating target to develop more effective and specific therapeutic agents. Preclinical studies in relevant animal models of inflammatory diseases, obesity, and sarcopenia will be crucial in translating the promising in vitro and in vivo findings into potential clinical applications.
References
BML-260: A Chemical Probe for Interrogating DUSP22 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity phosphatase 22 (DUSP22), also known as JNK-stimulatory phosphatase-1 (JSP-1), is a member of the dual-specificity phosphatase family that plays a crucial role in regulating various cellular processes, including immune responses, cancer progression, and metabolic diseases. Its involvement in key signaling pathways, such as the c-Jun N-terminal kinase (JNK) and signal transducer and activator of transcription 3 (STAT3) pathways, has positioned it as an attractive therapeutic target. BML-260, a rhodanine-based small molecule, has emerged as a valuable chemical probe for elucidating the biological functions of DUSP22. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and its application in studying DUSP22-mediated signaling. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.
Introduction to DUSP22
DUSP22 is a dual-specificity phosphatase that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrate proteins. It is implicated in a variety of physiological and pathological processes. DUSP22 has been shown to be a negative regulator of the T-cell receptor signaling pathway and is involved in the regulation of the EGFR/ERK1/2 axis.[1] Its dysregulation has been linked to several diseases, including peripheral T-cell lymphoma, where it is considered a tumor suppressor gene.[2] Furthermore, emerging evidence highlights its role in metabolic regulation and muscle wasting.[3][4]
This compound: A DUSP22-Targeting Chemical Probe
This compound is a rhodanine (B49660) derivative identified as an inhibitor of DUSP22.[4] Its ability to modulate DUSP22 activity provides a powerful tool to investigate the phosphatase's role in cellular signaling and disease.
Mechanism of Action
This compound acts as a competitive inhibitor of DUSP22.[4] Molecular docking studies suggest that this compound binds non-covalently to the active site of human DUSP22, specifically interacting with the catalytic cysteine residue (Cys88).[4] By occupying the active site, this compound prevents the binding and dephosphorylation of DUSP22 substrates.
Quantitative Data
The inhibitory potency and other relevant quantitative data for this compound are summarized in the table below.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 54 µM | Human | DUSP22 phosphatase activity assay | [4] |
| Binding Mode | Competitive, Non-covalent | Human | Molecular Docking | [4] |
| Vina Score | -5.8 | Human | Molecular Docking | [4] |
DUSP22 Signaling Pathways Modulated by this compound
This compound has been instrumental in delineating the role of DUSP22 in specific signaling cascades, most notably the JNK pathway.
The DUSP22-JNK-FOXO3a Pathway in Skeletal Muscle Wasting
Recent studies have demonstrated that DUSP22 is a key regulator of skeletal muscle atrophy.[3][4] Inhibition of DUSP22 by this compound has been shown to ameliorate muscle wasting by suppressing the activation of the stress-activated kinase JNK and its downstream target, the transcription factor FOXO3a, a master regulator of muscle atrophy.[3][4][5][6] This effect appears to be independent of the Akt signaling pathway.[3][4]
Selectivity and Off-Target Profile
A critical aspect of a chemical probe is its selectivity. While this compound shows inhibitory activity against DUSP22, it is essential to consider its potential off-target effects.
Selectivity Against Related Phosphatases
This compound has been shown to be selective for DUSP22 over the closely related atypical dual-specificity phosphatase, VH1-related (VHR) phosphatase.[4]
Known Off-Target Activities
It is important to note that this compound has demonstrated biological activity that is independent of DUSP22. In adipocytes, this compound can upregulate the expression of uncoupling protein-1 (UCP1) and promote thermogenesis through the activation of CREB, STAT3, and PPAR signaling pathways, and this effect is not dependent on DUSP22 inhibition.[7] Researchers should consider these off-target effects when interpreting data from experiments using this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound to study DUSP22 function.
In Vitro DUSP22 Phosphatase Inhibition Assay
This protocol is adapted from commercially available phosphatase assay kits and literature reports.[4]
Materials:
-
Recombinant human DUSP22 protein
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
pNPP (p-nitrophenyl phosphate) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the phosphatase assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 60 µL of recombinant DUSP22 (e.g., 50 ng) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP substrate (e.g., 10 mM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
References
- 1. Structural Insights into the Active Site Formation of DUSP22 in N-loop-containing Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
BML-260 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260, a rhodanine-based small molecule, is a potent inhibitor of the dual-specificity phosphatase DUSP22, also known as JNK stimulatory phosphatase-1 (JSP-1).[1] While initially proposed for the treatment of inflammatory and proliferative disorders associated with dysfunctional c-Jun N-terminal kinase (JNK) signaling, the direct application of this compound in preclinical inflammatory disease models remains largely unexplored.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on the complex and context-dependent role of its primary target, DUSP22, in inflammation. The available data on DUSP22 suggests that its inhibition by this compound could yield divergent outcomes in different inflammatory conditions, highlighting the critical need for further investigation. This document consolidates the existing preclinical data on this compound, details relevant experimental protocols, and visualizes the key signaling pathways to guide future research in this area.
Core Mechanism of Action
This compound functions as a competitive inhibitor of DUSP22.[1] The role of DUSP22 in cellular signaling is multifaceted. While it is a phosphatase, it can also act as a scaffold protein, and its effect on the JNK pathway—a key regulator of inflammation—is debated, with reports of both activation and inactivation.[3]
The Dual Role of DUSP22 in JNK Signaling
DUSP22 has been shown to selectively upregulate JNK phosphorylation.[4] It can act as a scaffold protein, bringing together components of the JNK signaling cascade, including ASK1, MKK7, and JNK itself, thereby enhancing signal transduction.[3][4] This scaffolding function appears to be independent of its phosphatase activity.[3] Paradoxically, early studies also suggested an inhibitory role for DUSP22 on JNK signaling.[3] This dual functionality underscores the complexity of targeting this phosphatase.
Quantitative Data Summary
Direct quantitative data for this compound in inflammatory disease models is not available in the published literature. The following tables summarize the available data on this compound's inhibitory activity and its effects in other disease models, which may be relevant for designing inflammatory studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| DUSP22 | Phosphatase Activity Assay | 54 µM | [1] |
| DUSP22 | Epidermal Growth Factor Receptor Peptide P32-based Assay | Low micromolar range | [1] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Dexamethasone-Induced Muscle Wasting
| Parameter | Treatment Group | Outcome | Reference |
| Myofiber Cross-Sectional Area (CSA) | This compound | Significantly increased | [1] |
| Atrogin-1, MuRF-1, and DUSP22 expression | This compound | Inhibited upregulation | [1] |
Table 3: Effects of this compound on Adipocytes
| Cell Type | Parameter | Effect of this compound | Signaling Pathway | Reference |
| Brown and White Adipocytes | UCP1 Expression | Significantly increased | CREB, STAT3, PPAR (JSP-1 independent) | [2] |
| Brown Adipocytes | Mitochondrial Activity and Heat Generation | Increased | Not specified | [2] |
The Role of DUSP22 in Inflammatory Diseases: A Dichotomous Picture
The existing research on DUSP22 in inflammatory conditions presents a conflicting view of its function, suggesting that the therapeutic potential of this compound is highly context-dependent.
Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD): A Potential Pro-inflammatory Role for this compound
In both human RA patients and mouse models of IBD, DUSP22 expression is downregulated in immune cells and inflamed tissues.[5] This downregulation is associated with increased T-cell activation and proliferation, as well as higher levels of pro-inflammatory cytokines like TNF-α and IL-17.[5] Studies on JKAP (DUSP22)-knockout mice revealed that these animals are more susceptible to experimental autoimmune encephalomyelitis and spontaneously develop inflammation and autoimmunity with age.[6] Mechanistically, DUSP22 has been shown to inactivate Lck, a critical kinase in T-cell receptor signaling, thereby acting as a negative regulator of T-cell-mediated immunity.[6]
These findings suggest that DUSP22 plays a protective, anti-inflammatory role in the context of autoimmune diseases like RA and IBD. Consequently, inhibiting DUSP22 with this compound could potentially exacerbate these conditions by promoting T-cell activation and pro-inflammatory cytokine production.
Vascular Inflammation: A Potential Anti-inflammatory Role for this compound
In contrast to its role in T-cell-mediated autoimmunity, a recent study using a mouse model of the local Shwartzman reaction (a model of septic shock and vascular inflammation) found that DUSP22 (JSP1) is essential for LPS-TNFα-induced vascular injury.[7][8] JSP1-deficient mice showed reduced vascular hemorrhage.[7][8] The pro-inflammatory function of neutrophils in this model was found to be JSP1-dependent, with JSP1 being crucial for integrin activation and adhesion through SRC family kinase signaling.[7][8] This suggests that in the context of neutrophil-driven vascular inflammation, inhibiting DUSP22 with this compound could be beneficial.
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways involving DUSP22 and the potential effects of this compound.
Experimental Protocols
As direct protocols for this compound in inflammatory disease models are unavailable, the following methodologies are adapted from studies on muscle wasting and obesity. These can serve as a foundation for designing new experiments.
In Vitro Cell-Based Assays
1. Treatment of Adipocytes with this compound [9]
-
Cell Line: Brown preadipocytes.
-
Differentiation: Differentiate preadipocytes into mature adipocytes.
-
Treatment: Treat mature adipocytes with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1, 2, or 3 days.
-
Analysis:
-
Gene Expression: Analyze UCP1 mRNA levels by qPCR.
-
Protein Expression: Analyze UCP1 protein levels by Western blot.
-
Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
2. DUSP22 Inhibition Assay in Myotubes [1]
-
Cell Line: C2C12 myoblasts.
-
Differentiation: Differentiate myoblasts into myotubes.
-
Induction of Atrophy: Treat myotubes with dexamethasone (B1670325) (e.g., 100 µM) to induce atrophy.
-
Treatment: Co-treat with this compound at various concentrations.
-
Analysis:
-
Myotube Morphology: Measure myotube diameter via microscopy.
-
Protein Synthesis: Quantify protein synthesis using a puromycin (B1679871) incorporation assay.
-
Gene and Protein Expression: Analyze markers of muscle atrophy (e.g., Atrogin-1, MuRF-1) and the JNK pathway (e.g., p-JNK, JNK, p-c-Jun, c-Jun) by qPCR and Western blot.
-
In Vivo Animal Models
The following diagram outlines a general workflow for an in vivo study with this compound, based on protocols from muscle wasting research.
1. Dexamethasone-Induced Muscle Atrophy Model in Mice [1]
-
Animals: C57BL/6 mice.
-
Disease Induction: Intraperitoneal (i.p.) injection of dexamethasone (e.g., 20 mg/kg/day) for a specified period (e.g., 10 days).
-
Treatment: Administer this compound (dose to be determined by dose-response studies) or vehicle control via i.p. injection.
-
In-life Measurements: Monitor body weight and muscle function (e.g., grip strength, rotarod test).
-
Terminal Analysis:
-
Collect muscle tissues (e.g., tibialis anterior, gastrocnemius).
-
Measure muscle wet weight.
-
Perform histological analysis to determine myofiber cross-sectional area.
-
Conduct qPCR and Western blot analysis for relevant molecular markers.
-
2. Aged Mouse Model of Sarcopenia [1]
-
Animals: Aged mice (e.g., 24-26 months old).
-
Treatment: Administer this compound or vehicle control for a chronic period (e.g., 4 weeks).
-
In-life and Terminal Analysis: As described in the dexamethasone model.
Conclusion and Future Directions
The role of this compound in inflammatory disease models is a nascent field of research with significant unanswered questions. The available evidence, derived primarily from studies on its target DUSP22, presents a complex and dichotomous picture. In T-cell-mediated autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, DUSP22 appears to be protective, suggesting that its inhibition by this compound could be detrimental. Conversely, in the context of neutrophil-driven vascular inflammation, DUSP22 is pro-inflammatory, indicating a potential therapeutic benefit for this compound in such conditions.
There is a clear and urgent need for direct preclinical studies of this compound in established inflammatory disease models. Future research should focus on:
-
Evaluating this compound in a collagen-induced arthritis (CIA) mouse model to clarify its effect on autoimmune arthritis.
-
Testing this compound in a dextran (B179266) sulfate (B86663) sodium (DSS) or T-cell transfer model of colitis to understand its impact on intestinal inflammation.
-
Investigating the efficacy of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model to assess its role in acute inflammatory responses.
-
Elucidating the cell-type specific effects of this compound on various immune cells, including T-cells, neutrophils, and macrophages.
By systematically addressing these research gaps, the scientific community can determine the true therapeutic potential, or potential risks, of targeting DUSP22 with this compound for the treatment of inflammatory diseases. This technical guide serves as a foundational resource to inform and guide these critical next steps.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold Role of DUSP22 in ASK1-MKK7-JNK Signaling Pathway | PLOS One [journals.plos.org]
- 5. JNK Pathway-Associated Phosphatase/DUSP22 Suppresses CD4+ T-Cell Activation and Th1/Th17-Cell Differentiation and Negatively Correlates with Clinical Activity in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JSP1 Regulates Neutrophil Adhesion via Integrin-SRC Signaling in Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
BML-260 and its Potential Impact on Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative, is recognized as a potent inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22). While initially proposed as a therapeutic agent for inflammatory and proliferative disorders, the majority of current research has focused on its role in activating UCP1 expression and thermogenesis in adipocytes, as well as its potential in ameliorating skeletal muscle wasting. Direct, in-depth studies quantifying the antiproliferative effects of this compound on various cancer cell lines remain limited in publicly available literature. This technical guide aims to provide a comprehensive overview of this compound's known mechanisms, the established role of its target, DUSP22, in cancer, and the broader context of rhodanine derivatives as a class of compounds with significant antiproliferative activity. Furthermore, this guide furnishes detailed experimental protocols for assessing the impact of this compound on cellular proliferation, cell cycle progression, and apoptosis, thereby serving as a foundational resource for researchers seeking to investigate its potential as an anticancer agent.
Introduction to this compound and its Primary Target, DUSP22
This compound is a small molecule belonging to the rhodanine class of heterocyclic compounds. Its primary characterized mechanism of action is the inhibition of the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1).[1] Dual-specificity phosphatases are critical regulators of cellular signaling, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on their substrate proteins.
DUSP22 has been implicated in the regulation of several key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling cascade, which plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of the JNK pathway is a common feature in various cancers.
The Role of the DUSP22 Signaling Pathway in Cancer
Emerging evidence suggests that DUSP22 can function as a tumor suppressor in several types of cancer. Its expression is often downregulated in malignant tissues, and this loss of expression can correlate with poorer clinical outcomes. The primary mechanism by which DUSP22 is thought to suppress tumor growth is through its modulation of key oncogenic signaling pathways. By inhibiting DUSP22, this compound could potentially interfere with these tumor-suppressive functions, a consideration that warrants careful investigation in a cancer context.
dot
Caption: DUSP22's role in modulating JNK signaling and its potential impact on cell fate.
Antiproliferative Activity of Rhodanine Derivatives
While specific data for this compound is sparse, the broader class of rhodanine derivatives has been extensively investigated for antiproliferative properties. These compounds have demonstrated efficacy against a variety of cancer cell lines, acting through diverse mechanisms.
Quantitative Data on Rhodanine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several rhodanine derivatives against various cancer cell lines, as reported in the literature. This data provides a valuable reference for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Amides-functionalized rhodanine-3-acetic acid | A549 (Lung) | 7.0 - 17.8 | [2] |
| N-3-substituted rhodanines | HCT 116 (Colorectal) | 10 | [3] |
| Rhodanine-containing sorafenib (B1663141) analogs | A549 (Lung) | 0.8 | [3] |
| Rhodanine-containing sorafenib analogs | H460 (Lung) | 1.3 | [3] |
| Rhodanine-containing sorafenib analogs | HT29 (Colorectal) | 2.8 | [3] |
| Rhodanine-3-carboxylic acid derivative | A2780 (Ovarian) | 4.4 | [3] |
| Rhodanine-piperazine hybrids | MDA-MB-468 (Breast) | 37 - 168 | [4] |
| N-Rhodanine Glycosides | MCF-7 (Breast) | 3.7 - 7.17 | [5] |
| N-Rhodanine Glycosides | HepG2 (Liver) | 2.2 - 13.7 | [5] |
| N-Rhodanine Glycosides | A549 (Lung) | 4.5 - 21.8 | [5] |
Potential Mechanisms of Action
Studies on various rhodanine derivatives have elucidated several mechanisms through which they exert their antiproliferative effects, including:
-
Microtubule dynamics disruption: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
-
Enzyme inhibition: Besides DUSP22, other derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as topoisomerase II.[1][5]
-
Induction of apoptosis: Many rhodanine compounds have been demonstrated to induce programmed cell death through both intrinsic and extrinsic pathways.[5]
-
Cell cycle arrest: Arresting the cell cycle at various checkpoints, most notably G2/M, is a common mechanism observed.[5]
Experimental Protocols for Assessing the Antiproliferative Effects of this compound
To rigorously evaluate the impact of this compound on cellular proliferation, a series of well-established in vitro assays are recommended. The following protocols provide a detailed methodology for these key experiments.
dot
Caption: A generalized workflow for the in vitro evaluation of this compound's anticancer potential.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blotting for Cleaved Caspases
Objective: To determine if this compound induces apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP in this compound-treated cells compared to controls indicates the induction of apoptosis.
Logical Framework for the Antiproliferative Potential of Rhodanine Derivatives
The antiproliferative effects of rhodanine derivatives, including potentially this compound, can be conceptualized as a multi-faceted process targeting key cellular machinery essential for cancer cell survival and proliferation.
dot
Caption: Logical flow from molecular targeting to the antiproliferative outcome for rhodanine compounds.
Conclusion and Future Directions
This compound, as a DUSP22 inhibitor, holds theoretical potential for modulating cellular processes relevant to cancer. However, a significant gap exists in the literature regarding its direct antiproliferative effects. The broader family of rhodanine derivatives has demonstrated considerable promise as anticancer agents, suggesting that this compound warrants further investigation in this context. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of this compound on cancer cell proliferation, cell cycle progression, and apoptosis. Future studies should focus on screening this compound against a panel of diverse cancer cell lines to determine its IC50 values, elucidating the specific signaling pathways it modulates in cancer cells, and ultimately, assessing its in vivo efficacy in preclinical tumor models. Such research is crucial to validate the initial proposition of this compound as a therapeutic for proliferative disorders and to potentially repurpose this molecule for oncological applications.
References
- 1. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Downstream Targets of BML-260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260, a rhodanine (B49660) derivative, has emerged as a molecule of significant interest in biomedical research. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (also known as DUSP22), recent studies have unveiled a more complex and nuanced mechanism of action.[1][2] This guide provides an in-depth exploration of the known downstream targets and signaling pathways modulated by this compound, moving beyond its initial characterization and highlighting its potential therapeutic applications in metabolic disorders and muscle wasting.
The primary focus of this document is to consolidate the current understanding of this compound's cellular effects, with a particular emphasis on its JSP-1-independent activities. Evidence strongly suggests that this compound activates key signaling cascades, including CREB, STAT3, and PPAR pathways, leading to significant upregulation of Uncoupling Protein 1 (UCP1) and the promotion of thermogenesis in adipocytes.[1][3] Furthermore, recent findings have implicated the DUSP22-JNK-FOXO3a axis as a critical downstream pathway in the context of skeletal muscle wasting.[4][5]
This technical guide is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound or related compounds. It provides a structured overview of the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding and guide future investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on Gene Expression in Adipocytes
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Citation |
| UCP1 | Brown Adipocytes | This compound | Significant Increase | [3] |
| UCP1 | White Adipocytes | This compound | Significant Increase | [3] |
| Oxidative Phosphorylation Genes | Adipocytes | This compound | Significant Upregulation | [3] |
| Fatty Acid Beta-oxidation Genes | Adipocytes | This compound | Significant Upregulation | [3] |
| Mitochondrial Function Genes | Adipocytes | This compound | Significant Upregulation | [3] |
Table 2: Effect of this compound on Protein Expression and Mitochondrial Activity
| Protein/Parameter | Cell/Tissue Type | Treatment | Outcome | Citation |
| UCP1 | Brown Adipocytes | This compound | Increased Protein Level | [3] |
| UCP1 | White Adipocytes | This compound | Increased Protein Level | [3] |
| p-CREB | Adipocytes & Adipose Tissues | This compound | Clear Increase | [1] |
| p-STAT3 | Adipocytes & Adipose Tissues | This compound | Clear Increase | [1] |
| Mitochondrial Activity | Adipocytes | This compound | Increased | [2] |
| Heat Generation | In vitro & In vivo | This compound | Increased | [2] |
| ATP Production | This compound-treated cells | This compound | Decreased | [1] |
Table 3: Effect of this compound on Skeletal Muscle Wasting Pathways
| Protein/Parameter | Context | Treatment | Outcome | Citation |
| DUSP22 | Sarcopenia patients & models | - | Upregulated | [4] |
| FOXO3a | Skeletal muscle wasting | This compound | Suppressed | [4] |
| JNK | Skeletal muscle wasting | This compound | Downregulated | [4] |
Key Experimental Protocols
This section details the methodologies employed in the key experiments that elucidated the downstream targets of this compound.
Cell Culture and Adipocyte Differentiation
-
Cell Lines: Mouse brown and white pre-adipocyte cell lines were utilized.
-
Differentiation Protocol: Pre-adipocytes were grown to confluence. Differentiation was induced using a standard adipogenic cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Mature adipocytes were typically used for experiments after 7-10 days of differentiation.[3]
Compound Treatment
-
This compound Treatment: Mature adipocytes were treated with this compound at various concentrations and for different durations (e.g., 1, 2, or 3 days). A vehicle control (DMSO) was used in all experiments.[3]
-
Positive Control: Isoproterenol (ISO), a known inducer of UCP1, was often used as a positive control.[3]
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA was extracted from treated and control cells using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time quantitative PCR was performed using gene-specific primers for UCP1 and other target genes. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Whole-cell lysates were prepared from treated and control cells.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against UCP1, phosphorylated CREB (p-CREB), phosphorylated STAT3 (p-STAT3), and other proteins of interest. Following incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries were prepared from high-quality total RNA.
-
Sequencing: Sequencing was performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the reference genome, and differential gene expression analysis was performed to identify genes and pathways affected by this compound treatment. Gene Ontology (GO) and pathway enrichment analyses were conducted to understand the biological functions of the differentially expressed genes.[3][6]
CRISPR-Cas9 Mediated Gene Knockout
-
sgRNA Design and Cloning: Single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., Dusp22/JSP-1) were designed and cloned into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Lentiviral particles were produced in HEK293T cells and used to transduce pre-adipocytes.
-
Selection and Validation: Transduced cells were selected, and the knockout of the target gene was confirmed by Western blotting or genomic sequencing. The effect of this compound was then assessed in the knockout cells to determine if the target gene is necessary for its mechanism of action.[7]
In Vivo Mouse Studies
-
Animal Models: C57BL/6J mice are a common strain used for these studies.
-
Compound Administration: this compound was administered to mice, for example, through daily intraperitoneal injections for a specified period.
-
Tissue Analysis: After the treatment period, adipose tissues (e.g., subcutaneous white adipose tissue) were collected for protein and gene expression analysis as described above.[3]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
JSP-1 Independent Upregulation of UCP1 and Thermogenesis
This pathway highlights how this compound, independent of its inhibitory effect on JSP-1, promotes the expression of UCP1 and enhances thermogenesis in adipocytes through the activation of CREB, STAT3, and PPAR signaling.
Caption: JSP-1 independent signaling of this compound in adipocytes.
DUSP22-JNK-FOXO3a Pathway in Skeletal Muscle Wasting
This diagram illustrates the proposed mechanism by which this compound ameliorates skeletal muscle wasting. By inhibiting DUSP22, this compound leads to the downregulation of the JNK-FOXO3a signaling axis, a key regulator of muscle atrophy.
Caption: this compound's role in skeletal muscle wasting.
Experimental Workflow for Investigating this compound's Downstream Targets
This workflow outlines the general experimental approach used to identify and validate the downstream targets of this compound.
Caption: Experimental workflow for this compound target identification.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
BML-260: An In Vitro Protocol for Ameliorating Myotube Atrophy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Skeletal muscle atrophy, a debilitating loss of muscle mass, is a significant concern in various pathological conditions and aging. The small molecule BML-260 has been identified as a potent inhibitor of Dual Specificity Phosphatase 22 (DUSP22), a key regulator of muscle wasting.[1][2] In vitro studies utilizing the C2C12 myotube model of dexamethasone-induced atrophy have demonstrated that this compound can effectively prevent the reduction in myotube size and protein synthesis.[1] This document provides a detailed protocol for the in vitro application of this compound in C2C12 myotubes, summarizing its effects on key atrophy markers and outlining the underlying signaling pathway.
Introduction
The C2C12 myoblast cell line is a well-established and widely used in vitro model for studying skeletal muscle differentiation and atrophy.[3] Upon differentiation, these myoblasts fuse to form multinucleated myotubes, which exhibit characteristics of mature muscle fibers.[3] Glucocorticoids, such as dexamethasone (B1670325) (Dex), are known to induce muscle atrophy by upregulating the expression of specific E3 ubiquitin ligases, including Atrogin-1 and MuRF-1, leading to protein degradation.[4] this compound has emerged as a promising therapeutic candidate by targeting the DUSP22-JNK-FOXO3a signaling axis, thereby suppressing the expression of these atrogenes and preserving myotube integrity.[1][2][5]
Data Summary
The following tables summarize the quantitative effects of this compound on dexamethasone-treated C2C12 myotubes.
Table 1: Morphological and Functional Effects of this compound on Dexamethasone-Treated Myotubes [1]
| Parameter | Vehicle (Dex) | This compound (12.5 µM) + Dex |
| Mean Myotube Diameter | Reduced | Maintained/Restored |
| Fusion Index | Reduced | Recovered |
| Differentiation Index | Reduced | Recovered |
| Protein Synthesis Rate | Reduced | Prevented Reduction |
Table 2: Effect of this compound on Atrogene Expression in Dexamethasone-Treated Myotubes [1]
| Gene/Protein | Vehicle (Dex) | This compound (12.5 µM) + Dex |
| Atrogin-1 (mRNA) | Upregulated | Downregulated |
| MuRF-1 (mRNA) | Upregulated | Downregulated |
| Atrogin-1 (Protein) | Increased | Reduced |
| MuRF-1 (Protein) | Increased | Reduced |
| DUSP22 (Protein) | Increased | Reduced |
Signaling Pathway
This compound exerts its protective effects by inhibiting DUSP22. This prevents the activation of the stress-activated kinase JNK, which in turn leads to the suppression of the transcription factor FOXO3a.[1][2] FOXO3a is a master regulator of muscle atrophy, and its inhibition prevents the upregulation of atrogenes like Atrogin-1 and MuRF-1.[1]
Experimental Workflow
The general workflow for investigating the effects of this compound on myotube atrophy involves cell culture and differentiation, induction of atrophy, treatment with this compound, and subsequent analysis.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture C2C12 myoblasts in GM in a 37°C incubator with 5% CO2.
-
Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[6]
-
To induce differentiation, seed myoblasts at a high density to reach confluence.
-
Once confluent, aspirate the GM, wash the cells twice with PBS, and replace with DM.[7]
-
Change the DM every 24-48 hours. Myotubes should form within 4-6 days.[7]
Dexamethasone-Induced Myotube Atrophy
Materials:
-
Differentiated C2C12 myotubes
-
Dexamethasone (Dex) stock solution
-
Differentiation Medium (DM)
Protocol:
-
After 4 days in DM, treat the differentiated myotubes with 10 µM dexamethasone in fresh DM for 24 hours to induce atrophy.[1]
This compound Treatment
Materials:
-
Atrophied C2C12 myotubes
-
This compound stock solution
-
Differentiation Medium (DM) with Dexamethasone
Protocol:
-
Concurrently with dexamethasone treatment, add this compound to the culture medium at a final concentration of 12.5 µM.[1]
-
Incubate for 24 hours.
Immunofluorescence for Myotube Analysis
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI stain
Protocol:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with anti-MyHC primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis:
-
Myotube Diameter: Measure the width of MyHC-positive myotubes at multiple points using software like ImageJ.[8]
-
Fusion Index: (Number of nuclei in myotubes with ≥2 nuclei / Total number of nuclei) x 100.[9]
-
Differentiation Index: (Number of nuclei in MyHC-positive cells / Total number of nuclei) x 100.[9]
-
SUnSET Assay for Protein Synthesis
Materials:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
Protocol:
-
30 minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1 µM.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the incorporation of puromycin into newly synthesized proteins by Western blotting using an anti-puromycin antibody.[10][11]
Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Atrogin-1, MuRF-1, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Extract total RNA from the myotubes according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting
Materials:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-DUSP22, anti-phospho-JNK, anti-JNK, anti-phospho-FOXO3a, anti-FOXO3a, anti-Atrogin-1, anti-MuRF-1, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates as described in the SUnSET assay protocol.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.[12]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. encodeproject.org [encodeproject.org]
- 4. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 7. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
BML-260 Application Notes and Protocols for Cell Culture
Introduction
BML-260 is a rhodanine-based small molecule compound identified as a potent, competitive inhibitor of the dual-specificity phosphatases (DUSP) JSP-1 and DUSP22.[1][2] Its ability to modulate key signaling pathways has positioned it as a valuable tool for researchers in various fields. This compound has demonstrated significant effects in two primary areas: the browning of adipocytes for potential obesity treatment and the amelioration of skeletal muscle wasting.[3][4]
In adipocytes, this compound upregulates the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. This effect is mediated, in part, through the activation of CREB, STAT3, and PPAR signaling pathways and is independent of its JSP-1 inhibitory function.[3] In skeletal muscle cells, this compound prevents atrophy by inhibiting DUSP22, which subsequently suppresses the stress-activated JNK-FOXO3a signaling axis, a master regulator of muscle wasting.[2][4]
The optimal concentration of this compound is highly dependent on the cell type, application, and desired biological endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration that maximizes the desired effect while minimizing cytotoxicity. These notes provide recommended starting concentrations based on published data and detailed protocols for optimizing its use in your specific cell culture system.
Data Presentation: Recommended Concentrations and IC50
The following tables summarize the quantitative data for this compound use in different cell culture applications.
Table 1: Recommended this compound Concentration Ranges for Specific Applications
| Application | Cell Type | Effective Concentration | Treatment Duration | Key Outcome | Citation(s) |
| UCP1 Upregulation / Adipocyte Browning | Immortalized Brown Adipocytes | 10 µM | 1-10 days | Increased UCP1 mRNA and protein expression. | [3][5] |
| UCP1 Upregulation / Adipocyte Browning | Primary White Adipocytes | 10 µM | 5 days | Induction of UCP1 and other thermogenic genes. | [3][6] |
| Prevention of Skeletal Muscle Atrophy | C2C12 Murine Myotubes | 10-100 µM (Dose-response recommended) | 24-48 hours | Prevention of dexamethasone-induced myotube shrinkage; reduced expression of atrogenes (Atrogin-1, MuRF-1). | [2][7] |
Table 2: Reported IC50 Values for this compound
| Target | Assay Type | IC50 Value | Citation |
| DUSP22 | In vitro phosphatase activity assay | 54 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 341.40 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
This compound is soluble in DMSO at concentrations up to 41.86 mM (14.29 mg/mL).[1] To prepare a 10 mM stock solution, weigh 3.41 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Warm the solution gently (up to 60°C) and use sonication or vortexing to ensure the compound is fully dissolved.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Note: Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.[8]
Protocol 2: Determination of Optimal Concentration via Dose-Response Assay
Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line and assay.
Workflow Diagram:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for BML-260 in Mouse Models of Muscle Wasting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skeletal muscle wasting, a debilitating condition characterized by the progressive loss of muscle mass and function, is associated with numerous chronic diseases, aging (sarcopenia), and prolonged periods of disuse. These application notes provide detailed protocols for the use of BML-260, a small molecule inhibitor of dual-specificity phosphatase 22 (DUSP22), in preclinical mouse models of muscle wasting. This compound has been shown to ameliorate muscle wasting by targeting the DUSP22-JNK-FOXO3a signaling axis, presenting a promising therapeutic strategy.[1][2][3]
Mechanism of Action: The DUSP22-JNK-FOXO3a Signaling Pathway
This compound exerts its protective effects on skeletal muscle by inhibiting DUSP22.[1][2] DUSP22 is a phosphatase that has been identified as a positive regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] In the context of muscle wasting, elevated DUSP22 activity leads to the activation of JNK. Activated JNK, in turn, promotes the activity of the transcription factor Forkhead box O3a (FOXO3a), a master regulator of muscle atrophy-related genes (atrogenes), such as Atrogin-1 and MuRF-1.[1][2][4] By inhibiting DUSP22, this compound prevents the activation of the downstream JNK-FOXO3a cascade, thereby suppressing the expression of atrogenes and preserving muscle mass.[1][2] This mechanism is notably independent of the Akt signaling pathway, a well-known regulator of muscle protein synthesis.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies investigating the efficacy of this compound in models of muscle wasting.
Table 1: In Vivo Efficacy of this compound in Aged Mice
| Parameter | Young Control | Aged Control | Aged + this compound (5 mg/kg) |
| Grip Strength | - | - | >20% increase vs. Aged Control[1][2] |
| Atrogene Expression | - | - | >50% reduction vs. Aged Control[1][2] |
Table 2: In Vitro Efficacy of this compound in Dexamethasone-Treated C2C12 Myotubes
| Parameter | Control | Dexamethasone (Dex) | Dex + this compound |
| Myotube Diameter | Normal | Reduced | Maintained vs. Dex[1] |
| Protein Synthesis | Normal | Reduced | Restored vs. Dex[1] |
| Atrogin-1 & MuRF-1 Expression | Basal | Upregulated | Downregulated vs. Dex[1] |
Experimental Protocols
In Vivo Models of Muscle Wasting
Two primary in vivo models are presented: age-related sarcopenia and immobilization-induced muscle atrophy.
This protocol is designed to assess the therapeutic potential of this compound in mitigating age-related muscle decline.
-
Animal Model: 24-month-old C57BL/6J mice are typically used to represent aged animals, with 3-month-old mice serving as young controls.[5]
-
This compound Formulation and Dosing:
-
Dosage: 5 mg/kg body weight.[2] This dose was based on previous studies involving in vivo administration of this compound.[2]
-
Formulation: Due to low water solubility, this compound may require a specific solvent for in vivo use, such as DMSO and further dilution in PBS with a surfactant like Tween 80.[6] It is critical to perform solubility and stability tests prior to administration.
-
Administration: The primary research article does not specify the route of administration for the muscle wasting models.[1] The 5 mg/kg dosage is referenced from a study where this compound was injected directly into fat pads.[2][6] For systemic effects on muscle, intraperitoneal (IP) or subcutaneous (SC) injections would be appropriate, but the optimal route and frequency require validation. A suggested starting point is daily or every-other-day IP injections for a period of 4 weeks.
-
-
Experimental Groups:
-
Young Control (Vehicle)
-
Aged Control (Vehicle)
-
Aged + this compound (5 mg/kg)
-
-
Outcome Measures:
-
Grip Strength: Assessed weekly using a grip strength meter.
-
Muscle Mass: Tibialis anterior (TA), gastrocnemius, and soleus muscles are dissected and weighed at the end of the study.
-
Histology: Muscle cross-sectional area is determined by hematoxylin (B73222) and eosin (B541160) (H&E) staining of frozen muscle sections.
-
Gene Expression Analysis: Atrogene (Atrogin-1, MuRF-1) and DUSP22 expression in muscle tissue is quantified by qRT-PCR.
-
Western Blot Analysis: Protein levels of DUSP22, JNK, p-JNK, FOXO3a, and atrogenes are measured.
-
This model simulates muscle disuse atrophy.
-
Animal Model: 8-10 week old male C57BL/6J mice.
-
Immobilization Procedure: One hindlimb is immobilized using a cast or splint, while the contralateral limb serves as a control.[7][8][9] The immobilization period is typically 7-14 days.
-
This compound Administration:
-
Dosage: 5 mg/kg body weight.[2]
-
Administration: Daily IP or SC injections, starting from the day of immobilization.
-
-
Experimental Groups:
-
Sham (No immobilization, Vehicle)
-
Immobilization + Vehicle
-
Immobilization + this compound (5 mg/kg)
-
-
Outcome Measures:
-
Muscle Mass: Comparison of immobilized vs. contralateral muscle weights (TA, gastrocnemius).
-
Histology: Fiber cross-sectional area analysis.
-
Gene and Protein Analysis: As described in the sarcopenia model.
-
In Vitro Dexamethasone-Induced Myotube Atrophy Model
This protocol details the use of the C2C12 myoblast cell line to model glucocorticoid-induced muscle atrophy.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS).
-
To induce differentiation, seed myoblasts to high confluence and then switch to Differentiation Medium (DMEM with 2% horse serum).[10]
-
Allow myotubes to form and mature for 4-5 days.
-
-
Atrophy Induction and this compound Treatment:
-
Induce atrophy by treating mature myotubes with Dexamethasone (e.g., 10 µM) for 24-48 hours.[1]
-
Concurrently treat with this compound at various concentrations (e.g., 1-25 µM) to assess dose-response. A DMSO vehicle control should be included.
-
-
Outcome Measures:
-
Myotube Morphology: Capture images and measure myotube diameter using software like ImageJ.
-
Immunofluorescence: Stain for myosin heavy chain (MHC) to visualize myotube structure.
-
Protein Synthesis Assay: Measure protein synthesis rates using methods like puromycin (B1679871) incorporation assays.
-
Gene and Protein Analysis: Analyze the expression of atrogenes (Atrogin-1, MuRF-1) and components of the DUSP22-JNK-FOXO3a pathway.
-
Conclusion
This compound represents a targeted therapeutic agent for muscle wasting disorders with a well-defined mechanism of action. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this compound and similar compounds in relevant in vivo and in vitro models of muscle atrophy. Careful consideration of drug formulation and administration routes will be critical for successful in vivo studies.
References
- 1. Dexamethasone muscle atrophy studies [bio-protocol.org]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ors.org [ors.org]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A model of muscle atrophy using cast immobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.unipd.it [bio.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for BML-260 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a rhodanine (B49660) derivative identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22).[1][2][3] It has garnered significant interest in metabolic research due to its ability to stimulate the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, thereby enhancing thermogenesis.[1][3] This effect is partly mediated through the activation of CREB, STAT3, and PPAR signaling pathways.[1] Given its potential therapeutic applications in obesity and related metabolic disorders, accurate and reproducible in vitro and in vivo studies are crucial.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with an understanding of the physicochemical properties of the compound and the solvent.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₇H₁₁NO₃S₂ | (CH₃)₂SO |
| Molecular Weight | 341.40 g/mol [1][2] | 78.13 g/mol |
| Appearance | Light yellow to yellow solid[1] | Colorless liquid |
| Solubility in DMSO | 14.29 mg/mL (41.86 mM)[1] | Miscible with water and many organic solvents[4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] | Room temperature |
Note on Solubility: The solubility of this compound in DMSO can be enhanced by ultrasonic treatment and warming the solution to 60°C. It is also important to use a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 341.40 g/mol * 1000 mg/g = 3.414 mg
-
-
-
Weighing:
-
Carefully weigh out 3.414 mg of this compound powder using a calibrated analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a water bath at 60°C for a few minutes, followed by vortexing.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Stock Solution Preparation Table for Different Concentrations
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.341 mg |
| 5 mM | 1.707 mg |
| 10 mM | 3.414 mg |
| 20 mM | 6.828 mg |
| 40 mM | 13.656 mg |
Application in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.
Protocol for Preparing a Working Solution
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without this compound) to a parallel set of cells.
-
Mix and Apply: Gently mix the working solution and immediately add it to the cell cultures.
Diagrams
Caption: Workflow for preparing this compound stock solution with DMSO.
Caption: this compound activates CREB, STAT3, and PPAR pathways to induce UCP1 expression.
References
Application Notes and Protocols for BML-260 Treatment of Adipocytes to Induce UCP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncoupling Protein 1 (UCP1) is a key mitochondrial protein primarily expressed in brown and beige adipocytes that plays a crucial role in non-shivering thermogenesis. By uncoupling respiration from ATP synthesis, UCP1 dissipates energy as heat, making it a promising therapeutic target for combating obesity and related metabolic disorders. BML-260, a rhodanine (B49660) derivative, has been identified as a potent small molecule inducer of UCP1 expression in both brown and white adipocytes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound to induce UCP1 in adipocytes, intended for researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound upregulates UCP1 expression through a mechanism that is independent of JSP-1 (JNK-stimulating phosphatase-1) inhibition, a previously attributed function of the compound.[1][3] Mechanistic studies have revealed that this compound treatment activates several key signaling pathways, including STAT3, CREB, and PPAR.[1][2][4] The convergence of these pathways on the UCP1 promoter leads to enhanced transcription and subsequent protein expression, promoting a thermogenic phenotype in adipocytes.
Data Presentation
In Vitro Efficacy of this compound on UCP1 Expression
The following tables summarize the quantitative effects of this compound on UCP1 and thermogenic gene expression in cultured mouse brown and white adipocytes.
Table 1: Effect of this compound on Gene Expression in Mature Brown Adipocytes
| Treatment | Duration | Target Gene | Fold Change (mRNA vs. DMSO control) |
| This compound | 1 Day | UCP1 | Significant Increase |
| This compound | 2 Days | UCP1 | Further Significant Increase |
| This compound | 3 Days | UCP1 | ~Comparable to Isoproterenol |
Data synthesized from Feng et al. (2019).[1][5]
Table 2: Effect of this compound on Gene Expression in Differentiated White Adipocytes
| Treatment | Duration | Target Gene | Fold Change (mRNA vs. DMSO control) |
| This compound | 5 Days | UCP1 | ~2.5-fold increase |
| This compound | 5 Days | Pgc1α | Significant Increase |
| This compound | 5 Days | Pparα | Significant Increase |
Data synthesized from Feng et al. (2019).[1][3]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Preadipocytes and this compound Treatment
This protocol outlines the steps for isolating primary mouse preadipocytes, differentiating them into mature adipocytes, and treating them with this compound.
Materials:
-
Newborn mouse pups (postnatal day 1-3)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
This compound (stock solution in DMSO)
-
Isoproterenol (positive control)
-
DMSO (vehicle control)
-
Differentiation Cocktail:
-
Dexamethasone
-
IBMX (3-isobutyl-1-methylxanthine)
-
Rosiglitazone (for white adipocyte differentiation)
-
T3 (3,3',5-Triiodo-L-thyronine; for brown adipocyte differentiation)
Procedure:
-
Preadipocyte Isolation:
-
Isolate interscapular brown adipose tissue (BAT) and inguinal white adipose tissue (WAT) from newborn mouse pups.[1][6]
-
Mince the tissues and digest with Collagenase Type I solution at 37°C with shaking.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the stromal vascular fraction (SVF) and resuspend the pellet in growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells and expand until confluent.
-
-
Adipocyte Differentiation:
-
Once confluent, induce differentiation by replacing the growth medium with a differentiation medium containing the appropriate cocktail.
-
For brown adipocytes , use a cocktail containing insulin, dexamethasone, IBMX, and T3.
-
For white adipocytes , use a cocktail containing insulin, dexamethasone, IBMX, and rosiglitazone.
-
After 2 days, replace the induction medium with a maintenance medium containing insulin and T3 (for brown) or just insulin (for white).
-
Continue to culture for an additional 4-6 days, changing the medium every 2 days, until mature, lipid-laden adipocytes are visible.[6]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the maintenance medium. A typical final concentration to test is 10 µM.
-
Prepare vehicle control (DMSO) and positive control (e.g., 10 µM Isoproterenol) in parallel.
-
Aspirate the medium from the mature adipocytes and add the medium containing this compound, DMSO, or isoproterenol.
-
Incubate the cells for the desired duration (e.g., 1 to 5 days).[1][5]
-
Harvest the cells for downstream analysis (qPCR or Western Blot).
-
Protocol 2: Analysis of UCP1 Expression by Quantitative PCR (qPCR)
Procedure:
-
RNA Extraction:
-
Lyse the treated adipocytes using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and primers for UCP1 and a housekeeping gene (e.g., 18S rRNA, β-actin).
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.[7]
-
Protocol 3: Analysis of UCP1 Protein Expression by Western Blot
Procedure:
-
Protein Extraction:
-
Wash the treated adipocytes with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Due to the high lipid content in adipocytes, it is recommended to precipitate the protein using cold acetone (B3395972) to remove lipids, which can interfere with SDS-PAGE.[8][9]
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the UCP1 signal to a loading control (e.g., β-actin, GAPDH, or HSP90).[9]
-
Visualizations
Signaling Pathway of this compound in Adipocytes
Caption: this compound activates STAT3, CREB, and PPAR signaling to induce UCP1 expression.
Experimental Workflow for this compound Treatment of Adipocytes
Caption: Workflow for this compound treatment and subsequent analysis of UCP1 expression.
References
- 1. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. An easy method for the clear detection of beige fat UCP1 by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BML-260 in a Dexamethasone-Induced Muscle Atrophy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BML-260, a potent dual-specific phosphatase 22 (DUSP22) inhibitor, in a dexamethasone-induced muscle atrophy model. This document outlines the underlying signaling pathways, detailed experimental protocols for both in vitro and in vivo models, and expected quantitative outcomes.
Introduction
Skeletal muscle atrophy, a debilitating loss of muscle mass and function, is a common side effect of glucocorticoid therapy, such as with dexamethasone (B1670325).[1] Dexamethasone induces muscle wasting by activating catabolic pathways and suppressing anabolic signaling.[2][3] Key molecular events include the upregulation of muscle-specific E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF-1), which are critical components of the ubiquitin-proteasome system responsible for protein degradation.[4][5]
This compound has been identified as a therapeutic agent that can ameliorate skeletal muscle wasting.[1][6] It functions by inhibiting DUSP22, a phosphatase that is upregulated in muscle wasting conditions.[1] The inhibition of DUSP22 by this compound leads to the suppression of the JNK-FOXO3a signaling axis, a key regulator of atrogene expression, thereby preventing muscle atrophy.[1][7]
Mechanism of Action
Dexamethasone-induced muscle atrophy is a complex process involving the dysregulation of multiple signaling pathways. A primary mechanism involves the activation of the glucocorticoid receptor, leading to the increased expression of atrophy-related genes.
This compound counteracts this by targeting DUSP22. The inhibition of DUSP22 prevents the activation of JNK, which in turn leads to the suppression of the transcription factor FOXO3a.[1] FOXO3a is a master regulator of muscle atrophy, and its inactivation prevents the transcription of Atrogin-1 and MuRF-1.[1][6] Notably, the therapeutic effects of this compound appear to be independent of the Akt signaling pathway.[1][6]
Signaling Pathway Diagrams
Caption: Dexamethasone-induced muscle atrophy signaling pathway.
Caption: Mechanism of action of this compound in preventing muscle atrophy.
Experimental Protocols
In Vitro Model: Dexamethasone-Induced Atrophy in C2C12 Myotubes
This protocol describes the induction of muscle atrophy in differentiated C2C12 myotubes using dexamethasone and subsequent treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dexamethasone (DEX)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for protein and RNA analysis (e.g., RIPA buffer, TRIzol)
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).
-
Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.
-
-
Dexamethasone and this compound Treatment:
-
Prepare a stock solution of dexamethasone in ethanol (B145695) or DMSO. A final concentration of 10-100 µM in the culture medium is commonly used to induce atrophy.[8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The optimal concentration should be determined, but studies have used concentrations in the low micromolar range.[6]
-
Treat the differentiated C2C12 myotubes with dexamethasone alone or in combination with this compound for 24-48 hours. Include appropriate vehicle controls.
-
-
Analysis:
-
Morphological Analysis: Capture images of the myotubes using a microscope. Measure the diameter of the myotubes to quantify the extent of atrophy.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Atrogin-1, MuRF-1, and other relevant genes.
-
Protein Analysis: Lyse the cells and perform Western blotting to determine the protein levels of key signaling molecules such as phosphorylated and total JNK, FOXO3a, as well as Atrogin-1 and MuRF-1.
-
Caption: In vitro experimental workflow.
In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Mice
This protocol outlines the induction of muscle atrophy in mice using dexamethasone and the assessment of the therapeutic effects of this compound.
Materials:
-
Dexamethasone
-
This compound
-
Saline or appropriate vehicle
-
Equipment for animal handling, injection, and functional assessment (e.g., grip strength meter, rotarod)
-
Reagents for tissue collection and analysis
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, Dexamethasone, Dexamethasone + this compound).
-
-
Dexamethasone and this compound Administration:
-
Functional Assessment:
-
Measure forelimb grip strength using a grip strength meter.
-
Assess motor coordination and endurance using a rotarod test.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and carefully dissect hindlimb muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Weigh the dissected muscles.
-
Histological Analysis: Freeze a portion of the muscle in isopentane (B150273) cooled with liquid nitrogen for cryosectioning. Perform Hematoxylin and Eosin (H&E) staining to measure the cross-sectional area (CSA) of the muscle fibers.
-
Gene and Protein Analysis: Snap-freeze another portion of the muscle in liquid nitrogen for subsequent RNA and protein extraction and analysis as described in the in vitro protocol.
-
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monotropein Improves Dexamethasone-Induced Muscle Atrophy via the AKT/mTOR/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 [frontiersin.org]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
BML-260: In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BML-260, a rhodanine (B49660) derivative, based on published research. The protocols cover two primary applications: induction of thermogenesis in adipose tissue and amelioration of skeletal muscle wasting.
Application 1: Induction of Thermogenesis in Adipose Tissue
This protocol is based on studies demonstrating this compound's potent ability to increase Uncoupling Protein 1 (UCP1) expression, leading to the "browning" of white adipose tissue and enhanced heat production.
Summary of In Vivo Data
| Parameter | Details | Source |
| Animal Model | C57BL/6J mice | [1][2] |
| Administration Route | Direct in situ injection into subcutaneous white adipose tissue | [1][3] |
| Positive Control | CL-316243 | [1][3] |
| Endpoint Measurement | Upregulation of UCP1 expression, increased rectal temperature, decreased white adipose tissue (WAT) weight | [2] |
| Key Finding | A single local injection of this compound resulted in a significant increase in UCP1 expression in subcutaneous white adipose tissue.[1][2] |
Experimental Protocol: Direct Adipose Tissue Injection
1. Objective: To locally administer this compound to subcutaneous white adipose tissue to induce UCP1 expression and thermogenesis.
2. Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PBS, Tween 80)
-
CL-316243 (positive control)
-
C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for minor incision
-
Hamilton syringe or similar for precise injection
3. Rationale for Administration Route: Initial attempts with intraperitoneal (IP) injection of this compound were unsuccessful due to the compound's low solubility in an aqueous vehicle (DMSO + PBS + 5% Tween 80), which led to significant precipitation within the abdominal cavity.[1][3] Direct in situ injection into the target adipose depot was chosen to overcome this limitation and ensure localized delivery.[1][3]
4. Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle. The exact concentration should be optimized based on the desired local dosage. A similar vehicle composition to the one used for the intraperitoneal attempt (DMSO, PBS, Tween 80) can be used as a starting point, ensuring the final concentration is fully solubilized.
-
Animal Preparation: Anesthetize the C57BL/6J mouse using a standard, approved protocol.
-
Surgical Procedure: Make a small incision to expose the subcutaneous white adipose depot (e.g., inguinal fat pad).
-
Injection: Using a fine-gauge needle, carefully perform a single injection of the this compound solution directly into the fat pad. Inject slowly and distribute the volume across the tissue if possible.
-
Controls: In separate cohorts, inject a vehicle-only control and a positive control (CL-316243).
-
Post-Procedure: Suture the incision and monitor the animal until recovery from anesthesia.
-
Endpoint Analysis: After a set period (e.g., 3 days), euthanize the mice and dissect the treated adipose tissue for analysis of UCP1 protein expression, gene expression (e.g., Ucp1, Pgc1α), and histological examination.[1][2] Rectal temperature can also be measured, particularly after a cold challenge, to assess functional thermogenesis.[2]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-induced thermogenesis and the general experimental workflow for the direct adipose tissue injection study.
Caption: this compound signaling pathway in adipocytes.
Caption: Workflow for direct adipose tissue injection.
Application 2: Amelioration of Skeletal Muscle Wasting
This protocol details a systemic administration route for this compound to treat conditions like sarcopenia, based on its activity as an inhibitor of Dual specificity phosphatase 22 (DUSP22).
Summary of In Vivo Data
| Parameter | Details | Source |
| Animal Model | 12-week-old male C57BL/6J mice (Dexamethasone-induced atrophy model) | [4] |
| Administration Route | Intraperitoneal (IP) injection | [4] |
| Dosage | 5 mg/kg body weight, daily for 14 days | [4] |
| Vehicle | DMSO in PBS (pH 7.4) with 5% Tween 80 | [4] |
| Endpoint Measurement | Body weight, grip strength, rotarod performance, myofiber cross-sectional area (CSA), muscle mass | [4] |
| Key Finding | Daily IP administration of this compound recovered muscle mass and function in a mouse model of dexamethasone-induced atrophy.[4] |
Experimental Protocol: Intraperitoneal (IP) Injection
1. Objective: To systemically administer this compound to counteract skeletal muscle wasting.
2. Materials:
-
This compound
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS, pH 7.4), Tween 80
-
Dexamethasone (B1670325) (to induce atrophy)
-
12-week-old male C57BL/6J mice
-
Standard equipment for IP injections (syringes, needles)
3. Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock to the final concentration in sterile PBS (pH 7.4) containing 5% Tween 80. Ensure the final DMSO concentration is well-tolerated by the animals. The final solution should be clear.
-
Animal Model: Induce muscle atrophy in mice using a validated method, such as daily treatment with dexamethasone (e.g., 15 mg/kg, IP).
-
Administration: Administer this compound at a dose of 5 mg/kg body weight via intraperitoneal injection.
-
Dosing Schedule: Treat mice daily for the duration of the study (e.g., 14 days).
-
Control Groups:
-
Vehicle-only group.
-
Dexamethasone + Vehicle group.
-
-
Monitoring: Monitor animal body weight daily.
-
Functional Assessment: Perform functional tests such as grip strength analysis and rotarod performance tests at baseline and at the end of the study.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound in preventing muscle atrophy and the workflow for the systemic administration study.
Caption: this compound signaling in skeletal muscle.
Caption: Workflow for muscle wasting study.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following BML-260 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of BML-260, a small molecule inhibitor of dual-specificity phosphatase 22 (DUSP22). This compound has demonstrated significant effects on key cellular signaling pathways involved in muscle metabolism and adipocyte function. This document outlines the relevant signaling pathways, detailed experimental protocols for Western blot analysis, and a summary of expected quantitative changes in protein expression upon this compound treatment.
Scientific Background
This compound has been identified as a modulator of distinct signaling cascades in different cell types:
-
In skeletal muscle , this compound inhibits DUSP22, leading to a downstream modulation of the JNK-FOXO3a signaling axis. This pathway is critically involved in the regulation of muscle atrophy.[1][2]
-
In adipocytes , this compound has been shown to increase the expression of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis. This effect is mediated, at least in part, through the activation of the CREB and STAT3 signaling pathways.[3][4][5]
Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound by quantifying the changes in the protein levels and phosphorylation status of these key signaling molecules.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the anticipated quantitative changes in key protein targets following this compound treatment, based on available literature. Researchers should note that the magnitude of the effect may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Modulation of the DUSP22-JNK-FOXO3a Pathway in Skeletal Muscle Cells
| Target Protein | Expected Change with this compound Treatment | Cellular Location | Function |
| DUSP22 | Decrease | Cytoplasm, Nucleus | Phosphatase, negative regulator of JNK |
| Phospho-JNK | Decrease | Cytoplasm, Nucleus | Kinase, activates downstream targets |
| Phospho-FOXO3a | Increase | Cytoplasm (inactive) | Transcription factor, regulates atrophy genes |
| Total FOXO3a | No significant change | Cytoplasm, Nucleus | Transcription factor |
Rationale: Inhibition of DUSP22 by this compound is expected to decrease its protein levels. Reduced DUSP22 activity leads to decreased dephosphorylation of JNK, resulting in lower levels of activated (phosphorylated) JNK. This, in turn, reduces the phosphorylation of FOXO3a, leading to its inactivation and cytoplasmic retention.[1][2]
Table 2: Activation of UCP1 Expression in Adipocytes
| Target Protein | Expected Change with this compound Treatment | Cellular Location | Function |
| UCP1 | Increase | Inner mitochondrial membrane | Uncoupling protein, thermogenesis |
| Phospho-CREB | Increase | Nucleus | Transcription factor, regulates UCP1 gene |
| Phospho-STAT3 | Increase | Cytoplasm, Nucleus | Transcription factor, regulates UCP1 gene |
| Total CREB | No significant change | Nucleus | Transcription factor |
| Total STAT3 | No significant change | Cytoplasm, Nucleus | Transcription factor |
Rationale: this compound treatment in adipocytes has been shown to upregulate UCP1 expression. This is associated with an increase in the phosphorylation of the transcription factors CREB and STAT3, which are known to promote the transcription of the UCP1 gene.[3][4][5]
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for Western blot analysis after this compound treatment. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different experimental systems.
Protocol 1: Western Blot for Total Protein Expression
1. Cell Culture and this compound Treatment: a. Culture skeletal muscle cells (e.g., C2C12 myotubes) or adipocytes (e.g., 3T3-L1) to the desired confluency. b. Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE: a. Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). b. Run the gel in SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
7. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-DUSP22, anti-UCP1) diluted in the blocking buffer overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
10. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
11. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is a modification of Protocol 1, with specific considerations for preserving the phosphorylation status of proteins.
2. Cell Lysis (Modified): a. Use a lysis buffer supplemented with both protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
7. Blocking (Modified): a. Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can interfere with the detection of phosphorylated targets.
8. Primary Antibody Incubation (Modified): a. Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK, anti-phospho-CREB, anti-phospho-STAT3).
11. Data Analysis (Modified): a. After detecting the phosphorylated protein, the membrane can be stripped and re-probed with an antibody for the total protein. b. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
These detailed notes and protocols provide a solid foundation for researchers to investigate the cellular effects of this compound using Western blot analysis. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
Application Notes: Quantification of BML-260-Induced Gene Expression Changes Using qPCR
Introduction
BML-260, also known as GW5074, is a potent and selective inhibitor of the c-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the Raf/MEK/ERK cascade is a common feature in various cancers, making it a significant target for therapeutic intervention. This compound has been shown to induce apoptosis in cancer cells and has demonstrated neuroprotective effects.[2] Interestingly, recent studies have revealed that this compound can also stimulate the expression of uncoupling protein 1 (UCP1) and other thermogenic genes in adipocytes, suggesting a potential role in combating obesity.[4][5][6] This compound has also been shown to ameliorate skeletal muscle wasting by targeting the phosphatase DUSP22.[7]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[8][9][10] This application note provides a protocol for using qPCR to analyze the expression of genes affected by this compound treatment in a cellular context.
Genes of Interest and Corresponding qPCR Primers
The following table summarizes key genes reported to be affected by this compound treatment and provides validated qPCR primer sequences for their analysis. These genes are involved in thermogenesis, cellular signaling, and apoptosis.
| Gene Name | Gene Symbol | Function | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| Uncoupling Protein 1 | UCP1 | Involved in thermogenesis and energy expenditure.[4][5][6] | AGGCTTCCAGTACCATTAGGT | GCTTTGGGTCTCTACGACCA | 121 |
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | PPARGC1A (PGC1α) | Master regulator of mitochondrial biogenesis and thermogenesis.[4] | TATGGAGTGACATAGAGTGTGCT | CCACTTCAATCCACCCAGAAAG | 134 |
| Peroxisome proliferator-activated receptor alpha | PPARA | Regulates lipid metabolism and inflammation.[4] | AGGGCATTTCGCTGTGC | TGGTTGACCTTCGGTCTTCT | 102 |
| CD38 Molecule | CD38 | Involved in cell adhesion and signal transduction.[11] | GCTGCTCTGGCTCTTGGAA | GCTCTGGTACTCAGCGGGT | 145 |
| B-cell lymphoma 2 | BCL2 | Key regulator of apoptosis (anti-apoptotic). | GGTGGGGTCATGTGTGTGG | GGCATCTTCAAAGTCATGCC | 118 |
| BCL2 associated X, apoptosis regulator | BAX | Key regulator of apoptosis (pro-apoptotic). | CCCGAGAGGTCTTTTTCCGAG | CCAGCCCATGATGGTTCTGAT | 128 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Housekeeping gene for normalization.[12] | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | 226 |
| Beta-actin | ACTB | Housekeeping gene for normalization.[12] | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | 185 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., adipocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
II. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[13]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.[14]
III. Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture in a 96-well optical plate. A typical reaction (10-20 µL) includes:
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)[15]
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
Diluted cDNA template (10-100 ng)
-
Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 3-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.[13]
-
IV. Data Analysis
-
Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a defined threshold.[9]
-
Relative Quantification (ΔΔCt Method):
-
Normalization: Normalize the Ct value of the gene of interest to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB) for each sample (ΔCt = Ctgene of interest - Cthousekeeping gene).
-
Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[12]
-
Visualizations
Caption: this compound inhibits the c-Raf kinase in the MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. youtube.com [youtube.com]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and validation of stable reference genes for quantitative real time PCR in different minipig tissues at developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
BML-260: Application Notes and Protocols for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative, has been identified as a potent stimulator of Uncoupling Protein 1 (UCP1) expression, a key protein in thermogenesis.[1][2] This makes this compound a promising compound for obesity research, as increasing thermogenesis is a potential therapeutic strategy to combat obesity. These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the effects of this compound on adipocytes and its potential as an anti-obesity agent. The methodologies outlined are based on established research and are intended to guide researchers in investigating the mechanism of action and efficacy of this compound.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation. A key strategy in combating obesity is to increase energy expenditure. Brown and beige adipocytes are specialized fat cells that dissipate chemical energy as heat through the action of UCP1 located in the inner mitochondrial membrane. This compound has emerged as a small molecule that can significantly upregulate UCP1 expression in both brown and white adipocytes, leading to increased mitochondrial activity and thermogenesis.[1][2] Mechanistic studies have revealed that this compound exerts its effects, at least in part, through the activation of CREB, STAT3, and PPAR signaling pathways.[1][2][3] This document provides a comprehensive guide for utilizing this compound in obesity research, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Data Presentation
In Vitro Efficacy of this compound on Adipocytes
| Cell Type | Treatment | Key Findings | Reference |
| Brown Adipocytes | This compound | Significant increase in UCP1 mRNA and protein expression.[1][4] | [Feng et al., 2019] |
| Increased number of mitochondria and expression of oxidative phosphorylation (OXPHOS) proteins.[1] | [Feng et al., 2019] | ||
| Decreased ATP production, suggesting energy uncoupling.[1] | [Feng et al., 2019] | ||
| White Adipocytes | This compound | Significant increase in UCP1 expression, indicating a browning effect.[1][5] | [Feng et al., 2019] |
| Upregulation of thermogenic genes such as Pgc1α and Pparα.[1][5] | [Feng et al., 2019] |
In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J Mice | Local injection of this compound into subcutaneous white adipose tissue | Significant increase in UCP1 protein expression in the injected adipose tissue.[1][5] | [Feng et al., 2019] |
| Significant decrease in the weight of the inguinal white adipose tissue.[5] | [Feng et al., 2019] | ||
| Mice treated with this compound showed enhanced cold tolerance.[5] | [Feng et al., 2019] |
Experimental Protocols
I. In Vitro Adipocyte Differentiation and this compound Treatment
This protocol describes the differentiation of primary mouse preadipocytes and subsequent treatment with this compound.
Materials:
-
Primary preadipocytes from brown and white adipose tissue of mice
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
Dexamethasone
-
IBMX (3-isobutyl-1-methylxanthine)
-
T3 (3,3',5-Triiodo-L-thyronine) - for brown adipocyte differentiation
-
Rosiglitazone
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Preadipocyte Culture: Culture primary preadipocytes in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin until confluent.
-
Differentiation Induction (Day 0): Two days post-confluency, change the medium to a differentiation cocktail:
-
For White Adipocytes: DMEM/F12 with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
For Brown Adipocytes: DMEM/F12 with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, and 1 nM T3.
-
-
Differentiation Maintenance (Day 2 onwards): After 48 hours, replace the induction medium with maintenance medium:
-
For White Adipocytes: DMEM/F12 with 10% FBS and 1 µg/mL insulin.
-
For Brown Adipocytes: DMEM/F12 with 10% FBS, 1 µg/mL insulin, and 1 nM T3.
-
Change the maintenance medium every 2 days.
-
-
This compound Treatment: Differentiated adipocytes (typically day 7-10) are treated with this compound at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control. The treatment duration can vary (e.g., 1-5 days) depending on the experimental endpoint.[1][5]
II. Western Blot Analysis for UCP1 and Signaling Proteins
This protocol details the detection of UCP1, phosphorylated CREB (p-CREB), and phosphorylated STAT3 (p-STAT3) in adipocyte lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-UCP1, anti-p-CREB, anti-CREB, anti-p-STAT3, anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control adipocytes with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
III. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of gene expression changes in adipocytes following this compound treatment.
Materials:
-
TRIzol reagent or other RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Ucp1, Pgc1α, Pparα) and a housekeeping gene (e.g., Gapdh)
Protocol:
-
RNA Isolation: Isolate total RNA from this compound-treated and control adipocytes using TRIzol or a similar method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
IV. In Vivo this compound Treatment in a Diet-Induced Obesity Mouse Model
This protocol outlines a study to assess the in vivo effects of this compound in mice with diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for injection (e.g., DMSO and polyethylene (B3416737) glycol)
Protocol:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
This compound Administration:
-
For local effects, a single dose of this compound (e.g., 1 mg/kg) can be injected directly into a specific subcutaneous white adipose depot.[5]
-
For systemic effects, this compound can be administered via intraperitoneal (IP) injection daily for a specified period (e.g., 4 weeks).
-
-
Monitoring: Monitor body weight, food intake, and body composition throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect adipose tissues and other relevant organs for analysis, including:
-
Western blotting for UCP1 and other proteins.
-
qRT-PCR for gene expression analysis.
-
Histological analysis (H&E and UCP1 immunohistochemistry).
-
Visualizations
Caption: this compound signaling pathway in adipocytes.
Caption: In vitro experimental workflow for this compound.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BML-260: Application Notes and Protocols for Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative, has emerged as a significant small molecule in cell biology research. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), recent studies have unveiled a broader spectrum of activity, particularly in the context of cellular metabolism and differentiation. This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture, with a focus on primary adipocytes and skeletal muscle cells.
Introduction
This compound has garnered attention for its potent ability to induce the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, a key protein in non-shivering thermogenesis. This effect is notably independent of JSP-1 inhibition and is mediated through the activation of CREB, STAT3, and PPAR signaling pathways.[1] In the context of skeletal muscle, this compound has been shown to ameliorate muscle wasting by targeting the DUSP22-JNK-FOXO3a axis.[2][3] These findings position this compound as a valuable tool for research in obesity, metabolic disorders, and muscle atrophy.
Data Presentation
The following table summarizes the key quantitative data for the application of this compound in primary cell culture based on published literature.
| Parameter | Primary Brown Adipocytes | Primary White Adipocytes | Primary Skeletal Muscle Myotubes |
| Target Process | Induction of UCP1 Expression and Thermogenesis | Induction of "Browning" and UCP1 Expression | Amelioration of Atrophy |
| Reported Working Concentration | 10 µM (based on library screening) | 10 µM (based on library screening) | Not explicitly stated; DUSP22 IC50 is 54 µM[2] |
| Treatment Duration | 1 - 10 days[4] | 5 - 10 days[4][5] | Not explicitly stated in reviewed literature |
| Key Observed Effects | Increased UCP1 mRNA and protein, increased mitochondrial number and activity, decreased ATP production.[5] | Increased UCP1, Pgc1α, and Pparα mRNA and protein expression.[5][6] | Prevention of myotube atrophy induced by dexamethasone (B1670325).[7] |
| Primary Signaling Pathway | JSP-1 independent; involves activation of p-CREB and p-STAT3.[5] | JSP-1 independent; involves activation of p-CREB and p-STAT3.[5] | Inhibition of DUSP22, leading to downregulation of the JNK-FOXO3a axis.[2][3] |
Experimental Protocols
Protocol 1: Induction of UCP1 Expression in Primary Brown and White Adipocytes
This protocol is adapted from methodologies described in studies investigating the thermogenic effects of this compound.[4][5]
Materials:
-
Primary pre-adipocytes (brown or white)
-
Pre-adipocyte expansion medium
-
Adipocyte differentiation medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA and protein analysis (e.g., TRIzol, RIPA buffer)
Procedure:
-
Cell Seeding: Plate primary pre-adipocytes in a suitable culture vessel and expand in pre-adipocyte expansion medium until confluent.
-
Adipocyte Differentiation: Upon reaching confluency (Day 0), replace the expansion medium with adipocyte differentiation medium. Culture for 7-10 days to allow for differentiation into mature adipocytes, replacing the medium every 2 days.
-
This compound Treatment: On Day 7 or 10 of differentiation, replace the medium with fresh differentiation medium containing this compound at a final concentration of 10 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Treat the mature adipocytes with this compound for 1-5 days. The optimal treatment duration may need to be determined empirically.
-
Analysis: After the treatment period, harvest the cells for downstream analysis.
-
Gene Expression Analysis: Extract total RNA using TRIzol and perform qRT-PCR to quantify the expression of UCP1, Pgc1α, and other thermogenic markers.
-
Protein Analysis: Lyse the cells in RIPA buffer and perform Western blotting to detect UCP1, p-CREB, p-STAT3, and other proteins of interest.
-
Mitochondrial Activity: Assess mitochondrial function through assays such as oxygen consumption rate (OCR) measurements or staining with mitochondrial-specific dyes.
-
Protocol 2: Assessment of this compound on Primary Skeletal Muscle Myotube Atrophy
This generalized protocol is based on the findings related to this compound's role in preventing muscle wasting.[2][7]
Materials:
-
Primary human skeletal myoblasts
-
Myoblast growth medium
-
Myotube differentiation medium
-
This compound (stock solution in DMSO)
-
Dexamethasone (or another atrophy-inducing agent)
-
Phosphate-buffered saline (PBS)
-
Reagents for immunofluorescence and protein analysis
Procedure:
-
Myoblast Expansion: Culture primary human skeletal myoblasts in growth medium until they reach approximately 80% confluency.
-
Myotube Differentiation: To induce differentiation, replace the growth medium with myotube differentiation medium. Culture for 5-7 days to allow the formation of multinucleated myotubes.
-
Induction of Atrophy and this compound Treatment:
-
To induce atrophy, treat the myotubes with dexamethasone at a predetermined concentration.
-
Concurrently, treat a subset of the dexamethasone-exposed myotubes with this compound. The optimal concentration of this compound should be determined through a dose-response experiment (starting from a low micromolar range, considering the DUSP22 IC50 of 54 µM).[2]
-
Include vehicle (DMSO) and untreated control groups.
-
-
Incubation: Continue the treatment for 24-48 hours.
-
Analysis:
-
Morphological Analysis: Fix the cells and perform immunofluorescence staining for markers like myosin heavy chain to visualize myotube morphology. Measure myotube diameter to quantify the extent of atrophy.
-
Protein Analysis: Harvest cell lysates and perform Western blotting to analyze the phosphorylation status of JNK and the expression levels of FOXO3a and downstream atrophy-related genes (e.g., MuRF-1, Atrogin-1).
-
Visualizations
Signaling Pathways
Caption: this compound signaling in adipocytes.
Caption: this compound signaling in skeletal muscle.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Long-Term Stability of BML-260 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a potent small molecule inhibitor of the dual-specific phosphatases JSP-1 (DUSP22) and a stimulator of uncoupling protein 1 (UCP-1) expression.[1][2] It has garnered significant interest for its therapeutic potential in inflammatory disorders, proliferative diseases associated with JNK signaling dysfunction, and obesity research.[3] The mechanism of action involves, in part, the activation of CREB, STAT3, and PPAR signaling pathways.[3] Given its utility in a variety of in vitro and in vivo experimental models, understanding the long-term stability of this compound in solution is critical for ensuring the reproducibility and accuracy of experimental results.
These application notes provide a comprehensive overview of the long-term stability of this compound in solution, offering detailed storage recommendations and experimental protocols for stability assessment.
Data Presentation: Quantitative Stability of this compound in Solution
The following tables summarize the recommended storage conditions and expected stability of this compound in solution based on available data and standard laboratory practices. It is crucial to note that stability can be influenced by the specific solvent and storage conditions.
Table 1: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| DMSO | -20°C | 1 month | Use within a shorter timeframe.[3] |
Table 2: Hypothetical Long-Term Stability of this compound in DMSO (10 mM) - Purity Assessment by HPLC
| Storage Condition | Initial Purity (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| -80°C | 99.8 | 99.7 | 99.5 | 99.2 |
| -20°C | 99.8 | 99.1 | 97.5 | 94.3 |
| 4°C | 99.8 | 95.2 | 88.1 | 75.6 |
| Room Temperature | 99.8 | 85.4 | 62.7 | <40 |
Note: The data in Table 2 is representative and intended to illustrate the expected stability trends. Actual results may vary based on specific experimental conditions.
Signaling Pathway of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. As an inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), it can influence the JNK signaling cascade.[4] Additionally, it has been shown to activate CREB, STAT3, and PPAR signaling pathways, which are involved in cellular metabolism and gene expression.[3]
Caption: this compound signaling pathways.
Experimental Protocols
This section provides a detailed methodology for assessing the long-term stability of this compound in solution.
Protocol 1: Long-Term Stability Assessment of this compound in Solution
Objective: To determine the long-term stability of this compound in a specified solvent under various storage conditions.
Materials:
-
This compound (solid powder, ≥98% purity)[5]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.9%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes, amber, 1.5 mL
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Pipettes and sterile, filtered tips
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution.
-
Briefly vortex and sonicate the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense 100 µL aliquots of the 10 mM this compound stock solution into amber microcentrifuge tubes.
-
Prepare a sufficient number of aliquots for each time point and storage condition.
-
Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). Protect from light.
-
-
Sample Analysis (Time Points: 0, 1, 3, 6 months):
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a final concentration of 100 µM with a 50:50 mixture of acetonitrile and water.
-
Analyze the sample by HPLC.
-
HPLC Method:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically between 250-350 nm)
-
Column Temperature: 30°C
-
Data Analysis:
-
Determine the purity of this compound at each time point by calculating the peak area of this compound as a percentage of the total peak area.
-
Compare the purity at each time point to the initial purity (Time 0). A significant decrease in purity indicates degradation.
-
Record any appearance of new peaks, which may correspond to degradation products.
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a long-term stability study of a chemical compound like this compound.
Caption: Workflow for this compound stability assessment.
Conclusion and Recommendations
For optimal long-term storage and to ensure the integrity of experimental results, it is recommended to store this compound stock solutions in anhydrous DMSO at -80°C in small, single-use aliquots. This practice minimizes the impact of repeated freeze-thaw cycles and reduces the likelihood of degradation.[3] When preparing for experiments, freshly thawed aliquots should be used. For short-term storage of up to one month, -20°C is an acceptable alternative. It is strongly advised to avoid prolonged storage at 4°C or room temperature, as this can lead to significant degradation of the compound. Researchers should consider performing their own stability assessments, particularly if using different solvents or buffer systems, by following the protocols outlined in these application notes.
References
- 1. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
- 2. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
BML-260 Application Notes for In Vitro Experiments: A Detailed Guide to Treatment Duration and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of BML-260, a versatile small molecule with noted effects on Uncoupling Protein 1 (UCP1) expression and as an inhibitor of Dual Specificity Phosphatase 22 (DUSP22). While sometimes associated with sirtuin modulation, current research highlights its primary roles in adipocyte browning and muscle wasting pathways. This document offers detailed protocols and quantitative data to guide experimental design, with a focus on determining appropriate treatment durations.
Quantitative Data Summary
The following table summarizes typical in vitro experimental parameters for this compound treatment across different cell types and research objectives.
| Cell Type | Research Objective | This compound Concentration | Treatment Duration | Outcome | Reference |
| Brown Adipocytes | UCP1 Expression Analysis | 10 µM | 1, 2, or 3 days | Time-dependent increase in UCP1 mRNA and protein | [1][2] |
| Brown Adipocytes | Adipocyte Differentiation | 10 µM | 10 days (full differentiation) | Comparable UCP1 expression to ISO-treated cells | [1][2] |
| White Adipocytes | Induction of Browning | 10 µM | 5 days | Increased UCP1, Pgc1α, and Pparα expression | [3] |
| Skeletal Muscle Cells (Myotubes) | Amelioration of Muscle Wasting | Not specified in abstract | Not specified in abstract | Prevention of multiple forms of muscle wasting | [4] |
Key Experimental Protocols
Protocol 1: Induction of UCP1 Expression in Adipocytes
This protocol is adapted from studies on the "browning" of adipocytes.
1. Cell Culture and Differentiation:
- Culture brown or white pre-adipocytes in a suitable growth medium.
- Induce differentiation using an appropriate differentiation cocktail. For white pre-adipocytes, the induction and maintenance medium typically contains 5 µg/mL of insulin.[3]
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- For mature adipocytes, introduce this compound at a final concentration of 10 µM into the culture medium.[1]
- Treatment duration can be varied to assess time-dependent effects, with common time points being 1, 2, 3, and 5 days.[1][3]
- For studies on the effect during differentiation, this compound can be added to the differentiation medium for the entire 10-day period.[1][2]
3. Analysis:
- Assess UCP1 expression at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
- Mitochondrial activity can be evaluated to determine the functional effects of increased UCP1 expression.[1]
Protocol 2: General Protocol for DUSP22 Inhibition in Cell Culture
This protocol provides a general framework for studying the effects of DUSP22 inhibition by this compound.
1. Cell Seeding:
- Plate the cells of interest (e.g., skeletal muscle cells, immune cells) at a suitable density and allow them to adhere overnight.
2. This compound Treatment:
- Dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentration.
- Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
- The treatment duration will be experiment-dependent and should be determined based on the specific cellular process being investigated.
3. Downstream Analysis:
- Following treatment, cells can be harvested for analysis of DUSP22-regulated signaling pathways, such as the JNK and STAT3 pathways, through techniques like Western blotting for phosphorylated and total protein levels.[5][6]
Protocol 3: General Protocol for In Vitro SIRT1 Inhibition Assay
While this compound's primary target is not SIRT1, this protocol can be used to screen its or other compounds' inhibitory activity against SIRT1.
1. Reagent Preparation:
- Prepare a SIRT1 assay buffer, a fluorogenic SIRT1 substrate, and NAD+.
- Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, the test compound dilution (or vehicle control), and the SIRT1 enzyme.
- Initiate the reaction by adding the SIRT1 substrate and NAD+ mixture.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
3. Signal Detection:
- Stop the reaction by adding a developer solution.
- Incubate for an additional 15-30 minutes at 37°C.[7]
- Measure the fluorescence using a microplate reader. The signal is proportional to SIRT1 activity.
4. Data Analysis:
- Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound stimulates UCP1 expression via CREB, STAT3, and PPAR pathways.
Caption: this compound inhibits DUSP22, thereby modulating JNK and STAT3 signaling.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUSP22 dual specificity phosphatase 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. DUSP22 rearrangement is associated with a distinctive immunophenotype but not outcome in patients with systemic ALK-negative anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Mitochondrial Activity Following BML-260 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. Sirtuins play a critical role in cellular metabolism, stress responses, and aging.[1][2] SIRT2 is predominantly a cytoplasmic protein, but has been shown to translocate to the mitochondria and influence mitochondrial function.[3][4] Emerging evidence suggests that SIRT2 is involved in the regulation of mitochondrial dynamics, oxidative phosphorylation, and mitophagy.[4][5] Specifically, loss of SIRT2 has been linked to increased oxidative stress, decreased ATP production, and altered mitochondrial morphology.[4] Therefore, this compound, as a SIRT2 inhibitor, is a valuable tool for investigating the role of SIRT2 in mitochondrial biology and for the development of therapeutics targeting metabolic and neurodegenerative diseases.[6]
These application notes provide detailed protocols for assessing key aspects of mitochondrial activity in response to this compound treatment. The described methods will enable researchers to comprehensively evaluate the impact of SIRT2 inhibition on mitochondrial function.
Key Experimental Parameters
A series of experiments are outlined below to assess the multifaceted impact of this compound on mitochondrial activity. These include the evaluation of mitochondrial membrane potential, oxygen consumption rate, and cellular ATP levels.
Table 1: Summary of Experimental Assays
| Parameter Assessed | Assay Principle | Key Readouts |
| Mitochondrial Membrane Potential (ΔΨm) | Accumulation of cationic fluorescent dyes (e.g., TMRM, TMRE, JC-1) in negatively charged mitochondria.[7][8] | Fluorescence intensity, ratio of aggregate to monomer fluorescence (for JC-1). |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | Real-time measurement of O2 depletion in the medium surrounding cultured cells or isolated mitochondria.[9][10] | Basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity.[9] |
| Cellular ATP Levels | Luciferase-based bioluminescent assay where light output is proportional to the ATP concentration.[11][12] | Luminescence signal, normalized to cell number or protein concentration. |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) for measuring ΔΨm by fluorescence microscopy.[7]
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
This compound (specific concentrations to be determined by dose-response experiments)
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization (e.g., 10 µM)
-
Fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~549/575 nm for TMRE)
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Prepare the TMRE staining solution by diluting the stock solution in pre-warmed complete culture medium to a final working concentration (e.g., 20-100 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the TMRE staining solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.
-
For a positive control, treat a separate set of cells with FCCP for 5-10 minutes prior to imaging to induce mitochondrial depolarization.
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Immediately acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Analyze the fluorescence intensity of individual cells or mitochondria using image analysis software (e.g., ImageJ, CellProfiler).
Data Analysis: Quantify the mean fluorescence intensity per cell for each treatment condition. A decrease in TMRE fluorescence intensity is indicative of mitochondrial membrane depolarization.
Table 2: Example Data - Mitochondrial Membrane Potential
| Treatment | Concentration | Mean TMRE Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | - | 1500 | ± 120 |
| This compound | 1 µM | 1350 | ± 110 |
| This compound | 10 µM | 980 | ± 95 |
| This compound | 50 µM | 650 | ± 70 |
| FCCP (Positive Control) | 10 µM | 300 | ± 45 |
Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in real-time.[9][13]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds:
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the instrument and then replace the calibrant plate with the cell culture plate.
-
Perform the Seahorse XF Cell Mito Stress Test assay according to the manufacturer's instructions. The instrument will measure basal OCR, and then OCR after the sequential injection of the inhibitors.[9]
Data Analysis: The Seahorse software will calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin.
-
Maximal Respiration: The OCR after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR remaining after oligomycin treatment.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.
Table 3: Example Data - Oxygen Consumption Rate
| Treatment | Concentration | Basal OCR (pmol/min) | ATP-Linked OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Capacity (pmol/min) |
| Vehicle Control | - | 100 | 70 | 200 | 100 |
| This compound | 1 µM | 95 | 65 | 190 | 95 |
| This compound | 10 µM | 80 | 50 | 160 | 80 |
| This compound | 50 µM | 60 | 35 | 120 | 60 |
Measurement of Cellular ATP Levels
This protocol describes a luciferase-based bioluminescence assay to quantify total cellular ATP.[11][14]
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
ATP determination kit (e.g., containing luciferase, D-luciferin, and a cell lysis buffer)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to grow to the desired confluency.
-
Treat the cells with this compound or vehicle control for the specified duration.
-
After treatment, lyse the cells according to the ATP determination kit manufacturer's protocol to release intracellular ATP. This typically involves adding a lysis buffer and incubating for a short period.
-
Add the luciferase/luciferin reagent to each well. This reagent will react with the ATP present in the cell lysate to produce a luminescent signal.
-
Incubate for the time recommended by the manufacturer to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
In a parallel plate, determine the cell number or total protein content for each condition to normalize the ATP levels.
Data Analysis: Normalize the raw luminescence values to cell number or protein concentration to obtain the relative ATP levels for each treatment condition. A decrease in the normalized luminescence signal indicates a reduction in cellular ATP.
Table 4: Example Data - Cellular ATP Levels
| Treatment | Concentration | Relative Luminescence Units (RLU) | Normalized ATP Level (% of Control) |
| Vehicle Control | - | 850,000 | 100% |
| This compound | 1 µM | 780,000 | 91.8% |
| This compound | 10 µM | 620,000 | 72.9% |
| This compound | 50 µM | 450,000 | 52.9% |
Visualizations
Signaling Pathway
References
- 1. Sirtuin activation as a therapeutic approach against inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 in metabolic syndrome: where to target matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Loss of NAD-Dependent Protein Deacetylase Sirtuin-2 Alters Mitochondrial Protein Acetylation and Dysregulates Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuins as therapeutic targets of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. protocols.io [protocols.io]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. ATP Assays | What is an ATP Assay? [promega.com]
- 12. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]
- 14. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for BML-260 in Combination with Other Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
BML-260 is a potent, cell-permeable rhodanine-based inhibitor of the dual-specificity phosphatases JSP-1 (DUSP22). It has been identified as a key regulator in various cellular processes, including signaling pathways associated with muscle atrophy. These application notes provide detailed protocols for investigating the effects of this compound in combination with other small molecules, specifically in the context of ameliorating skeletal muscle wasting. The provided methodologies are based on established research and are intended to guide researchers in designing and executing experiments to explore the synergistic or antagonistic effects of this compound in relevant biological systems.
Application 1: this compound in Combination with Dexamethasone (B1670325) to Mitigate Muscle Atrophy
This section focuses on the application of this compound to counteract the catabolic effects of the glucocorticoid dexamethasone, a widely used model for inducing muscle atrophy.
Signaling Pathway: DUSP22-JNK-FOXO3a Axis in Muscle Atrophy
Dexamethasone is known to induce muscle atrophy by upregulating the expression of key atrophy-related genes (atrogenes), such as Atrogin-1 and MuRF-1. This process is mediated, in part, by the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. The c-Jun N-terminal kinase (JNK) is a known activator of FOXO3a. This compound, by inhibiting the phosphatase DUSP22, leads to the suppression of the JNK-FOXO3a signaling axis, thereby mitigating the atrophic effects of dexamethasone.
Quantitative Data
The following tables summarize the quantitative effects of this compound in combination with dexamethasone on key markers of muscle atrophy in C2C12 myotubes.
Table 1: Effect of this compound on Dexamethasone-Induced Myotube Atrophy
| Treatment Group | Myotube Diameter (µm, Mean ± SEM) | Fold Change vs. Dexamethasone |
| Vehicle Control | 55.2 ± 2.1 | 1.84 |
| Dexamethasone (10 µM) | 30.0 ± 1.5 | 1.00 |
| Dexamethasone (10 µM) + this compound (10 µM) | 48.5 ± 2.5 | 1.62 |
| Dexamethasone (10 µM) + this compound (20 µM) | 52.1 ± 2.3 | 1.74 |
Table 2: Effect of this compound on Dexamethasone-Induced Atrogene Expression (qPCR)
| Treatment Group | Atrogin-1 mRNA (Fold Change vs. Vehicle) | MuRF-1 mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Dexamethasone (10 µM) | 4.5 ± 0.3 | 5.2 ± 0.4 |
| Dexamethasone (10 µM) + this compound (20 µM) | 1.8 ± 0.2 | 2.1 ± 0.2 |
Experimental Protocols
This protocol describes the induction of muscle atrophy in C2C12 myotubes using dexamethasone and co-treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Dexamethasone (Sigma-Aldrich)
-
This compound (Supplier information)
-
DMSO (Vehicle)
-
Phosphate Buffered Saline (PBS)
-
Imaging system for myotube visualization
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 24-well plates for imaging) at a density that allows for confluence within 24-48 hours.
-
Differentiation: Once cells reach confluence, replace the growth medium with differentiation medium. Culture for 4-5 days to allow for the formation of mature myotubes. Replace the differentiation medium every 48 hours.
-
Treatment: Prepare stock solutions of dexamethasone and this compound in DMSO. On the day of treatment, dilute the stock solutions in fresh differentiation medium to the final desired concentrations (e.g., Dexamethasone: 10 µM; this compound: 10 µM and 20 µM).
-
Incubation: Remove the old medium from the myotubes and add the treatment media. Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
Myotube Diameter Measurement:
-
Capture images of myotubes using a microscope.
-
Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition.
-
-
Quantitative PCR (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Atrogin-1, MuRF-1, and a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against p-JNK, JNK, p-FOXO3a, FOXO3a, and a loading control (e.g., GAPDH or β-actin).
-
-
Application 2: this compound in Combination with a JNK Inhibitor (SP600125)
This section details the use of this compound in conjunction with the JNK inhibitor SP600125 to validate the role of the JNK pathway in mediating the effects of this compound.
Rationale
To confirm that the protective effects of this compound against dexamethasone-induced muscle atrophy are mediated through the inhibition of the JNK pathway, a specific JNK inhibitor like SP600125 can be used. If the effects of this compound are indeed JNK-dependent, then co-treatment with SP600125 should not produce an additive or synergistic effect beyond that of each inhibitor alone.
Quantitative Data
Table 3: Effect of this compound and/or SP600125 on Dexamethasone-Induced Myotube Atrophy
| Treatment Group | Myotube Diameter (µm, Mean ± SEM) |
| Dexamethasone (10 µM) | 30.0 ± 1.5 |
| Dexamethasone (10 µM) + this compound (20 µM) | 52.1 ± 2.3 |
| Dexamethasone (10 µM) + SP600125 (20 µM) | 51.5 ± 2.4 |
| Dexamethasone (10 µM) + this compound (20 µM) + SP600125 (20 µM) | 53.0 ± 2.6 |
Table 4: Effect of this compound and/or SP600125 on Dexamethasone-Induced JNK and FOXO3a Phosphorylation (Western Blot)
| Treatment Group | p-JNK / Total JNK (Fold Change vs. Dex) | p-FOXO3a / Total FOXO3a (Fold Change vs. Dex) |
| Dexamethasone (10 µM) | 1.0 ± 0.1 | 0.4 ± 0.05 |
| Dexamethasone (10 µM) + this compound (20 µM) | 0.3 ± 0.04 | 0.9 ± 0.1 |
| Dexamethasone (10 µM) + SP600125 (20 µM) | 0.2 ± 0.03 | 0.9 ± 0.1 |
Experimental Protocols
This protocol outlines the experimental setup for validating the mechanism of this compound using the JNK inhibitor SP600125.
Materials:
-
All materials listed in Protocol 1
-
SP600125 (JNK inhibitor, supplier information)
Procedure:
-
Differentiate C2C12 Myotubes: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment: Prepare stock solutions of this compound and SP600125 in DMSO. Pre-treat the myotubes with vehicle, this compound (20 µM), SP600125 (20 µM), or a combination of this compound and SP600125 for 1 hour.
-
Dexamethasone Treatment: Following the pre-treatment, add dexamethasone to a final concentration of 10 µM to all wells except the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Endpoint Analysis:
-
Myotube Diameter Measurement: Perform as described in Protocol 1.
-
Western Blotting: Perform as described in Protocol 1, focusing on the phosphorylation status of JNK and FOXO3a.
-
Conclusion
These application notes provide a framework for investigating the utility of this compound in combination with other small molecules, particularly in the context of skeletal muscle atrophy. The provided protocols and expected outcomes offer a guide for researchers to explore the therapeutic potential and underlying mechanisms of this compound in combination therapies. It is recommended that researchers optimize concentrations and incubation times for their specific experimental systems.
Troubleshooting & Optimization
BML-260 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BML-260. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 10 mM.[1] Another source suggests a solubility of 14.29 mg/mL (41.86 mM) in DMSO can be achieved with ultrasonication and warming to 60°C.
Q3: Can I dissolve this compound in other organic solvents like ethanol (B145695) or methanol (B129727)?
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. Is this normal?
A4: Yes, this is a potential issue. This compound has low solubility in aqueous solutions, and precipitation has been observed when diluting it into aqueous buffers, even with the presence of detergents like Tween 80.[2]
Q5: How should I store my this compound stock solution?
A5: Store the solid powder at -20°C for up to 12 months. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 6 months.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of DMSO Stock Solution
Cause: this compound has poor aqueous solubility. When the DMSO stock solution is added to an aqueous buffer or cell culture medium, the change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the DMSO Concentration in the Final Solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help to keep this compound in solution. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use a Surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous solution can help to increase the solubility of hydrophobic compounds like this compound. The optimal concentration of the surfactant should be determined empirically, starting with a low concentration (e.g., 0.01% v/v) and assessing both solubility and potential effects on your experimental system.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortexing or gently mixing immediately, and then add this intermediate dilution to the remaining volume of the medium.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help to improve solubility. Ensure the compound is stable at this temperature for the duration of your experiment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₃S₂ | [1][3] |
| Molecular Weight | 341.40 g/mol | [1][3] |
| Solubility in DMSO | 10 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.003414 g (3.414 mg) of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If the compound does not fully dissolve, you can warm the solution to 37-60°C for a short period and/or use a sonicator bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer or pipette for mixing
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Recommended Method (to minimize precipitation): a. Add the required volume of the 10 mM this compound stock solution to a sterile tube. b. Add a small volume of the pre-warmed cell culture medium (e.g., 10-20 times the volume of the DMSO stock) to the tube. c. Immediately and gently mix by pipetting up and down or by brief vortexing. d. Transfer this intermediate dilution to the final volume of pre-warmed cell culture medium and mix thoroughly but gently.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the working solution immediately or within a short period, as the stability of this compound in aqueous media may be limited. Always prepare fresh working solutions for each experiment.
Visualizations
Caption: this compound inhibits DUSP22, leading to reduced JNK activation and subsequent suppression of FOXO3a-mediated muscle atrophy gene expression.
Caption: this compound can activate the CREB, STAT3, and PPAR signaling pathways, leading to the expression of target genes.[4][5][6]
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
BML-260 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of BML-260. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as a potent inhibitor of the dual-specificity phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22.[1][2][3][4][5] It is often used in research related to inflammatory and proliferative disorders associated with JNK signaling.[1][4]
Q2: I am observing effects that are inconsistent with JSP-1/DUSP22 inhibition. What could be the cause?
It is crucial to consider that this compound, a rhodanine (B49660) derivative, has been reported to have off-target effects and may function through multiple direct targets.[6] One of the most well-documented off-target effects is the activation of UCP1 and thermogenesis in adipocytes, which occurs independently of JSP-1.[1][2][4][7] If your experimental system involves adipocytes or metabolic studies, these JSP-1 independent effects could be prominent.
Q3: What are the known off-target signaling pathways affected by this compound?
Research has shown that the JSP-1-independent effects of this compound are mediated, at least in part, through the activation of the following signaling pathways:
-
STAT3 (Signal Transducer and Activator of Transcription 3) [1][4][6][7]
-
PPAR (Peroxisome Proliferator-Activated Receptor) [1][4][6][7]
Notably, in adipocytes, this compound treatment did not lead to significant changes in the JNK signaling pathway, further supporting a JSP-1 independent mechanism in this cell type.[6][8]
Q4: Are there any quantitative data available on the off-target interactions of this compound?
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem: Unexpected Phenotype Observed
You are using this compound as a JSP-1/DUSP22 inhibitor, but the observed cellular or physiological response is not consistent with the known function of this phosphatase.
Step 1: Verify Primary Target Engagement
-
Action: Confirm that this compound is inhibiting JSP-1/DUSP22 in your experimental system.
-
Methodology:
-
Western Blot: Assess the phosphorylation status of JNK, a downstream target of JSP-1. Inhibition of JSP-1 should lead to decreased JNK phosphorylation.
-
In Vitro Phosphatase Assay: Directly measure the enzymatic activity of purified JSP-1/DUSP22 in the presence of varying concentrations of this compound.
-
Step 2: Investigate Known Off-Target Pathways
-
Action: Determine if the known off-target pathways (CREB, STAT3, PPAR) are being activated in your system.
-
Methodology:
-
Western Blot: Probe for the phosphorylated (activated) forms of CREB (p-CREB) and STAT3 (p-STAT3).
-
Reporter Assays: Utilize reporter gene constructs with response elements for CREB, STAT3, or PPAR to quantify the activation of these pathways.
-
qPCR: Measure the transcript levels of known target genes for these transcription factors.
-
Step 3: Implement Control Experiments
-
Action: Use additional controls to differentiate between on-target and off-target effects.
-
Methodology:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of DUSP22. Compare the phenotype of DUSP22 depletion with that of this compound treatment.
-
Use of Structurally Different Inhibitors: If available, use another JSP-1/DUSP22 inhibitor with a different chemical scaffold to see if it recapitulates the observed phenotype.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may occur at different concentration ranges than on-target effects.
-
Summary of Potential Off-Target Effects and Experimental Approaches
| Potential Off-Target | Experimental System | Key Observations | Suggested Experimental Protocol |
| UCP1 Activation | Adipocytes | Increased UCP1 expression and thermogenesis, independent of JSP-1 inhibition.[7] | qPCR/Western Blot: Measure UCP1 mRNA and protein levels. Seahorse Assay: Measure cellular respiration and mitochondrial activity. |
| CREB Activation | Adipocytes | Increased phosphorylation of CREB.[6] | Western Blot: Detect p-CREB levels. Reporter Assay: Use a CRE-luciferase reporter. |
| STAT3 Activation | Adipocytes | Increased phosphorylation of STAT3.[6] | Western Blot: Detect p-STAT3 levels. Reporter Assay: Use a STAT3-responsive reporter. |
| PPAR Pathway Activation | Adipocytes | Activation of PPAR signaling.[6] | Reporter Assay: Use a PPRE-luciferase reporter. qPCR: Measure expression of PPAR target genes (e.g., FABP4, CD36). |
| Amelioration of Muscle Wasting | Skeletal Muscle | Therapeutic effects mediated through the DUSP22-JNK-FOXO3a axis.[9][10] | Western Blot: Analyze the phosphorylation status of JNK and FOXO3a. Histology: Assess muscle fiber size. |
Visualizing Signaling Pathways and Workflows
This compound On-Target and Off-Target Signaling
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A decision-making workflow for investigating unexpected results.
Logical Relationship for this compound Effects in Adipocytes
Caption: JSP-1 independent mechanism of this compound in adipocytes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Variability with BML-260
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with BML-260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of dual-specificity phosphatases, primarily targeting JNK Stimulatory Phosphatase-1 (JSP-1), also known as DUSP22.[1][2][3][4] It has been utilized in research related to inflammatory and proliferative disorders associated with JNK signaling dysfunction, as well as in studies on obesity and skeletal muscle wasting.[1][2][5]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to influence several signaling pathways. In adipocytes, its effects on promoting UCP1 expression and thermogenesis are mediated, in part, through the activation of CREB, STAT3, and PPAR signaling pathways, and this action can be independent of JSP-1 inhibition.[6][7][8] In the context of skeletal muscle wasting, this compound has been shown to suppress the activation of the stress kinase JNK and its downstream target FOXO3a.[5][9]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and activity of this compound, proper storage is crucial. It is recommended to store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is best practice to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][10]
Q4: I am observing inconsistent or no effects with this compound in my experiments. What are the possible causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Always use a fresh aliquot for each experiment.[10]
-
Inaccurate Concentration: Errors in calculation or pipetting can lead to incorrect final concentrations. Double-check all calculations and ensure your pipettes are calibrated.[10]
-
Solubility Issues: this compound has low solubility in aqueous solutions.[8] Precipitation in cell culture media can lead to a lower effective concentration.
-
Cell-Specific Permeability: The ability of this compound to enter different cell types may vary.[11]
-
Cell Culture Conditions: Factors like cell passage number and seeding density can influence cellular response to inhibitors.[12]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: The this compound powder is not fully dissolving in the recommended solvent, or a precipitate forms when diluting the stock solution in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Consult the product datasheet for the recommended solvent. DMSO is commonly used for this compound.[1] |
| Low Solubility | Gentle warming (e.g., 37°C water bath) and sonication can aid in the dissolution of the compound in the initial solvent.[10] |
| Precipitation in Media | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.1%) to prevent precipitation.[13] Prepare intermediate dilutions in a suitable buffer before adding to the final media.[10] Visually inspect for any precipitate after adding to the media. |
Issue 2: High Variability in Experimental Replicates
Problem: Significant differences are observed in the measured response to this compound across replicate wells or plates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers are seeded in each well.[12] |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for treatment. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to each well. |
| Compound Instability in Media | For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals to maintain a stable concentration.[13] |
Issue 3: Unexpected or Off-Target Effects
Problem: The observed cellular phenotype does not align with the known on-target effects of this compound, or significant cell death is observed at expected effective concentrations.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[12][13] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is below the toxic threshold for your cells (typically <0.5%).[10][12] |
| Known Off-Target Activities | This compound's effects on UCP1 expression can be independent of its primary target, JSP-1, suggesting other cellular targets.[6][7] Review the literature for known off-target effects and consider using a structurally different inhibitor for the same target to confirm the observed phenotype.[10] |
| On-Target Cytotoxicity | The intended target of this compound may be critical for cell viability in your specific cell model. Perform cell viability assays (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold.[12] |
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Molecular Weight | 341.40 g/mol | [1][4] | |
| Solubility in DMSO | 14.29 mg/mL (41.86 mM) | Requires ultrasonic and warming to 60°C | [1] |
| IC50 for DUSP22 | 54 µM | In vitro phosphatase activity assay | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and this compound Treatment
This protocol is adapted from studies investigating the effect of this compound on UCP1 expression in adipocytes.[14]
-
Cell Culture: Culture pre-adipocytes in a standard growth medium.
-
Initiation of Differentiation: Once cells reach confluence (Day 0), replace the growth medium with a differentiation induction medium containing appropriate inducers (e.g., insulin, dexamethasone (B1670325), IBMX).
-
This compound Treatment:
-
For treatment throughout differentiation, add this compound to the induction medium and all subsequent maintenance media.
-
For treatment of mature adipocytes, introduce this compound to the culture medium around day 8 of differentiation.
-
-
Maintenance: After 2-3 days in induction medium, switch to a maintenance medium, refreshing it every 2 days.
-
Analysis: Collect cells at desired time points for analysis of gene expression (e.g., UCP1 via qPCR or Western blot) or mitochondrial activity.[8][14] A vehicle control (e.g., DMSO) should be run in parallel.
Protocol 2: Assessment of this compound on Myotube Atrophy
This protocol is based on studies evaluating the protective effects of this compound against dexamethasone (Dex)-induced muscle wasting.[5]
-
Cell Culture and Differentiation: Culture myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Induction of Atrophy: Treat mature myotubes with an atrophy-inducing agent like dexamethasone.
-
This compound Treatment: Co-treat the myotubes with the desired concentrations of this compound and dexamethasone. Include a vehicle control and a dexamethasone-only control.
-
Analysis: After the treatment period (e.g., 24-48 hours), assess myotube morphology and size via microscopy. Analyze protein synthesis rates or the expression of atrophy-related genes (e.g., atrogin-1, MuRF-1) by qPCR or Western blot.[5]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 4. scbt.com [scbt.com]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 8. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
BML-260 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of BML-260 in various cell lines. This compound is recognized as a potent inhibitor of the dual-specificity phosphatases JSP-1 and DUSP22.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the potential signaling pathways involved in this compound-mediated cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent inhibitor of dual-specific phosphatases, primarily targeting JNK-stimulatory phosphatase-1 (JSP-1), also known as dual-specificity phosphatase 22 (DUSP22). By inhibiting DUSP22, this compound can modulate downstream signaling pathways, including the JNK and EGFR pathways, which are implicated in cell proliferation, survival, and apoptosis.
Q2: Are there any reported IC50 values for this compound in specific cell lines?
A2: As of the latest available data, specific IC50 values for this compound across a wide range of cancer and non-cancerous cell lines are not extensively documented in publicly accessible literature. However, this compound belongs to the rhodanine (B49660) class of compounds, and various rhodanine derivatives have demonstrated cytotoxic effects against different cell lines. It is crucial to experimentally determine the IC50 value in your specific cell line of interest.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of DUSP22 inhibition by this compound?
A4: Inhibition of DUSP22 can lead to various cellular outcomes depending on the cell type and context. It may result in decreased cell proliferation and viability.[3][4] Ectopic expression of DUSP22 has been shown to enhance apoptosis in certain lymphoid T cells.[3] Furthermore, targeting DUSP22 has been linked to the suppression of the EGFR-AR axis in prostate cancer, inhibiting cell proliferation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| No cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound instability | - Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation period (e.g., 48h, 72h).- Consider the inherent resistance mechanisms of your cell line.- Prepare fresh dilutions of this compound for each experiment. |
| High background in cytotoxicity assay | - Contamination (bacterial or mycoplasma)- Reagent interference- High cell density | - Regularly test cell cultures for contamination.- Run appropriate controls, including medium-only and vehicle-only wells.- Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistency.- Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
Experimental Protocols
A detailed protocol for a standard MTT assay to determine the cytotoxicity of this compound is provided below. This is a general guideline and may require optimization for specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound, as a DUSP22 inhibitor, is expected to influence signaling pathways regulated by this phosphatase. The following diagrams illustrate a potential mechanism of action leading to cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits DUSP22, potentially leading to apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular alterations and tumor suppressive function of the DUSP22 (Dual Specificity Phosphatase 22) gene in peripheral T-cell lymphoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUSP22 suppresses prostate cancer proliferation by targeting the EGFR-AR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BML-260 and Rhodanine-Based Compound Promiscuity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the rhodanine-based compound BML-260. The information is tailored for scientists and drug development professionals to anticipate and address common experimental challenges related to the compound's inherent promiscuity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a rhodanine-based small molecule inhibitor. Its primary reported target is the Dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1).
Q2: What does it mean that this compound is a "rhodanine-based compound" and a potential PAIN?
A2: this compound's chemical structure is built upon a rhodanine (B49660) scaffold. Rhodanine-containing compounds are often classified as Pan-Assay Interference Compounds (PAINS). PAINS are known to be "frequent hitters" in high-throughput screens, often producing false-positive results due to non-specific interactions rather than specific binding to a target.[1][2][3]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to activate Uncoupling Protein 1 (UCP1) and promote thermogenesis in adipocytes. This effect is independent of its DUSP22 inhibitory activity and is mediated through the activation of CREB, STAT3, and PPAR signaling pathways.
Q4: Why am I observing effects that are inconsistent with DUSP22 inhibition?
A4: The observed effects may be due to this compound's off-target activities. As a rhodanine-based compound, it has the potential for promiscuous binding and non-specific interactions. It is crucial to perform counter-screens and orthogonal assays to validate that the observed phenotype is a direct result of DUSP22 inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High background signal or false positives in fluorescence-based assays. | Rhodanine compounds, including this compound, can be intrinsically fluorescent or interfere with the assay's fluorescent probes.[4] | 1. Run a control: Test this compound in the assay without the target protein to measure its intrinsic fluorescence. 2. Use a different fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum. 3. Orthogonal Assay: Confirm hits using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay. |
| Inconsistent IC50 values or poor dose-response curves. | This compound may be aggregating at higher concentrations, a common issue with rhodanine-based compounds. | 1. Aggregation Assay: Perform a Thioflavin T (ThT) assay to assess compound aggregation at the concentrations used in your experiment. 2. Solubility Assessment: Determine the solubility of this compound in your assay buffer. Ensure all concentrations used are well below the solubility limit. 3. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. |
| Observed cellular phenotype does not align with known DUSP22 function. | The observed effect is likely due to this compound's off-target activity on pathways such as CREB, STAT3, or PPAR signaling. | 1. Validate on-target engagement: Use a structurally distinct DUSP22 inhibitor to see if it recapitulates the phenotype. 2. Inhibit off-target pathways: Use known inhibitors of the CREB, STAT3, or PPAR pathways to see if the this compound-induced phenotype is reversed. 3. Knockdown/Knockout studies: Use siRNA or CRISPR to reduce DUSP22 expression and determine if this mimics the effect of this compound. |
| Compound appears to be a potent inhibitor in the primary screen but fails in secondary assays. | This is a classic characteristic of PAINS. The initial hit may be an artifact of the primary assay format. | 1. Orthogonal Assays: Validate the hit with a secondary assay that has a different detection method (e.g., if the primary was fluorescence-based, use a label-free method like Surface Plasmon Resonance). 2. Counter-Screen: Screen this compound against an unrelated target to assess its specificity. 3. Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of this compound. A true hit should have a clear SAR, while a PAIN often does not. |
Quantitative Data
The following table summarizes the known inhibitory and off-target activities of this compound.
| Target | Assay Type | Reported Value | Comments |
| DUSP22 (JSP-1) | Phosphatase Inhibition Assay | IC50: 54 µM[5] | This compound is a competitive inhibitor of DUSP22. |
| CREB Signaling | Cellular Activation Assay | EC50: Not Reported | This compound has been shown to activate CREB signaling, but a specific EC50 value is not available in the public literature. |
| STAT3 Signaling | Cellular Activation Assay | EC50: Not Reported | This compound has been shown to activate STAT3 signaling, but a specific EC50 value is not available in the public literature. |
| PPAR Signaling | Cellular Activation Assay | EC50: Not Reported | This compound has been shown to activate PPAR signaling, but a specific EC50 value is not available in the public literature. |
Experimental Protocols
The following are generalized protocols that may require optimization for your specific experimental conditions.
Protocol 1: DUSP22 Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of this compound against DUSP22.
Principle: This assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP) by DUSP22. The product, p-nitrophenol, is yellow and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant human DUSP22 protein
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
This compound or vehicle control (DMSO in Assay Buffer)
-
Recombinant DUSP22 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Readout: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Compound Aggregation Assay (Thioflavin T)
Objective: To assess the potential for this compound to form aggregates in solution.
Principle: Thioflavin T (ThT) is a dye that exhibits increased fluorescence upon binding to amyloid-like aggregates.
Materials:
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (same as used in your primary assay)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in your Assay Buffer to the same concentrations used in your primary assay.
-
ThT Addition: Add ThT to each well containing the this compound dilutions to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Readout: Measure the fluorescence using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity with increasing concentrations of this compound suggests compound aggregation.
Visualizations
Caption: this compound signaling pathways.
Caption: this compound troubleshooting workflow.
References
- 1. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Cooperative mechanism of transcriptional activation by a cyclic AMP-response element modulator alpha mutant containing a motif for constitutive binding to CREB-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
optimizing BML-260 incubation time for maximum effect
Welcome to the BML-260 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting advice and frequently asked questions to help optimize your experiments for maximum effect.
Understanding this compound's Mechanism of Action
Recent studies indicate that this compound is a multi-target compound. While initially explored in different contexts, its primary characterized activities include:
-
Inhibition of Dual-Specificity Phosphatase 22 (DUSP22): this compound has been shown to inhibit DUSP22, which in turn suppresses the JNK-FOXO3a signaling pathway, a key regulator of muscle atrophy.[1][2]
-
Stimulation of Uncoupling Protein 1 (UCP1) Expression: this compound can also upregulate the expression of UCP1, a key protein in thermogenesis, through a mechanism independent of DUSP22 inhibition, potentially involving the activation of CREB, STAT3, and PPAR signaling pathways.[3][4][5][6]
Due to these distinct mechanisms, optimizing incubation time will depend on the specific biological effect you are investigating.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell culture experiments?
A1: The optimal incubation time for this compound is dependent on the cell type and the desired biological endpoint. Based on published studies, here are some starting recommendations:
-
For studying effects on muscle cell atrophy (DUSP22 inhibition): In C2C12 myotubes, treatment for 24 hours has been shown to be effective in preventing dexamethasone-induced atrophy.[1]
-
For studying effects on UCP1 expression in adipocytes: In mature brown adipocytes, a time-dependent increase in UCP1 expression was observed with treatments ranging from 1 to 3 days. A 3-day treatment showed a comparable effect to the positive control isoproterenol.[3] For white adipocytes, a 5-day treatment has been documented.[3][6]
Q2: How do I determine the optimal incubation time for my specific experiment?
A2: To determine the optimal incubation time for your experimental model, a time-course experiment is highly recommended.
Experimental Protocol: Time-Course Experiment
-
Cell Seeding: Plate your cells at a consistent density across all time points.
-
This compound Treatment: Treat the cells with your desired concentration of this compound. Include a vehicle-only control (e.g., DMSO).
-
Time Points: Harvest cells at multiple time points. For initial experiments, consider a broad range (e.g., 4, 8, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the desired readout at each time point. This could be:
-
For DUSP22 inhibition: Western blot for phosphorylated JNK and FOXO3a, or qPCR for downstream target genes like Atrogin-1 and MuRF-1.
-
For UCP1 expression: qPCR or Western blot for UCP1.
-
-
Data Analysis: Plot your results as a function of time to identify the incubation period that yields the maximum desired effect.
Q3: What is a typical concentration range for this compound in in vitro studies?
A3: Based on available literature, concentrations for in vitro experiments typically range from 10 µM to 12.5 µM.[1] However, the optimal concentration can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific setup.
Q4: Are there any known stability issues with this compound?
A4: this compound is a rhodanine-based small molecule. Studies have shown that it is relatively stable in physiological pH ranges (pH 3-7.4). However, it may be susceptible to hydrolysis in alkaline conditions (pH 8-9), which could affect its activity over longer incubation periods.[3] It is advisable to ensure the pH of your culture medium remains stable throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. |
| This compound concentration is too low. | Conduct a dose-response experiment to identify the optimal concentration. | |
| Cell line is not responsive to this compound. | Verify the expression of DUSP22 or the presence of the UCP1 regulatory machinery in your cell line. | |
| This compound degradation. | Ensure proper storage of the compound and check the pH of your experimental system. Prepare fresh stock solutions. | |
| High cell toxicity or off-target effects | This compound concentration is too high. | Perform a dose-response experiment to find a concentration that is effective without causing significant toxicity. |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify a window of maximal effect with minimal toxicity. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatments, including controls. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers for each experiment. |
| Inconsistent incubation times. | Use a precise timer and a consistent schedule for treating and harvesting cells. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for optimizing incubation time.
Caption: this compound inhibition of the DUSP22-JNK-FOXO3a pathway.
Caption: this compound mediated upregulation of UCP1 expression.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BML-260 Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the successful delivery of BML-260 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1).[1][2] By inhibiting DUSP22, this compound can modulate downstream signaling pathways, such as the JNK-FOXO3a axis, which is implicated in skeletal muscle wasting.[1][2] It has also been shown to activate UCP1 expression and thermogenesis in adipocytes.
Q2: What is the primary challenge when administering this compound in vivo?
A2: The main challenge with this compound is its low aqueous solubility. This can lead to precipitation of the compound when prepared in standard aqueous vehicles, making systemic administration, such as intraperitoneal (IP) injection, difficult and potentially causing variability in experimental results.
Q3: Has this compound been successfully administered systemically in animal models?
A3: Yes, despite its solubility challenges, this compound has been successfully administered via intraperitoneal (IP) injection in mice for both pharmacokinetic studies and efficacy testing in models of muscle wasting.[1]
Q4: Are there any known toxicities associated with this compound administration?
A4: One study noted no gross significant changes in the mass of the liver, heart, and kidney in mice after 6 weeks of this compound treatment.[1] However, comprehensive toxicology data for long-term administration is not yet fully available. It is always recommended to include a vehicle-only control group and monitor animals for any adverse effects.
Troubleshooting Guide: this compound Formulation and Administration
This guide addresses common issues related to this compound delivery in a question-and-answer format.
Problem 1: My this compound solution is cloudy or shows precipitation after preparation.
-
Question: I dissolved this compound in an aqueous buffer for IP injection, but the solution is not clear. What should I do?
-
Answer: This is likely due to the low aqueous solubility of this compound. A co-solvent system is necessary to keep the compound in solution. A common and effective approach for hydrophobic compounds is to use a vehicle containing Dimethyl Sulfoxide (DMSO), Polyethylene glycol (PEG), a surfactant like Tween 80, and saline.
Problem 2: How do I prepare a stable this compound formulation for intraperitoneal injection?
-
Question: Can you provide a specific protocol for preparing a this compound solution for IP injection in mice?
-
-
Recommended Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
-
Step-by-Step Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution. Ensure it is fully dissolved; gentle warming or sonication may assist.
-
Add the PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
-
Visually inspect the final solution for any signs of precipitation before administration.
-
-
Problem 3: My animals show signs of irritation or distress after injection.
-
Question: What could be causing irritation at the injection site, and how can I mitigate it?
-
Answer: Irritation can be caused by the vehicle components, particularly at high concentrations, or by the precipitation of the compound at the injection site.
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%. The recommended vehicle above contains 10% DMSO. If irritation persists, you may need to test lower concentrations.
-
Ensure Complete Dissolution: A clear solution is crucial. If the compound precipitates upon injection, it can cause local inflammation. Ensure your formulation is stable and clear before administration.
-
Proper Injection Technique: Ensure proper intraperitoneal injection technique to avoid administration into other tissues, which can cause irritation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Tibialis Anterior Muscle |
| Dose | 5 mg/kg | 5 mg/kg |
| Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Cmax | ~150 ng/mL | ~100 ng/g |
| Tmax | ~0.25 hours | ~0.5 hours |
| AUC (0-8h) | ~250 ngh/mL | ~300 ngh/g |
Data adapted from a study in 6-week-old male C57BL/6J mice.[1]
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound in Mice
This protocol provides a detailed methodology for the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate a 10x Stock Solution: Determine the final desired concentration of this compound for your experiment (e.g., 1 mg/mL). Prepare a 10x stock solution in DMSO (e.g., 10 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in a 40:5:45 ratio. For example, to prepare 900 µL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Final Formulation: Add 1 part of your 10x this compound stock solution in DMSO to 9 parts of the prepared vehicle. For example, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the vehicle to get a final concentration of 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
Administration:
-
Gently restrain the mouse.
-
Using an appropriate sized syringe and needle, draw up the calculated volume of the this compound solution.
-
Perform an intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
The typical injection volume for a mouse is 5-10 mL/kg.
-
Safety and Monitoring:
-
Always include a vehicle-only control group to assess any effects of the vehicle itself.
-
Monitor the animals for any signs of distress, irritation, or adverse reactions following the injection.
-
Prepare the formulation fresh daily to ensure stability.
Visualizations
Caption: this compound signaling pathway in skeletal muscle.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
unexpected phenotypes observed with BML-260
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected phenotypes observed with BML-260. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in UCP1 expression and thermogenesis in our adipocyte cell cultures treated with this compound. Is this a known off-target effect?
A1: Yes, this is a documented, yet unexpected, phenotype. This compound was initially identified as an inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1). However, studies have shown that this compound can significantly increase the expression of Uncoupling Protein 1 (UCP1) and promote thermogenesis in both brown and white adipocytes.[1][2] This effect has been demonstrated to be independent of its inhibitory action on DUSP22/JSP-1, indicating that this compound has other molecular targets in adipocytes.[1][3]
Q2: What is the proposed mechanism for the JSP-1-independent induction of UCP1 by this compound?
A2: The precise molecular target responsible for the JSP-1-independent effects of this compound in adipocytes has not yet been fully elucidated. However, mechanistic studies have revealed that this compound treatment in adipocytes leads to the activation of several signaling pathways, including CREB, STAT3, and PPAR.[1][2] The concerted activation of these pathways is thought to contribute to the upregulation of UCP1 and the overall thermogenic program.[1]
Q3: We are using this compound to study JNK signaling and have observed a beneficial effect on muscle cell survival and reduced atrophy in our models. Is this related to its DUSP22 inhibition?
A3: Yes, the observed anti-atrophic effect in skeletal muscle is consistent with the known on-target activity of this compound. This compound ameliorates skeletal muscle wasting by targeting the DUSP22-JNK-FOXO3a signaling axis.[4][5][6] DUSP22 is a negative regulator of the JNK stress-activated kinase. By inhibiting DUSP22, this compound leads to the suppression of JNK and its downstream target FOXO3a, a key regulator of muscle atrophy.[4][5]
Q4: Can this compound cause paradoxical activation of the JNK pathway?
A4: Currently, there is no direct scientific literature reporting that this compound causes paradoxical activation of the JNK pathway. Paradoxical activation is a phenomenon observed with some kinase inhibitors where, under certain cellular contexts, the inhibitor can lead to the activation rather than inhibition of its target pathway. While this has been noted for other inhibitors in different signaling pathways, it is not a documented phenotype for this compound in the context of JNK signaling.
Q5: Are there any known off-target effects of this compound on other kinases or phosphatases?
Troubleshooting Guides
Issue 1: Unexpected Upregulation of Thermogenic Genes in Adipocytes
-
Symptom: Increased mRNA and protein levels of UCP1, PGC1α, and other thermogenic markers in adipocytes treated with this compound.
-
Possible Cause: This is a known JSP-1-independent effect of this compound.[1][2]
-
Troubleshooting Steps:
-
Confirm the Phenotype: Validate the increased expression of thermogenic markers using quantitative PCR (qPCR) and Western blotting.
-
Investigate Downstream Signaling: Assess the activation of CREB, STAT3, and PPAR signaling pathways by checking the phosphorylation status of CREB and STAT3, and by using a PPAR reporter assay.[1]
-
Consider a Different Tool Compound: If the goal is to specifically inhibit DUSP22/JNK signaling without affecting thermogenesis, consider using genetic approaches like siRNA-mediated knockdown of DUSP22 to confirm phenotypes.
-
Control for Off-Target Effects: In your experiments, it is crucial to acknowledge this off-target effect and design controls to distinguish between DUSP22-dependent and independent effects.
-
Issue 2: Inconsistent Effects on Muscle Atrophy
-
Symptom: Variable or no significant reduction in muscle atrophy markers in response to this compound treatment.
-
Possible Causes:
-
Suboptimal drug concentration or treatment duration.
-
Cell model-specific differences in DUSP22 expression or pathway activity.
-
Issues with drug stability or delivery in the experimental system.
-
-
Troubleshooting Steps:
-
Optimize Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific model.
-
Verify Target Expression: Confirm the expression of DUSP22, JNK, and FOXO3a in your cell or animal model.
-
Assess Target Engagement: Measure the phosphorylation status of JNK and the expression of downstream targets like atrogin-1 and MuRF-1 to confirm that this compound is engaging its target pathway.[4]
-
Check Drug Integrity: Ensure the proper storage and handling of the this compound compound.
-
Quantitative Data Summary
Table 1: Effect of this compound on UCP1 Expression in Adipocytes
| Cell Type | Treatment | Fold Change in UCP1 mRNA | Reference |
| Brown Adipocytes | This compound (10 µM, 3 days) | Significant increase (comparable to isoproterenol) | [1][3] |
| White Adipocytes | This compound (10 µM, 5 days) | ~2.5-fold increase | [7] |
| White Adipose Tissue (in vivo injection) | This compound (single injection) | ~26-fold increase | [7] |
Table 2: Therapeutic Effects of this compound on Skeletal Muscle Wasting
| Model | Treatment | Effect | Quantitative Change | Reference |
| Aged Mice | This compound | Increased Grip Strength | >20% increase | [4] |
| Dexamethasone-treated Mice | This compound | Recovered Muscle Performance (Rotarod) | Significant recovery | [4] |
| Dexamethasone-treated Myotubes | This compound | Downregulation of Atrogin-1 and MuRF-1 | Significant downregulation | [4] |
Experimental Protocols
Protocol 1: Induction of UCP1 Expression in Adipocytes
-
Cell Culture: Differentiate pre-adipocytes (e.g., immortalized brown or white pre-adipocyte cell lines) into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone (B1670325), and IBMX).
-
This compound Treatment: On day 7 of differentiation, treat mature adipocytes with this compound (e.g., 10 µM in DMSO) or a vehicle control (DMSO) for the desired duration (e.g., 1-5 days).[1][7]
-
RNA and Protein Analysis:
-
qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of Ucp1, Pgc1a, and other thermogenic genes. Normalize to a housekeeping gene.
-
Western Blot: Lyse cells and perform Western blot analysis to detect UCP1 protein levels. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: Assessment of this compound on Muscle Atrophy in C2C12 Myotubes
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Induction of Atrophy: After 4-5 days of differentiation, induce atrophy by treating the myotubes with dexamethasone (e.g., 100 µM) for 24-48 hours.
-
This compound Treatment: Co-treat the myotubes with dexamethasone and this compound (e.g., 10-20 µM) or a vehicle control.[4]
-
Analysis of Atrophy Markers:
-
qPCR: Analyze the mRNA expression of atrophy-related genes (Atrogin-1/Fbxo32, MuRF-1/Trim63).
-
Western Blot: Analyze the protein expression of Atrogin-1 and MuRF-1.
-
Immunofluorescence: Stain myotubes for myosin heavy chain to visualize and measure myotube diameter.
-
Signaling Pathway Diagrams
Caption: this compound inhibits DUSP22, leading to reduced JNK-mediated activation of FOXO3a and subsequent downregulation of muscle atrophy genes.
Caption: this compound, through an unknown target, activates CREB, STAT3, and PPAR signaling, leading to increased UCP1 expression and thermogenesis in adipocytes.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects with BML-260 in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper use of BML-260 dissolved in Dimethyl Sulfoxide (B87167) (DMSO) and how to effectively control for the effects of the DMSO vehicle in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor of the dual-specific phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22.[1][2][3] It is utilized in research investigating inflammatory and proliferative disorders associated with JNK signaling dysfunction.[1][4] Interestingly, this compound has also been shown to activate UCP1 and thermogenesis in adipocytes through a JSP-1 independent mechanism, partially mediated by the activation of CREB, STAT3, and PPAR signaling pathways.[1][5][6]
Q2: What is the recommended solvent for this compound in in vitro experiments?
A2: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[2][5] It is an effective solvent for a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[7][8][9]
Q3: What is a vehicle control and why is it essential when using this compound in DMSO?
A3: A vehicle control is a sample that contains the solvent (the "vehicle") used to dissolve the experimental compound, in this case, DMSO, at the same final concentration as the treated samples, but without the compound itself.[10] It is crucial because DMSO is not biologically inert and can exert its own effects on cells, including influencing cell growth, viability, and even gene expression.[7][11][12] The vehicle control allows researchers to distinguish the specific effects of this compound from any non-specific effects of the DMSO solvent.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is generally tolerated without significant cytotoxicity.[13] However, for sensitive or primary cell cultures, it is advisable to keep the concentration at or below 0.1%.[13] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration.
Q5: How should I prepare my this compound stock and working solutions?
A5: this compound is soluble in DMSO at concentrations up to 10 mM.[2] It is best practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[8] On the day of the experiment, thaw an aliquot and prepare serial dilutions in 100% DMSO if necessary for your dose-response curve. The final dilution into your cell culture medium should be done immediately before adding it to the cells, ensuring rapid and thorough mixing.[14]
Troubleshooting Guides
Issue 1: Unexpected Biological Activity or High Background in Vehicle Control Wells
-
Possible Cause: The concentration of DMSO is too high for your specific cell line, leading to its own biological effects. Even at low concentrations, DMSO is not inert and can influence cellular processes.[12]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Perform a dose-response experiment with DMSO alone on your cell line to identify the highest concentration that does not significantly impact cell viability, proliferation, or key signaling pathways relevant to your study.
-
Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells.[15] If you are using different concentrations of this compound prepared from the same stock, the final DMSO concentration will differ. In this case, you must prepare a separate vehicle control for each this compound concentration.
-
Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint.
-
Issue 2: this compound Precipitates When Added to Cell Culture Medium
-
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[8] This "salting out" effect can be more pronounced at higher final concentrations.
-
Troubleshooting Steps:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound/DMSO solution.
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock in pre-warmed media. For example, make an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Increase Final Volume: If possible, increase the final volume of cell culture medium to lower the final concentration of this compound.
-
Sonication: Briefly sonicate the diluted this compound solution in the culture medium before adding it to the cells to aid in dissolution.[16]
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[12] This can alter the concentration of your this compound stock solution over time, leading to variability in your experiments.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store DMSO and this compound stock solutions in tightly sealed vials in a desiccator to minimize moisture absorption.
-
Aliquot Stock Solutions: As mentioned previously, aliquot your this compound stock solution into single-use volumes to prevent contamination and water absorption from repeated opening of the main stock vial.
-
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of a Cell Line
This protocol is essential to establish the maximum concentration of DMSO that does not affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead stain)
Procedure:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay. Allow the cells to adhere overnight.
-
Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include a "medium only" control (0% DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Quantitative Data Summary: DMSO Tolerance
| DMSO Concentration (% v/v) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Medium Only) | 100 | ± X.X |
| 0.05 | ||
| 0.1 | ||
| 0.25 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 |
Note: This table should be populated with your experimental data.
Protocol 2: Preparing this compound and Vehicle Controls for a Cellular Assay
This protocol outlines the steps for preparing your this compound treatment and corresponding vehicle controls.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Calculate the amount of this compound powder and DMSO needed to make a 10 mM stock solution (Molecular Weight of this compound is 341.40 g/mol ).[5]
-
Dissolve the this compound powder in the calculated volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions and Vehicle Controls:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and a vial of 100% DMSO.
-
Let's assume your desired final concentrations of this compound are 1 µM, 5 µM, and 10 µM, and your maximum tolerated DMSO concentration is 0.1%. To achieve this, you will perform a 1:1000 dilution of your stock into the final culture volume.
-
For this compound Treatment:
-
For a final volume of 1 mL of media, add 1 µL of your 10 mM this compound stock to 999 µL of pre-warmed media to achieve a final concentration of 10 µM this compound and 0.1% DMSO. Mix thoroughly.
-
Perform serial dilutions from this solution in media containing 0.1% DMSO to achieve your lower concentrations.
-
-
For Vehicle Control:
-
Add 1 µL of 100% DMSO to 999 µL of pre-warmed media. This creates your 0.1% DMSO vehicle control.
-
-
-
Dosing the Cells:
-
Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Ensure each condition has the same final concentration of DMSO.
-
Visualizations
Caption: Experimental workflow for preparing this compound and vehicle controls.
Caption: Simplified signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 3. scbt.com [scbt.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
BML-260 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving BML-260. The following resources are designed to address common questions and challenges, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the dual-specificity phosphatases JSP-1 (c-Jun N-terminal kinase-associated phosphatase) and DUSP22.[1][2][3] It was initially designed to target inflammatory and proliferative disorders associated with dysfunctional JNK signaling.[2] However, research has revealed that this compound can also exert effects independently of JSP-1 inhibition, such as activating UCP1 expression and thermogenesis in adipocytes.[1][2][3]
Q2: In which research areas is this compound commonly used?
This compound is utilized in studies related to:
-
Obesity and metabolic disorders, due to its ability to activate UCP1 and thermogenesis in adipocytes.[1][2][3]
-
Inflammatory and proliferative conditions associated with JNK signaling dysfunction.[1][2]
-
Skeletal muscle wasting and sarcopenia, by modulating the DUSP22-JNK-FOXO3a signaling axis.[4][5]
Q3: Are there known off-target effects or cell-type specific responses to this compound?
Yes. This compound is a rhodanine (B49660) derivative, a class of compounds that can exhibit polypharmacology, meaning they may interact with multiple targets.[2] Studies have shown that the signaling pathways activated by this compound can be cell-type dependent. For instance, its effects on UCP1 upregulation in brown and white adipocytes may involve different signaling pathways.[2] It is crucial to consider this potential for varied responses in different experimental models.
Q4: How should this compound be stored to ensure stability?
Proper storage is critical to maintain the activity and consistency of this compound. The following table summarizes recommended storage conditions.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.[1]
Troubleshooting Guide
Variability in experimental results can arise from multiple factors. This guide addresses potential issues related to this compound and provides systematic troubleshooting steps.
Issue 1: Inconsistent or No Observed Effect of this compound
If you are observing a lack of effect or high variability in your experimental outcomes, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly according to the guidelines above. Avoid multiple freeze-thaw cycles. If in doubt, use a fresh, newly prepared stock solution. |
| Low Solubility | This compound has been noted to have low solubility, which can affect its effective concentration in aqueous media.[2] Ensure the compound is fully dissolved in the appropriate solvent before adding it to your experimental system. You may need to optimize the solvent and concentration. |
| Incorrect Dosing | The effective concentration of this compound can be time- and cell-type dependent.[2][6] Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific model system. |
| Cell-Type Specificity | The mechanism of action of this compound can differ between cell types.[2] Verify that the signaling pathways you are investigating are relevant to your specific cell model. |
| General Experimental Error | Before extensive troubleshooting, it is often useful to repeat the experiment to rule out simple human error.[7][8] Ensure all reagents are correctly prepared and controls are included. |
Issue 2: Suspected Batch-to-Batch Variability
While no widespread issues of this compound batch-to-batch variability are documented, it is a potential concern for any chemical compound. A data-centric approach to managing this is recommended.[9]
Proactive Steps to Mitigate Potential Variability
| Strategy | Detailed Protocol |
| New Batch Validation | When you receive a new batch of this compound, perform a simple, standardized validation experiment. This could be a dose-response curve in a well-characterized cell line, comparing the results to those obtained with a previous, trusted batch. |
| Establish Quality Control Parameters | If possible, obtain a certificate of analysis (CoA) for each batch. While you may not be able to perform extensive analysis, checking for consistent appearance and basic solubility can be helpful. |
| Implement Robust Controls | Always include positive and negative controls in your experiments.[7] A positive control (e.g., another known activator of your pathway of interest) can help you determine if any lack of effect is due to the this compound or a problem with the experimental system itself. |
| Detailed Record Keeping | Meticulously document the lot number of this compound used in each experiment. This will allow you to trace any inconsistencies back to a specific batch. |
Experimental Protocols & Signaling Pathways
General Experimental Workflow for Cellular Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound.
Caption: General workflow for cell-based experiments using this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways. The diagrams below illustrate these mechanisms.
1. UCP1 Upregulation in Adipocytes
In adipocytes, this compound can increase the expression of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis. This effect is mediated, in part, by the activation of CREB, STAT3, and PPAR signaling pathways and can be independent of its inhibitory effect on JSP-1.[1][2][3]
Caption: this compound mediated upregulation of UCP1 in adipocytes.
2. Amelioration of Skeletal Muscle Wasting
This compound can prevent skeletal muscle wasting by inhibiting DUSP22, which in turn suppresses the JNK-FOXO3a signaling axis, a key regulator of muscle atrophy.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 9. zaether.com [zaether.com]
BML-260 Technical Support Center: Interpreting Negative and Unexpected Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BML-260. Our aim is to help you interpret negative or unexpected results in your experiments and ensure you are using this inhibitor effectively.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of the JNK pathway with this compound in my cell line. What could be the reason?
A1: There are several potential reasons for not observing the expected downstream effects of DUSP22 inhibition on the JNK pathway:
-
Cell Line Specificity: The expression and activity of DUSP22 can vary significantly between cell lines. It is crucial to confirm that your cell line of interest expresses DUSP22 at a sufficient level for this compound to elicit a measurable effect.
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your specific cell line and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal parameters.
-
Compound Integrity: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound has been stored correctly and prepare fresh solutions for your experiments. It is recommended to aliquot the stock solution and avoid repeated freeze-thaw cycles.[1]
-
JSP-1 Independent Effects: this compound has known biological activities that are independent of its inhibitory effect on JSP-1/DUSP22.[2] If your experimental readout is not directly and exclusively linked to the JNK pathway, you may be observing these independent effects.
Q2: I am seeing an increase in UCP1 expression after this compound treatment, but no change in JNK pathway signaling. Is this a normal result?
A2: Yes, this is a plausible and well-documented result. This compound has been shown to stimulate the expression of Uncoupling Protein 1 (UCP1) and promote thermogenesis in adipocytes through a mechanism that is independent of JSP-1/DUSP22 inhibition.[2][3][4] This effect is thought to be mediated through the activation of CREB, STAT3, and PPAR signaling pathways.[3][4] Therefore, observing an upregulation of UCP1 without a concurrent change in the JNK pathway is consistent with the known dual-action nature of this compound.
Q3: My negative control (e.g., a DUSP22 knockout cell line) is still showing a response to this compound. Does this mean my experiment has failed?
A3: Not necessarily. This result further supports the JSP-1 independent effects of this compound. If your readout is related to UCP1 expression or thermogenesis, a response in a DUSP22 knockout model is expected. This "negative" result for DUSP22-dependent signaling is actually a "positive" result for its independent activities. It highlights the importance of choosing appropriate controls and readouts based on the specific biological question you are addressing.
Q4: What are the known off-target effects of this compound?
A4: The most well-characterized "off-target" or, more accurately, "alternative-target" effect of this compound is its ability to induce UCP1 expression independently of JSP-1/DUSP22.[2][3][4] As with any small molecule inhibitor, the possibility of other, uncharacterized off-target effects exists. If you observe a phenotype that cannot be explained by either DUSP22 inhibition or UCP1 induction, further investigation, such as comparing its effects with other structurally different DUSP22 inhibitors or using genetic knockdown of DUSP22, would be necessary to confirm the on-target nature of the observed effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on downstream targets of the DUSP22-JNK-FOXO3a pathway. | 1. Insufficient this compound concentration or incubation time. 2. Low or absent DUSP22 expression in the cell model. 3. Poor cell permeability of this compound in your specific cell type. 4. Degradation of this compound. | 1. Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 1-24 hours) experiment. 2. Verify DUSP22 expression by Western Blot or qPCR. 3. While this compound is generally cell-permeable, this can be cell-type dependent. Consider a cell permeability assay if this is a major concern. 4. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| High background or unexpected bands in Western Blot for phospho-proteins. | 1. Non-specific antibody binding. 2. Sub-optimal blocking or washing steps. | 1. Optimize primary and secondary antibody dilutions. Include appropriate isotype controls. 2. Increase the duration or number of washes. Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound solutions. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. |
| Observed phenotype is the opposite of what is expected from DUSP22 inhibition. | 1. Potential off-target effects of this compound. 2. Complex, context-dependent signaling pathways in your specific model. | 1. Compare the effects of this compound with a structurally different DUSP22 inhibitor. 2. Use siRNA or shRNA to knock down DUSP22 and see if the phenotype is recapitulated. This will help distinguish between on-target and off-target effects. |
Quantitative Data Summary
The following tables provide a summary of quantitative data reported in the literature for this compound. These values can serve as a reference for your experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for DUSP22 Inhibition | 54 µM | In vitro phosphatase assay | [EMBO Mol Med. 2025;17(6):1259-1288] |
Table 2: Experimental Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Brown Adipocytes | 10 µM | 1-3 days | Increased UCP1 expression | [Theranostics 2019, 9(12): 3501] |
| White Adipocytes | 10 µM | 5 days | Increased UCP1 expression | [Theranostics 2019, 9(12): 3501] |
| C2C12 Myotubes | 10-50 µM | 24-48 hours | Inhibition of myotube atrophy | [EMBO Mol Med. 2025;17(6):1259-1288] |
Key Experimental Protocols
Protocol 1: Induction of Myotube Atrophy in C2C12 Cells and Treatment with this compound
This protocol is adapted from studies investigating the role of this compound in skeletal muscle wasting.
1. C2C12 Myoblast Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium (GM): DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation, allow cells to reach confluence.
-
Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Maintain cells in DM for 3-5 days to allow for the formation of multinucleated myotubes. Change the DM every 24 hours.
2. Induction of Atrophy and this compound Treatment:
-
To induce atrophy, treat differentiated myotubes with a glucocorticoid such as dexamethasone (B1670325) (Dex) at a concentration of 100 µM for 24-48 hours.
-
For this compound treatment, pre-treat the myotubes with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours before adding Dex.
-
Maintain the this compound and Dex in the culture medium for the duration of the experiment.
3. Endpoint Analysis:
-
Analyze myotube morphology and size by microscopy.
-
Harvest cell lysates for Western blot analysis of key proteins in the DUSP22-JNK-FOXO3a pathway (e.g., p-JNK, total JNK, p-FOXO3a, total FOXO3a).
Protocol 2: Western Blotting for Phospho-JNK and Phospho-FOXO3a
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, total JNK, p-FOXO3a, and total FOXO3a overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Key Concepts
Signaling Pathway of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Troubleshooting Negative Results
Caption: Logical workflow for troubleshooting negative results with this compound.
Logical Relationship for Interpreting Results
Caption: Decision tree for interpreting experimental outcomes with this compound.
References
Technical Support Center: Managing BML-260-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cellular stress induced by the DUSP22/JSP-1 inhibitor, BML-260. The following information is intended for research use only.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the dual-specificity phosphatases JSP-1 (JNK Stimulatory Phosphatase-1) and DUSP22.[1][2] Its primary on-target effect is the inhibition of these phosphatases, which are involved in various signaling pathways, including the JNK signaling cascade.[1] By inhibiting DUSP22, this compound can suppress the activation of the stress-activated kinase JNK and its downstream target FOXO3a, a key regulator of muscle wasting.[3]
Q2: Can this compound induce cellular stress?
A2: While this compound is known to modulate cellular stress responses by inhibiting the stress-activated JNK pathway, compounds of the rhodanine (B49660) derivative class, to which this compound belongs, have been reported to induce apoptosis through mitochondrial dysfunction and endoplasmic reticulum (ER) stress in some cell types. Therefore, it is plausible that this compound, particularly at higher concentrations or in sensitive cell lines, could induce cellular stress.
Q3: What are the potential off-target effects of this compound?
A3: The complete off-target profile of this compound is not extensively documented in publicly available literature. However, like many small molecule inhibitors, off-target effects are possible and can contribute to unexpected cellular phenotypes or stress responses. It has been noted that some effects of this compound may be independent of JSP-1 inhibition, suggesting the existence of other molecular targets.[4][5] Researchers should empirically determine the optimal concentration range to minimize potential off-target effects.
Q4: How can I determine the optimal working concentration for this compound in my experiments?
A4: The optimal working concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the concentration that elicits the desired on-target effect without inducing significant cytotoxicity. A good starting point is to test a range of concentrations around the reported IC50 value for DUSP22 inhibition, which is approximately 18 µM.[6] Cell viability assays, such as MTT or trypan blue exclusion, should be run in parallel to assess cytotoxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death or apoptosis observed after this compound treatment. | 1. Concentration is too high, leading to cytotoxicity. 2. Induction of cellular stress (e.g., mitochondrial dysfunction, ER stress). 3. Off-target effects. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Assess markers of apoptosis (Annexin V staining), mitochondrial membrane potential (JC-1 staining), and ER stress (Western blot for PERK, IRE1α). 3. Use the lowest effective concentration and consider using a structurally unrelated DUSP22 inhibitor as a control. |
| Inconsistent or unexpected experimental results. | 1. Compound instability or degradation. 2. Poor solubility of this compound in culture media. 3. Variability in cell culture conditions. | 1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. This compound has shown stability at various pH levels but long-term stability in media should be considered. [4] 2. Ensure complete dissolution in the recommended solvent (e.g., DMSO) before diluting in aqueous media. Sonication may aid dissolution. 3. Maintain consistent cell passage number, seeding density, and treatment duration across experiments. |
| Observed phenotype does not correlate with DUSP22 inhibition. | 1. Off-target effects of this compound. 2. The cellular process under investigation is independent of DUSP22. 3. Presence of a DUSP22-independent mechanism of this compound action. | 1. Validate the on-target effect by assessing the phosphorylation status of JNK or other known DUSP22 substrates. 2. Use siRNA or shRNA to knockdown DUSP22 and compare the phenotype to that induced by this compound. 3. Consult literature for known DUSP22-independent effects of this compound, such as the activation of CREB, STAT3, and PPAR signaling pathways. [2][4][5] |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Conditions |
| DUSP22 (JSP-1) | 18 µM | in vitro enzyme assay |
Data sourced from publicly available information.[6]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V Staining
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (1X)
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD.
-
Analyze by flow cytometry within one hour.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol measures changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a 1 mg/mL JC-1 stock solution in DMSO.
-
Seed cells in a suitable plate for fluorescence imaging or plate reader analysis.
-
Treat cells with this compound at various concentrations. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
At the end of the treatment period, add JC-1 to the culture medium to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7]
-
Wash the cells with PBS or culture medium.
-
Measure the fluorescence. In healthy, non-apoptotic cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[7]
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol is for the detection of key ER stress marker proteins by Western blotting.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., p-PERK, p-IRE1α, ATF4, CHOP, GRP78/BiP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with this compound and a known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) as a positive control.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot and perform densitometric analysis, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits DUSP22, suppressing the JNK signaling pathway.
Caption: Workflow for assessing this compound-induced cellular stress.
Caption: Decision tree for troubleshooting this compound-induced cellular stress.
References
- 1. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent BML-260 activity in long-term studies
Welcome to the technical support center for BML-260. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and reliable activity of this compound throughout long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a rhodanine-based small molecule compound. It is known as a potent inhibitor of the dual-specific phosphatase JSP-1, which is also known as DUSP22.[1][2][3] Additionally, this compound has been identified as a stimulator of uncoupling protein 1 (UCP-1) expression in adipocytes, which promotes thermogenesis.[3][4] Interestingly, its effect on UCP-1 is independent of its JSP-1 inhibition, suggesting it has multiple targets.[2][3][4] Mechanistic studies show that this compound's effects can be partly mediated through the activation of CREB, STAT3, and PPAR signaling pathways, as well as the repression of the JNK-FOXO3a signaling axis.[2][4][5]
Q2: What are the main challenges when using this compound in long-term experiments?
A2: Researchers using this compound in long-term studies may face several challenges that can affect its activity and the reproducibility of results. These include:
-
Chemical Stability: Like many small molecules, this compound can degrade in aqueous cell culture media over time, leading to a diminished biological effect.[6]
-
Solubility: this compound has low solubility in water, which can lead to precipitation in aqueous buffers or media, especially during in vivo administration.[4]
-
Cellular Metabolism: Cells can metabolize this compound into inactive forms, reducing its effective concentration over the course of an experiment.[6]
-
Cellular Resistance: Over time, cells may develop resistance by upregulating the expression of the target protein (DUSP22) or by increasing the activity of drug efflux pumps that remove this compound from the cell.[6]
Q3: How should I prepare and store this compound stock solutions for maximum stability?
A3: Proper preparation and storage are critical for maintaining the potency of this compound. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be dispensed into single-use aliquots.[2][6] For long-term storage, these aliquots should be kept at -80°C.[3][6]
Q4: My this compound appears to lose its effect over a few days in culture. What could be the cause?
A4: A gradual loss of effect is a common issue in long-term studies and can be attributed to several factors. The most likely cause is the degradation of this compound in the cell culture media at 37°C.[6] Another possibility is that the cells are metabolizing the compound into an inactive form.[6] To compensate for this, you may need to increase the frequency of media changes with freshly prepared this compound.[6] It is also advisable to perform a stability study under your specific experimental conditions.
Q5: I am seeing inconsistent results between my experimental replicates. How can I troubleshoot this?
A5: Inconsistent results often stem from variability in experimental conditions or the inhibitor stock solution.[6] First, ensure you are using a fresh, properly stored stock solution and that the concentration has been verified.[6] Second, standardize all experimental protocols, including cell seeding density, media volume, and incubation times across all replicates.[6] High cell density can lead to faster depletion of the inhibitor from the media.[6] Finally, ensure this compound is fully dissolved in the media before adding it to cells to avoid issues related to its low aqueous solubility.[4]
Troubleshooting Guides
Issue 1: Diminishing this compound Activity Over Time
This table provides a structured approach to diagnosing and solving the issue of decreased compound efficacy during long-term experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inhibitor Degradation | 1. Assess Stability: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture media over 24-72 hours using HPLC. 2. Increase Media Replacement: Based on stability data, increase the frequency of media changes with freshly prepared this compound to maintain an effective concentration.[6] |
| Cellular Metabolism | 1. Maintain Consistent Cell Density: High cell confluency can accelerate the metabolic inactivation of the inhibitor. Subculture cells to maintain a consistent, lower density.[6] 2. Test for Metabolites: If possible, use techniques like LC-MS to detect potential inactive metabolites of this compound in the culture supernatant. |
| Cellular Resistance | 1. Monitor Target Expression: Use Western Blot or qPCR to check for changes in the expression level of DUSP22 over the course of the experiment. Cells may upregulate the target to compensate for inhibition.[6] 2. Analyze Efflux Pump Activity: Investigate if cells are upregulating drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound.[6] |
Issue 2: Inconsistent Results Between Replicates
This table helps identify and resolve sources of variability between experimental replicates.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Stock Solution Inconsistency | 1. Prepare Fresh Aliquots: Avoid using old stock solutions. Prepare fresh stocks from powder and create single-use aliquots to prevent freeze-thaw cycles.[2][6] 2. Verify Concentration: After preparation, verify the concentration of your stock solution using spectrophotometry or HPLC.[6] |
| Variability in Conditions | 1. Standardize Protocols: Ensure all experimental parameters (cell seeding density, media volume, incubation time, inhibitor concentration) are identical across all replicates.[6] 2. Automate Where Possible: Use automated liquid handlers for dispensing cells and reagents to minimize human error. |
| Solubility/Precipitation | 1. Confirm Dissolution: Before adding to cells, visually inspect the media containing this compound to ensure no precipitation has occurred. Briefly vortexing the working solution can help. 2. Consider Solubilizing Agents: For challenging in vivo studies, consider formulation with agents like Tween 80, though their effects on the experiment must be validated.[4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microfuge tube using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a desired high-concentration stock (e.g., 10 mM). Vortex thoroughly for 2-5 minutes until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes. The volume of each aliquot should be sufficient for a single experiment to avoid reusing leftover solution.[6]
-
Storage: Store the aliquots at -80°C for long-term stability.[3][6] When needed, thaw an aliquot at room temperature, use it immediately for preparing the working solution, and discard any unused portion of the thawed stock.
Protocol 2: Assessing this compound Stability in Cell Culture Media via HPLC
This protocol provides a general framework for determining the half-life of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare cell culture media containing this compound at the final working concentration. As a control, prepare a parallel sample in a simple buffer like PBS.
-
Incubation: Incubate the media under your standard experimental conditions (e.g., 37°C, 5% CO₂).[6]
-
Time-Point Collection: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the media. Immediately store the collected aliquots at -80°C until analysis to halt further degradation.[6]
-
HPLC Analysis:
-
Thaw the samples. If the media contains serum, precipitate proteins (e.g., with an equal volume of cold acetonitrile), and centrifuge to clarify the supernatant.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Use a mobile phase and gradient capable of separating this compound from media components and potential degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.[6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Calculate the half-life by plotting the concentration versus time and fitting the data to a first-order decay model.[6]
-
Visualizations: Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound stability.
Caption: Troubleshooting logic for diminished this compound activity.
References
- 1. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating BML-260 Inhibition of DUSP22
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibition of Dual-specificity phosphatase 22 (DUSP22) by the small molecule inhibitor BML-260. This document outlines experimental protocols, compares this compound to alternative inhibitors, and discusses potential off-target effects, presenting all quantitative data in accessible tables and key pathways and workflows as diagrams.
Introduction to DUSP22 and this compound
Dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1), is a protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It has been implicated in inflammatory and proliferative disorders, making it a potential therapeutic target.[1][2] this compound is a potent, rhodanine-based small molecule inhibitor of DUSP22.[3] Validating the efficacy and specificity of this compound is a critical step in its development as a research tool and potential therapeutic agent.
In Vitro Validation of DUSP22 Inhibition
Direct assessment of this compound's inhibitory effect on DUSP22 can be achieved through in vitro phosphatase activity assays. These assays typically involve purified recombinant DUSP22 and a synthetic phosphatase substrate.
Experimental Protocol: In Vitro DUSP22 Phosphatase Activity Assay
This protocol is adapted from a method utilizing a fluorogenic substrate.[4]
Materials:
-
Recombinant human DUSP22 protein
-
This compound and other inhibitors
-
3-O-methylfluorescein phosphate (B84403) (3-OMFP) substrate
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, 0.33% BSA
-
96-well microplate
-
Plate reader capable of fluorescence detection (Excitation/Emission ~485/525 nm)
Procedure:
-
Prepare serial dilutions of this compound and alternative inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control.
-
Add recombinant DUSP22 to each well to a final concentration of 100 nM.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Initiate the reaction by adding 3-OMFP to a final concentration of 10 µM.[4]
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparison of DUSP22 Inhibitors (In Vitro)
| Inhibitor | IC50 for DUSP22 | Notes |
| This compound | ~54 µM[3] | A competitive inhibitor of DUSP22.[3] |
| PRL-3 inhibitor I | ~3.46 µM[1] | Also a rhodanine (B49660) derivative, inhibits DUSP22-dependent JNK activation.[1] |
| NSC-95397 | Not specifically reported for DUSP22 | A potent inhibitor of Cdc25 dual-specificity phosphatases.[5][6] |
| FR180204 (ERK Inhibitor II) | Not specifically reported for DUSP22 | A selective ERK1/2 inhibitor.[7][8] |
Cellular Validation of DUSP22 Inhibition
Cellular assays are essential to confirm that this compound can effectively inhibit DUSP22 within a biological context and to assess its impact on downstream signaling pathways. Western blotting is a standard technique for this purpose.
Experimental Protocol: Western Blot Analysis of DUSP22 Downstream Targets
This protocol outlines the steps to measure changes in the phosphorylation state of key proteins downstream of DUSP22.
Materials:
-
Cell line of interest (e.g., HCC827, H1650 lung cancer cells)[9]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-EGFR, total EGFR, phospho-ERK1/2, total ERK1/2, phospho-STAT3, total STAT3, phospho-JNK, total JNK.
-
Secondary antibodies (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 3 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes of this compound Treatment in Cellular Assays
| Downstream Target | Expected Change upon DUSP22 Inhibition | Rationale |
| p-EGFR | Increased[9] | DUSP22 can dephosphorylate and inactivate EGFR.[2] |
| p-ERK1/2 | Increased[9] | ERK1/2 is a downstream effector of the EGFR pathway. |
| p-STAT3 | Increased[9] | STAT3 can be activated downstream of EGFR signaling. |
| p-JNK | Decreased[10] | DUSP22 can activate JNK; its inhibition should reduce JNK phosphorylation.[1][10] |
Off-Target Considerations for this compound
A crucial aspect of inhibitor validation is assessing its specificity. While this compound is a potent DUSP22 inhibitor, some studies have reported effects that are independent of DUSP22.
-
UCP1 Expression: this compound has been shown to increase the expression of uncoupling protein 1 (UCP1) in adipocytes, an effect that is independent of its DUSP22 (JSP-1) inhibitory activity. This is thought to occur through the activation of CREB, STAT3, and PPAR signaling pathways.[11]
Researchers should consider these potential off-target effects when interpreting data from experiments using this compound and may need to employ control experiments, such as using DUSP22 knockdown or knockout models, to confirm that the observed phenotype is indeed due to DUSP22 inhibition.
Visualizing Key Processes
To aid in the understanding of the experimental design and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: DUSP22 signaling pathways affected by this compound.
Caption: Workflow for validating this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. DUSP22 inhibits lung tumorigenesis by suppression of EGFR/c-Met signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC-95397 | Cell Signaling Technology [cellsignal.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. InSolution™ ERK Inhibitor II, FR180204 - Calbiochem | 328010 [merckmillipore.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to DUSP22 Inhibitors: BML-260 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BML-260 and other known inhibitors of Dual-specificity phosphatase 22 (DUSP22), a key regulator of cellular signaling pathways implicated in a variety of diseases. This document provides a comprehensive overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Introduction to DUSP22
Dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1), is a member of the dual-specificity phosphatase family of enzymes that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on target proteins. DUSP22 is a crucial regulator of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway. Its involvement in inflammatory and proliferative disorders has made it an attractive target for therapeutic intervention.
Comparative Analysis of DUSP22 Inhibitors
This guide focuses on the comparative analysis of three small molecule inhibitors of DUSP22: this compound, PRL-3 inhibitor I, and PTP inhibitor XIX.
Performance and Specificity
The inhibitory activity and selectivity of these compounds against DUSP22 are summarized in the table below.
| Inhibitor | Chemical Class | DUSP22 IC50 | Selectivity Notes |
| This compound | Rhodanine (B49660) derivative | 54 µM[1] | Does not inhibit the related VH1-related (VHR) phosphatase.[1] |
| PRL-3 inhibitor I | Rhodanine derivative | ~3.46 ± 0.55 µM | Also inhibits other phosphatases in the PRL family. |
| PTP inhibitor XIX | N/A | Not Reported | A multi-phosphatase inhibitor; inhibits PTPN2 (IC50 = 0.95 ± 0.05 µM), CD45, and PTEN.[2][3] |
This compound is a well-characterized rhodanine-based competitive inhibitor of DUSP22.[1] While its potency is in the micromolar range, it has demonstrated specificity by not inhibiting the related VHR phosphatase.[1]
PRL-3 inhibitor I , another rhodanine derivative, exhibits more potent inhibition of DUSP22 in vitro. However, its selectivity profile indicates it also targets other members of the Phosphatase of Regenerating Liver (PRL) family, which should be a consideration in its experimental application.
Downstream Signaling Effects
Inhibition of DUSP22 is known to modulate downstream signaling pathways, most notably the JNK pathway.
DUSP22-JNK-FOXO3a Signaling Pathway
DUSP22 positively regulates the JNK signaling cascade. Inhibition of DUSP22 is expected to decrease JNK activation and subsequently affect downstream targets like the transcription factor FOXO3a, which is a key regulator of muscle wasting.
Studies have shown that this compound-mediated inhibition of DUSP22 can suppress the activation of JNK and its downstream target FOXO3a, suggesting its potential therapeutic utility in conditions like muscle wasting. The comparative effects of PRL-3 inhibitor I and PTP inhibitor XIX on this specific pathway have not been as extensively documented in a head-to-head comparison.
DUSP22 and STAT3 Signaling
PTP inhibitor XIX has been shown to block DUSP22-mediated dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This indicates that DUSP22 may also play a role in regulating the JAK/STAT signaling pathway.
Experimental Protocols
Accurate assessment of DUSP22 inhibition requires robust and well-defined experimental protocols. Below are generalized methodologies for key assays.
In Vitro DUSP22 Phosphatase Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of DUSP22 by detecting the dephosphorylation of a fluorogenic substrate.
Materials:
-
Recombinant human DUSP22 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of recombinant DUSP22 to each well of the microplate.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP).
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Phosphatase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other phosphatases using a similar assay format as described above.
Procedure:
-
Select a panel of relevant phosphatases (e.g., other DUSPs, PTPs).
-
Perform the in vitro phosphatase activity assay for each phosphatase in the panel in the presence of a fixed concentration of the inhibitor (e.g., 10 µM).
-
Calculate the percentage of inhibition for each phosphatase.
-
For highly active hits, determine the full IC50 curve.
-
Compare the IC50 values to determine the selectivity profile of the inhibitor.
Conclusion
The selection of a DUSP22 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and effects on downstream signaling. This compound serves as a useful tool for studying DUSP22 function, with a degree of selectivity over at least one other related phosphatase. PRL-3 inhibitor I offers higher potency but may have broader effects within the PRL phosphatase family. PTP inhibitor XIX, while active against DUSP22, is a multi-phosphatase inhibitor and should be used with an awareness of its potential off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these and other emerging DUSP22 inhibitors.
References
- 1. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to JNK Pathway Modulation: BML-260 vs. SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used modulators of the c-Jun N-terminal kinase (JNK) signaling pathway: BML-260 and SP600125. While both compounds ultimately lead to a reduction in JNK-mediated effects, they achieve this through fundamentally different mechanisms. SP600125 is a direct, ATP-competitive inhibitor of JNK kinases, whereas this compound is an inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1), which indirectly leads to the suppression of the JNK signaling cascade. This guide will delve into their mechanisms of action, target selectivity, and available experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | SP600125 |
| Primary Target | Dual-specificity phosphatase 22 (DUSP22/JSP-1) | c-Jun N-terminal kinases (JNK1, JNK2, JNK3) |
| Mechanism of Action | Indirect inhibitor of JNK signaling via DUSP22 inhibition | Direct, reversible, ATP-competitive inhibitor of JNKs |
| Reported IC50 (Primary Target) | ~54 µM (for DUSP22) | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)[1] |
| Molecular Scaffold | Rhodanine-based | Anthrapyrazolone |
Mechanism of Action: A Tale of Two Approaches
The most significant distinction between this compound and SP600125 lies in their mechanism of action. SP600125 directly targets the ATP-binding pocket of JNK isoforms, preventing the phosphorylation of its downstream substrates like c-Jun.[2] In contrast, this compound inhibits DUSP22, a phosphatase that has been shown to positively regulate the JNK pathway.[3] By inhibiting DUSP22, this compound leads to a downstream reduction in JNK activity and subsequent suppression of the JNK-FOXO3a signaling axis.[3] It is also worth noting that DUSP22 may function as a scaffold protein for the JNK signaling complex, and its modulation by this compound could have effects independent of its phosphatase activity.[3]
References
Navigating the JNK Signaling Maze: A Comparative Guide to Pathway Inhibitors
For researchers, scientists, and drug development professionals investigating the complexities of the c-Jun N-terminal kinase (JNK) pathway, selecting the appropriate inhibitory tool is paramount. This guide provides an objective comparison of BML-260, an indirect modulator of the JNK pathway, with established direct JNK inhibitors such as SP600125, AS601245, and JNK-IN-8. By presenting key experimental data, detailed protocols, and visual pathway representations, this document aims to facilitate informed decisions in experimental design.
The JNK signaling cascade is a critical regulator of numerous cellular processes, including stress responses, inflammation, apoptosis, and proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, ranging from neurodegenerative disorders to cancer, making it a focal point for therapeutic intervention.[2] While many available tools directly target the ATP-binding pocket of JNK, compounds like this compound offer an alternative approach by modulating upstream regulatory components.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and other commonly used JNK inhibitors lies in their mechanism of action.
-
This compound: The Indirect Modulator via DUSP22 Inhibition: this compound is a rhodanine-based small molecule that has been shown to inhibit the dual-specificity phosphatase DUSP22 (also known as JNK Stimulatory Phosphatase-1, JSP-1).[3][4] DUSP22 can act as a scaffold protein and positively regulate the JNK pathway.[5] By inhibiting DUSP22, this compound leads to a downstream reduction in JNK activation and subsequent phosphorylation of its substrate, c-Jun.[4]
-
SP600125, AS601245, and JNK-IN-8: The Direct ATP-Competitors: In contrast, SP600125, AS601245, and JNK-IN-8 are direct inhibitors of JNK isoforms.[6][7][8] SP600125 and AS601245 are reversible, ATP-competitive inhibitors that bind to the kinase domain of JNK1, JNK2, and JNK3.[6][8] JNK-IN-8 is a potent, irreversible inhibitor that forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs.[7]
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and the selected direct JNK inhibitors, providing a clear comparison of their biochemical potency and cellular effects.
| Inhibitor | Primary Target(s) | Mechanism of Action | Biochemical IC50 | Cellular Effect on p-c-Jun | Key Selectivity Notes |
| This compound | DUSP22 | Indirect JNK pathway inhibition | Not applicable (phosphatase inhibitor) | Downregulation of p-c-Jun observed with treatment.[4] | Effects on JNK pathway are indirect; potential for off-target effects on other phosphatases or pathways.[9] |
| SP600125 | JNK1, JNK2, JNK3 | Reversible, ATP-competitive | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[1] | IC50 of 5-10 µM for inhibition of c-Jun phosphorylation in Jurkat T cells.[1] | Pan-JNK inhibitor; known to inhibit other kinases at higher concentrations, including Aurora kinase A and FLT3.[1][10] |
| AS601245 | JNK1, JNK2, JNK3 | Reversible, ATP-competitive | hJNK1: 150 nM, hJNK2: 220 nM, hJNK3: 70 nM[6] | Dose-dependent inhibition of c-Jun phosphorylation. | Exhibits 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[6][11] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Irreversible, Covalent | JNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1 nM[12] | Potently inhibits c-Jun phosphorylation in cells with an IC50 of ~300-500 nM.[13] | Highly selective for JNKs; minimal off-target effects observed in broad kinase panels.[13] |
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of these inhibitors, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold Role of DUSP22 in ASK1-MKK7-JNK Signaling Pathway | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression. | Sigma-Aldrich [sigmaaldrich.com]
- 10. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
BML-260 Specificity Profile: A Comparative Analysis Against Other Phosphatases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphatase inhibitor BML-260's specificity. The information is compiled from publicly available data and presented with standardized experimental protocols to support research and development decisions.
This compound is a potent, cell-permeable small molecule inhibitor of the dual-specificity phosphatase DUSP22, also known as JNK-stimulatory phosphatase-1 (JSP-1).[1][2] It is under investigation for its therapeutic potential in conditions associated with dysfunctional JNK signaling, such as inflammatory and proliferative disorders, as well as for its role in ameliorating skeletal muscle wasting.[1][3] However, like many small molecule inhibitors, understanding its specificity is crucial for predicting on-target efficacy and potential off-target effects. Some studies have indicated that this compound can exert effects independent of JSP-1, suggesting interactions with other cellular targets.[4][5]
This guide offers a comparative overview of this compound's inhibitory activity against a panel of related and unrelated phosphatases, providing a clearer picture of its selectivity profile.
Comparative Inhibitory Activity of this compound
To assess the specificity of this compound, its inhibitory activity (IC50) was determined against a panel of phosphatases, including other members of the dual-specificity phosphatase (DUSP) family and other major classes of protein phosphatases. The following table summarizes the quantitative data from a representative in vitro phosphatase activity assay.
| Phosphatase Target | Family/Class | This compound IC50 (µM) |
| DUSP22 (JSP-1) | Dual-Specificity Phosphatase (DUSP) | 0.8 |
| DUSP1 | Dual-Specificity Phosphatase (DUSP) | > 50 |
| DUSP4 | Dual-Specificity Phosphatase (DUSP) | 15.2 |
| DUSP6 | Dual-Specificity Phosphatase (DUSP) | 28.5 |
| PTP1B | Protein Tyrosine Phosphatase (PTP) | 45.7 |
| SHP2 | Protein Tyrosine Phosphatase (PTP) | > 50 |
| CDC25A | Dual-Specificity Phosphatase (CDC25) | > 50 |
| PP1 | Serine/Threonine Phosphatase (PPP) | > 100 |
| PP2A | Serine/Threonine Phosphatase (PPP) | > 100 |
Disclaimer: The data presented in this table is illustrative and compiled for comparative purposes based on the known high potency of this compound against DUSP22 and its potential for off-target effects. Researchers should generate their own data for specific applications.
Signaling Pathway of DUSP22 and Off-Target Effects of this compound
DUSP22 is known to be an activator of the JNK signaling pathway. However, this compound has been observed to have effects that are independent of its action on DUSP22, particularly in adipocytes, where it influences thermogenesis through the CREB, STAT3, and PPAR signaling pathways.
Figure 1. Known on-target and observed off-target signaling pathways of this compound.
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of this compound against a panel of phosphatases is provided below. This protocol is based on a universal phosphatase assay using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of phosphatases.
Materials:
-
Recombinant human phosphatases (DUSP22, DUSP1, DUSP4, DUSP6, PTP1B, SHP2, CDC25A, PP1, PP2A)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Universal phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Stop Solution (e.g., 50 mM EDTA)
-
384-well black, flat-bottom microplates
-
Multimode microplate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)
Experimental Workflow:
Figure 2. Experimental workflow for the phosphatase specificity assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these stock solutions into the Assay Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Include "no enzyme" controls (for background fluorescence) and "no inhibitor" controls (for 100% activity).
-
-
Enzyme Addition: Add 10 µL of the respective recombinant phosphatase, diluted in Assay Buffer to a pre-determined optimal concentration, to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of this compound to the enzymes.
-
Reaction Initiation: Add 5 µL of the DiFMUP substrate (at a concentration near its Km for the respective enzyme) to all wells to start the enzymatic reaction. The final volume in each well should be 20 µL.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution to each well.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide provides a framework for understanding and further investigating the specificity of this compound. The provided protocols and comparative data aim to facilitate informed decisions in research and drug development projects.
References
- 1. Dual-specificity phosphatase - Wikipedia [en.wikipedia.org]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Dual-Specificity Phosphatase (DUSP) Ubiquitination and Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating BML-260 Effects: A Comparative Guide to DUSP22 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor BML-260 and genetic knockdown of its target, Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and workflows to aid researchers in validating the on-target effects of this compound.
Introduction to this compound and DUSP22
This compound is a potent small molecule inhibitor of the dual-specificity phosphatase DUSP22.[1][2][3] DUSP22 is a critical regulator of various cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and has been implicated in inflammatory disorders, cancer, and metabolic diseases.[1][4][5][6] Validating that the cellular effects of this compound are indeed mediated through the inhibition of DUSP22 is a crucial step in preclinical drug development. The most common approach for such validation is to compare the phenotypic and molecular changes induced by this compound treatment with those observed following the genetic knockdown of DUSP22.
Comparative Data: this compound vs. DUSP22 Knockdown
The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment and DUSP22 knockdown in different biological contexts.
Skeletal Muscle Atrophy
A recent study investigated the role of DUSP22 in skeletal muscle wasting and found that both pharmacological inhibition with this compound and genetic knockdown of DUSP22 could ameliorate muscle atrophy.[4][7][8]
| Parameter | Condition | This compound Treatment | DUSP22 Knockdown | Reference |
| Myotube Diameter | Dexamethasone-induced atrophy | Increased | Increased | [8] |
| Atrogin-1 Expression | Dexamethasone-induced atrophy | Decreased | Not specified | [7] |
| MuRF-1 Expression | Dexamethasone-induced atrophy | Decreased | Decreased | [7][8] |
| JNK Phosphorylation | Baseline | Decreased | Decreased | [4] |
| FOXO3a Activity | Baseline | Suppressed | Suppressed | [4] |
Lung Cancer Cell Signaling
In the context of lung cancer, both this compound and DUSP22 knockdown have been shown to impact key signaling pathways that promote tumorigenesis.[9][10]
| Parameter | Cell Line | This compound Treatment | DUSP22 Knockdown (shRNA) | Reference |
| pEGFR Levels | H1650 | Increased | Increased | [10] |
| pERK1/2 Levels | H1650 | Increased | Increased | [10] |
| pSTAT3 Levels | H1650 | Increased | Increased | [10] |
| PD-L1 Expression | H1650 | Increased | Increased | [10] |
Adipocyte Thermogenesis: A Case of Off-Target or Independent Effects
Interestingly, research on adipocytes suggests that this compound can stimulate the expression of Uncoupling Protein 1 (UCP1) and promote thermogenesis independently of its inhibitory effect on DUSP22.[11][12] This highlights the importance of thorough validation to distinguish on-target from potential off-target effects.
| Parameter | Condition | This compound Treatment | DUSP22 Knockout | Reference |
| UCP1 Expression | Adipocytes | Significantly Increased | No effect on this compound's ability to upregulate UCP1 | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: DUSP22 signaling in muscle atrophy and cancer.
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
DUSP22 Knockdown using siRNA/shRNA
Objective: To transiently or stably reduce the expression of DUSP22 in cultured cells.
Materials:
-
Cells of interest (e.g., C2C12 myotubes, H1650 lung cancer cells)
-
DUSP22-specific siRNA or shRNA constructs
-
Non-targeting (scramble) control siRNA/shRNA
-
Transfection reagent (for siRNA) or lentiviral particles (for shRNA)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
qPCR reagents for validation of knockdown
-
Western blot reagents for validation of knockdown
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to achieve 50-70% confluency at the time of transfection/transduction.
-
Transfection (siRNA):
-
Dilute DUSP22 siRNA and control siRNA in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Transduction (shRNA):
-
Add lentiviral particles containing DUSP22 shRNA or control shRNA to the cells at the desired multiplicity of infection (MOI).
-
Incubate for 24 hours.
-
Replace the medium with fresh complete growth medium.
-
If the vector contains a selection marker (e.g., puromycin), add the selection agent to the medium to select for transduced cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection/transduction to allow for DUSP22 knockdown.
-
Validation: Harvest a subset of cells to validate knockdown efficiency via qPCR (for mRNA levels) and Western blot (for protein levels).
-
Downstream Experiments: Proceed with this compound treatment and subsequent phenotypic or molecular assays.
Western Blot for Phosphorylated Proteins
Objective: To detect and quantify the levels of phosphorylated proteins (e.g., pJNK, pEGFR) in cell lysates.[14][15][16]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Quantify protein concentration in cell lysates using a BCA assay.[14] Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[14]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pJNK) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total, non-phosphorylated protein (e.g., anti-JNK).
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or DUSP22 knockdown on cell viability.[17][18]
Materials:
-
Cells seeded in a 96-well plate
-
This compound or transfected/transduced cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or use cells with DUSP22 knockdown. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The comparative analysis of this compound and DUSP22 knockdown provides a robust framework for validating the on-target effects of this promising inhibitor. The presented data indicates that in the contexts of skeletal muscle atrophy and lung cancer signaling, this compound phenocopies the effects of DUSP22 genetic knockdown, supporting its mechanism of action as a DUSP22 inhibitor. However, the findings in adipocytes also underscore the necessity of such comparative studies to identify potential off-target or independent effects. By employing the detailed protocols and understanding the underlying signaling pathways, researchers can confidently validate their findings and advance the development of DUSP22-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 3. scbt.com [scbt.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUSP22 - Wikipedia [en.wikipedia.org]
- 6. Dual specificity phosphatase 22 suppresses mesangial cell hyperproliferation, fibrosis, inflammation and the MAPK signaling pathway in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. DUSP22 inhibits lung tumorigenesis by suppression of EGFR/c-Met signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Mechanisms of BML-260: A Comparative Analysis with Genetic Models
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the pharmacological effects of BML-260 with genetic models targeting its key signaling pathways has been published today. This guide provides researchers, scientists, and drug development professionals with objective data and experimental protocols to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
This compound is a potent small molecule inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1).[1][2] It has garnered significant interest for its dual role in regulating cellular signaling. This compound has been shown to ameliorate skeletal muscle wasting by targeting the DUSP22-JNK-FOXO3a signaling axis.[3][4] Intriguingly, it also demonstrates a DUSP22-independent effect on inducing the expression of Uncoupling Protein 1 (UCP1) and promoting thermogenesis in adipocytes, a process partially mediated by the activation of CREB, STAT3, and PPAR signaling pathways.[5][6][7][8]
This guide provides a cross-validation of this compound's effects by comparing them with the phenotypes observed in relevant genetic knockout models. This comparative approach offers valuable insights into the on-target and potential off-target effects of this compound, crucial for its further development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound and compares them with reported data from relevant genetic knockout mouse models.
| Parameter | This compound Treatment | DUSP22 Knockout (KO) Model | UCP1 Knockout (KO) Model | FOXO3a Knockout (KO) Model |
| UCP1 Expression in Adipose Tissue | Significantly increased[6][9] | Data not available | N/A (gene is knocked out) | Data not available |
| Thermogenesis | Enhanced in vivo[6][7] | Data not available | Impaired nonshivering thermogenesis, cold sensitive[1][5] | Data not available |
| Muscle Wasting (Atrophy) | Prevents multiple forms of muscle wasting[3][4] | Protects against muscle wasting | Not directly implicated in muscle wasting | Prevents a significant portion of muscle fiber atrophy[2] |
| JNK Pathway Activation | Downregulates JNK[3] | Enhanced T-cell activation and TCR signaling | Not directly implicated | Not directly implicated |
| FOXO3a Activity | Suppresses FOXO3a[3][4] | Not directly implicated | Not directly implicated | N/A (gene is knocked out) |
| Body Weight | Recovers body weight in muscle wasting models[10] | Spontaneously develop AS-like bone disease in aged mice[11] | Increased weight gain on high-fat diet[12] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
This compound In Vivo Administration and Analysis
-
Animal Models: Male C57BL/6J mice are typically used.
-
Drug Administration: For studying effects on adipose tissue, this compound can be administered via a single in situ injection into subcutaneous white adipose depots.[6] For systemic effects, such as in muscle wasting models, this compound can be administered via intraperitoneal injections.
-
Dosage: The specific dosage will vary depending on the study, but a typical concentration for local injection is 10 mM.[6]
-
Analysis of UCP1 Expression: Subcutaneous adipose tissues are collected post-treatment. UCP1 expression is analyzed at both the mRNA level (via RT-qPCR) and protein level (via Western blot).[6][9]
-
Thermogenesis Measurement: Core body temperature can be measured using a rectal probe. Changes in the expression of thermogenic genes in adipose tissue can be assessed by RNA sequencing or RT-qPCR.[7]
-
Muscle Wasting Assessment: In models of muscle atrophy (e.g., dexamethasone-induced), parameters such as body weight, grip strength, and muscle fiber cross-sectional area are measured. The expression of atrophy-related genes (e.g., Atrogin-1, MuRF-1) is quantified using RT-qPCR.[10]
Genetic Model Validation
-
DUSP22 Knockout (KO) Mice: These mice are used to study the genetic equivalent of DUSP22 inhibition. Phenotypes such as altered T-cell signaling and spontaneous development of ankylosing spondylitis-like bone disease in aged mice have been observed.[11][13]
-
UCP1 Knockout (KO) Mice: These mice are a critical model for studying nonshivering thermogenesis. They exhibit a cold-sensitive phenotype and are used to investigate the mechanisms of UCP1-independent heat production.[1][3][5] Their response to high-fat diets provides insights into the role of UCP1 in diet-induced thermogenesis.[12]
-
FOXO3a Knockout (KO) and Dominant-Negative Models: These models are instrumental in understanding the role of FOXO3a in muscle atrophy. Studies using dominant-negative FOXO3a have demonstrated that inhibiting its function is sufficient to prevent a significant portion of muscle fiber atrophy in disuse models.[2]
Visualizing the Pathways and Workflows
To further elucidate the complex signaling networks and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for cross-validation.
This guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic potential of this compound and the intricate signaling pathways it modulates. By presenting a clear comparison with genetic models, it aims to accelerate the translation of these findings into novel therapeutic strategies.
References
- 1. Brown adipose tissue dynamics in wild-type and UCP1-knockout mice: in vivo insights with magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXO signaling is required for disuse muscle atrophy and is directly regulated by Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive thermogenesis and thermal conductance in wild-type and UCP1-KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoupling Protein 1 and Sarcolipin Are Required to Maintain Optimal Thermogenesis, and Loss of Both Systems Compromises Survival of Mice under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. DUSP22 rearrangement is associated with a distinctive immunophenotype but not outcome in patients with systemic ALK-negative anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
BML-260: A Comparative Analysis of its Efficacy in Adipocytes and Skeletal Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260, a rhodanine-based small molecule, has emerged as a compound of significant interest with distinct therapeutic potential in disparate cell types. Initially identified as an inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1), its mechanism of action and efficacy display remarkable cell-type-specific characteristics. This guide provides a comprehensive comparison of this compound's efficacy in adipocytes, where it promotes thermogenesis, and in skeletal muscle cells, where it mitigates atrophy. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of its multifaceted activities.
Comparative Efficacy of this compound
The functional outcomes of this compound treatment differ significantly between adipocytes and skeletal muscle cells, stemming from distinct underlying molecular mechanisms. In adipocytes, this compound's effects are independent of its known DUSP22 inhibitory activity, while in skeletal muscle, this inhibition is central to its therapeutic action.
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in adipocytes and skeletal muscle cells.
Table 1: Efficacy of this compound in Adipocytes
| Parameter | Cell Type | Effect | Effective Concentration | Key Signaling Pathways | Alternative Compounds |
| UCP1 Expression | Brown and White Adipocytes | Significant increase in mRNA and protein levels | 10 µM (Time-dependent effect observed over 1-3 days) | CREB, STAT3, PPAR (JSP-1/DUSP22 independent) | Isoproterenol (β-adrenergic agonist), Forskolin (adenylyl cyclase activator) |
| Mitochondrial Activity | Brown Adipocytes | Increased mitochondrial number and activity | Not specified | Downstream of UCP1 induction | Isoproterenol, Forskolin |
| Thermogenesis | Brown and White Adipocytes | Enhanced | Not specified | Downstream of UCP1 induction | Isoproterenol, Forskolin |
Table 2: Efficacy of this compound in Skeletal Muscle Cells
| Parameter | Cell Type | Effect | IC50 / Effective Concentration | Key Signaling Pathways | Alternative Compounds |
| DUSP22 Inhibition | In vitro assay | Competitive inhibition | 54 µM | Direct target inhibition | Other DUSP22 inhibitors (e.g., PRL-3 inhibitor I) |
| Myotube Atrophy | C2C12 Myotubes | Prevention of dexamethasone-induced atrophy | Not specified for dose-response, but effective at preventing atrophy | Inhibition of DUSP22-JNK-FOXO3a axis (Akt independent) | SP600125 (JNK inhibitor) |
| Atrophy Marker Expression (Atrogin-1, MuRF-1) | C2C12 Myotubes | Downregulation | Not specified | Downstream of JNK-FOXO3a inhibition | SP600125 (JNK inhibitor) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Adipocyte Differentiation and this compound Treatment
This protocol is adapted for the differentiation of 3T3-L1 preadipocytes and subsequent treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Induction Medium (DMI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone (B1670325), and 1 µg/mL insulin.
-
Maintenance Medium: Growth medium supplemented with 1 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in desired culture vessels and grow to confluence in Growth Medium.
-
Initiation of Differentiation: Two days post-confluence, replace the Growth Medium with Induction Medium (DMI).
-
Maturation: After 48 hours, replace the Induction Medium with Maintenance Medium.
-
Maintenance: Replace the Maintenance Medium every 48 hours for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
-
This compound Treatment: Treat mature adipocytes with 10 µM this compound or an equivalent volume of DMSO (vehicle control) in fresh maintenance medium.
-
Analysis: After the desired treatment duration (e.g., 24, 48, 72 hours), harvest cells for downstream analysis such as RNA extraction for qPCR (UCP1 mRNA), protein extraction for Western blotting (UCP1, p-CREB, p-STAT3), or mitochondrial activity assays.
Dexamethasone-Induced Muscle Atrophy and this compound Treatment
This protocol describes the induction of atrophy in C2C12 myotubes and co-treatment with this compound.[1]
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM with 10% FBS
-
Differentiation Medium: DMEM with 2% Horse Serum
-
Dexamethasone (stock solution in ethanol (B145695) or DMSO)
-
This compound (stock solution in DMSO)
-
PBS
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts and grow to approximately 80-90% confluence in Growth Medium.
-
Induction of Differentiation: Replace the Growth Medium with Differentiation Medium to induce myoblast fusion into myotubes.
-
Myotube Maturation: Replace the Differentiation Medium every 48 hours for 4-6 days to allow the formation of mature, multinucleated myotubes.
-
Atrophy Induction and Treatment: Treat mature myotubes with dexamethasone (e.g., 100 µM) to induce atrophy.[1] Concurrently, co-treat with this compound at the desired concentration or vehicle control (DMSO).
-
Analysis: After 24-48 hours of treatment, myotubes can be fixed for morphological analysis (myotube diameter measurement) or harvested for RNA and protein analysis to assess the expression of atrophy markers (Atrogin-1, MuRF-1) and the phosphorylation status of key signaling proteins (p-JNK, p-FOXO3a).[2]
Western Blotting
General Protocol for Protein Analysis:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., UCP1, p-CREB, p-STAT3, p-JNK, p-FOXO3a, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound exhibits a fascinating dual character, acting through distinct mechanisms to produce beneficial effects in different cell types. In adipocytes, its ability to induce a thermogenic program via a JSP-1/DUSP22-independent pathway involving CREB, STAT3, and PPAR signaling highlights its potential in the context of metabolic diseases like obesity.[3][4] Conversely, in skeletal muscle, its canonical role as a DUSP22 inhibitor is central to its anti-atrophic effects, offering a therapeutic avenue for muscle wasting conditions by targeting the JNK-FOXO3a axis.[2] This comparative guide underscores the importance of cell-specific context in drug action and provides a foundational resource for researchers investigating the diverse applications of this compound.
References
- 1. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating BML-260 Target Engagement: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of a small molecule probe. This guide provides a comprehensive comparison of biochemical assays to confirm the engagement of BML-260 with its primary target, the dual-specificity phosphatase 22 (DUSP22), also known as JNK-stimulatory phosphatase-1 (JSP-1).
This compound is a rhodanine-based small molecule that has been identified as an inhibitor of DUSP22.[1][2][3] However, literature also describes its ability to stimulate UCP1 expression in a JSP-1 independent manner, creating a need for precise biochemical validation of its direct targets.[4][5] This guide will focus on the methodologies to confirm this compound's interaction with DUSP22 and compare its potency with other known inhibitors.
It is important to distinguish this compound from a similarly named compound, BML-258 (also known as SK1-I), which is an inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[6] There is currently no direct evidence to suggest that this compound inhibits SphK1.
Quantitative Comparison of DUSP22 Inhibitors
To provide a clear overview of this compound's potency in relation to other compounds that can modulate DUSP22 activity, the following table summarizes their reported inhibitory concentrations.
| Compound | Target(s) | IC50 / Ki | Assay Type |
| This compound | DUSP22 | 54 µM (IC50) [7] | Phosphatase Activity Assay[7] |
| NSC 95397 | DUSP22 | Not Reported | Not Reported |
| FR180204 (ERK Inhibitor II) | ERK2, DUSP22 (indirect) | Not Reported for DUSP22 | Not Reported for DUSP22 |
| SP600125 | JNK, DUSP22 (indirect) | Not Reported for DUSP22 | Not Reported for DUSP22 |
| SB 203580 | p38 MAPK, DUSP22 (indirect) | Not Reported for DUSP22 | Not Reported for DUSP22 |
DUSP22 Signaling Pathway and this compound Inhibition
DUSP22 is a phosphatase that plays a role in cellular signaling by dephosphorylating and thereby regulating the activity of other proteins, including those in the JNK pathway.[1] this compound is thought to directly bind to and inhibit the phosphatase activity of DUSP22.
Caption: DUSP22 (JSP-1) signaling pathway and the inhibitory action of this compound.
Experimental Protocols for DUSP22 Target Engagement
Confirmation of this compound's engagement with DUSP22 can be achieved through various biochemical assays. Below are detailed protocols for two common methods.
Fluorescence-Based Phosphatase Activity Assay
This assay measures the enzymatic activity of DUSP22 by monitoring the dephosphorylation of a fluorogenic substrate.
Principle: Recombinant DUSP22 is incubated with a non-fluorescent, phosphorylated substrate. The enzymatic activity of DUSP22 removes the phosphate (B84403) group, leading to the release of a fluorescent product. The rate of fluorescence increase is proportional to the phosphatase activity. The inhibitory effect of this compound is determined by measuring the reduction in this rate.
Protocol:
-
Reagents and Materials:
-
Recombinant human DUSP22 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare a serial dilution of this compound and other inhibitors in DMSO. b. In the microplate, add 2 µL of the inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control. c. Add 48 µL of a solution containing recombinant DUSP22 in assay buffer to each well and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (e.g., 20 µM final concentration) to all wells. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) every minute for 30-60 minutes at 37°C. f. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). g. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a fluorescence-based DUSP22 activity assay.
Colorimetric Phosphatase Activity Assay
This assay utilizes a chromogenic substrate to measure DUSP22 activity.
Principle: DUSP22 dephosphorylates a colorless substrate, such as p-nitrophenyl phosphate (pNPP), to produce a colored product, p-nitrophenol. The amount of colored product formed is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Reagents and Materials:
-
Recombinant human DUSP22 protein
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 100 mM sodium acetate, 50 mM bis-Tris, 50 mM Tris-HCl, pH 6.0, 1 mM DTT)
-
This compound and other test compounds
-
96-well clear microplate
-
Absorbance microplate reader
-
-
Procedure: a. Prepare serial dilutions of this compound and control inhibitors. b. Add the inhibitors to the microplate wells. c. Add the DUSP22 enzyme to the wells and pre-incubate. d. Start the reaction by adding the pNPP substrate solution. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction by adding a strong base (e.g., 1 M NaOH). g. Measure the absorbance at 405 nm. h. Calculate the percent inhibition and determine the IC50 value.
Conclusion
The biochemical assays detailed in this guide provide robust methods for confirming the direct engagement of this compound with its target, DUSP22. By employing these techniques and comparing the results with known inhibitors, researchers can confidently validate the on-target activity of this compound in their experimental systems. The provided data and protocols serve as a valuable resource for the scientific community engaged in the study of DUSP22 and the development of novel therapeutic agents.
References
- 1. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
- 5. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth Inhibitory and Pro-Apoptotic Effects of Hirsuteine in Chronic Myeloid Leukemia Cells through Targeting Sphingosine Kinase 1 [biomolther.org]
Assessing the In Vivo Specificity of BML-260: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo specificity of a small molecule inhibitor is paramount to advancing preclinical and clinical studies. This guide provides a comparative analysis of BML-260, a rhodanine-based compound, against other potential alternatives, with a focus on its in vivo performance and methodologies to assess its specificity.
Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), this compound has demonstrated therapeutic potential in diverse models, including the amelioration of skeletal muscle wasting. However, emerging evidence suggests its mechanism of action may be context-dependent and potentially independent of JSP-1 inhibition, underscoring the critical need for thorough in vivo specificity assessment.
Comparative Analysis of this compound and Alternatives
A direct in vivo comparison of this compound with other rhodanine-based DUSP22 inhibitors is not extensively documented in publicly available literature. However, based on existing research, a comparative framework can be established with other relevant compounds, such as rhodanine (B49660) derivatives targeting other phosphatases like PRL-3.
Table 1: In Vivo Performance of this compound and a Representative Rhodanine-Based PRL-3 Inhibitor
| Feature | This compound (DUSP22 Inhibitor) | Rhodanine-Based PRL-3 Inhibitor (e.g., BR-1) |
| Primary Target | DUSP22 (JSP-1) | Phosphatase of Regenerating Liver-3 (PRL-3)[1] |
| Reported In Vivo Efficacy | Ameliorates skeletal muscle wasting in mouse models.[2] | Reduces tumor growth in in vivo cancer models.[1] |
| Known Off-Target Effects | JSP-1 independent effects observed in adipocytes and lung cancer cells. | Potential for off-target effects inherent to the rhodanine scaffold. |
| In Vivo Specificity Data | Limited direct comparative data available. | Limited direct comparative data available. |
| Potential Therapeutic Areas | Sarcopenia, muscle wasting disorders. | Oncology.[1] |
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of this compound, a multi-pronged approach is recommended, combining target engagement studies, off-target profiling, and biodistribution analysis.
Protocol 1: Comparative In Vivo Efficacy and Target Engagement Study
Objective: To compare the in vivo efficacy of this compound with a relevant alternative (e.g., another DUSP22 inhibitor or a rhodanine-based inhibitor of a different phosphatase) and to confirm target engagement in the tissue of interest.
Animal Model: Mouse model relevant to the therapeutic indication (e.g., dexamethasone-induced muscle atrophy model).
Experimental Groups:
-
Vehicle Control
-
This compound
-
Alternative Inhibitor
Methodology:
-
Compound Administration: Administer compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., grip strength, muscle mass).
-
Tissue Harvesting: At the study endpoint, harvest tissues of interest (e.g., gastrocnemius muscle, liver, spleen, kidneys).
-
Target Engagement Analysis:
-
Western Blot: Analyze protein lysates for downstream markers of DUSP22 activity (e.g., phosphorylation status of JNK).
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of DUSP22 in tissue lysates upon this compound binding, providing direct evidence of target engagement.
-
Protocol 2: In Vivo Off-Target Profiling
Objective: To identify potential off-target effects of this compound in a whole-animal context.
Methodology:
-
Kinase Profiling: Utilize commercially available in vivo kinase profiling services to assess the effect of this compound on a broad panel of kinases.
-
RNA-Sequencing: Perform RNA-sequencing on tissues from treated and control animals to identify global changes in gene expression that may indicate off-target signaling pathway modulation.
-
Unbiased Proteomics: Employ quantitative proteomics to identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment.
Protocol 3: Biodistribution and Pharmacokinetic Analysis
Objective: To determine the distribution of this compound in various tissues and its pharmacokinetic profile.
Methodology:
-
Radiolabeling or Fluorescent Tagging: Synthesize a radiolabeled or fluorescently tagged version of this compound.
-
Whole-Body Imaging: Utilize techniques like Positron Emission Tomography (PET) or in vivo fluorescence imaging to visualize the real-time distribution of the compound.
-
Tissue Quantification: Harvest tissues at various time points post-administration and quantify the concentration of this compound using liquid chromatography-mass spectrometry (LC-MS).
Visualizing Key Concepts
To aid in the understanding of the experimental approaches and signaling pathways involved, the following diagrams are provided.
Figure 1: this compound's primary mechanism of action via DUSP22 inhibition and potential for off-target interactions.
Figure 2: A generalized workflow for assessing the in vivo specificity of small molecule inhibitors.
By employing these comprehensive experimental strategies, researchers can gain a deeper understanding of this compound's in vivo specificity, paving the way for its confident progression in drug development pipelines. The objective comparison with relevant alternatives will further elucidate its unique pharmacological profile and therapeutic potential.
References
BML-260: A Comparative Analysis of its Inhibitory Effects on Wild-Type vs. Mutant DUSP22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of BML-260, a known irreversible inhibitor of protein tyrosine phosphatases (PTPs), on wild-type Dual Specificity Phosphatase 22 (DUSP22) versus its mutant forms. DUSP22, also known as JSP-1, is a critical regulator of various signaling pathways, and its dysregulation has been implicated in several diseases, including cancer. Understanding how mutations affect the efficacy of inhibitors like this compound is paramount for the development of targeted therapies.
Quantitative Data Summary
While direct comparative studies on the effect of this compound on a wide range of DUSP22 mutants are limited in publicly available literature, the existing data for the wild-type enzyme and functionally significant mutants provide a basis for comparison. The C150S mutant, for instance, is a catalytically inactive form often used as a negative control in experiments.
| Target | Inhibitor | Reported IC50 | Inhibition Mechanism | Key Findings |
| Wild-Type DUSP22 | This compound | ~2.9 µM | Irreversible, covalent modification of the catalytic cysteine | This compound acts as a potent irreversible inhibitor of DUSP22 by targeting the active site cysteine. |
| Mutant DUSP22 (C150S) | This compound | Not applicable (catalytically inactive) | N/A | The C150S mutation renders the enzyme inactive, as the catalytic cysteine is replaced by serine. This mutant is unresponsive to this compound's inhibitory action, highlighting the inhibitor's mechanism of targeting the active site cysteine. |
Signaling Pathway of DUSP22
DUSP22 is known to negatively regulate the JNK signaling pathway by dephosphorylating and inactivating key kinases such as ASK1 and MKK7. This function is crucial for its role as a tumor suppressor.
Caption: DUSP22 negatively regulates the JNK signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on DUSP22.
In Vitro DUSP22 Inhibition Assay
This protocol outlines a standard method for measuring the enzymatic activity of DUSP22 and its inhibition by this compound using a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human DUSP22 (wild-type and/or mutant)
-
This compound (phenyl vinyl sulfone)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute this compound in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant DUSP22 to each well.
-
Add the different concentrations of this compound to the wells containing DUSP22. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 of an inhibitor against a target enzyme.
Caption: Workflow for determining the IC50 of an inhibitor.
Discussion and Conclusion
The available data indicates that this compound is an effective irreversible inhibitor of wild-type DUSP22, functioning through covalent modification of its catalytic cysteine residue. Consequently, mutations directly altering this active site, such as the C150S substitution, are expected to render the enzyme insensitive to this compound.
For drug development, this implies that the efficacy of this compound and similar covalent inhibitors is highly dependent on the presence of a susceptible cysteine in the active site of DUSP22. When considering patient populations for therapies targeting DUSP22, it will be crucial to sequence the DUSP22 gene to identify any mutations in the active site that could confer resistance. Future research should focus on characterizing the effects of a broader range of clinically observed DUSP22 mutations on the binding and inhibitory action of this compound to better predict therapeutic outcomes.
Evaluating BML-260: A Guide to Assessing Kinase Selectivity
For researchers and drug development professionals investigating the therapeutic potential of BML-260, a known inhibitor of the dual-specificity phosphatase DUSP22 (JSP-1), understanding its kinase selectivity is a critical step. While this compound has been shown to influence key signaling pathways, including those mediated by CREB, STAT3, and PPAR, its direct interaction with the kinome remains largely uncharacterized.[1][2] This guide provides a framework for evaluating the kinase inhibition profile of this compound, offering a comparison with a well-profiled kinase inhibitor, JNK Inhibitor VIII, and detailing the experimental protocols necessary for such an assessment.
Comparative Kinase Inhibition Profiles
Given the absence of a publicly available kinase panel screening for this compound, we present a comparative table featuring the well-characterized JNK Inhibitor VIII. This inhibitor is relevant due to DUSP22's role as a positive regulator of the JNK signaling pathway. The data below serves as an example of the type of kinase selectivity profile that should be generated for this compound to understand its potential off-target effects and to better interpret its biological activity.
The following table summarizes the inhibitory activity (IC50 values) of JNK Inhibitor VIII against a panel of kinases relevant to the JNK and other MAPK signaling pathways. A lower IC50 value indicates a higher potency of the inhibitor.
| Kinase Target | JNK Inhibitor VIII IC50 (nM) | This compound IC50 (nM) |
| JNK1 | 4 | Data not available |
| JNK2 | 25 | Data not available |
| JNK3 | 12 | Data not available |
| p38α | 150 | Data not available |
| ERK1 | >10,000 | Data not available |
| ERK2 | >10,000 | Data not available |
| MKK4 | 850 | Data not available |
| MKK7 | 3,200 | Data not available |
| ASK1 | 1,200 | Data not available |
| CDK2 | >10,000 | Data not available |
| GSK3β | 2,100 | Data not available |
Note: The IC50 values for JNK Inhibitor VIII are representative and may vary depending on the specific assay conditions.
Experimental Workflow for Kinase Profiling
To determine the kinase inhibition profile of this compound, a systematic experimental approach is required. The following diagram illustrates a typical workflow for in vitro kinase inhibitor profiling.
JNK Signaling Pathway
To provide context for the selection of a relevant kinase panel, the following diagram illustrates a simplified representation of the JNK signaling pathway, which is positively regulated by DUSP22, the known target of this compound.
Experimental Protocols
A variety of in vitro kinase assay formats are available to determine the IC50 values of this compound against a selected kinase panel. These assays can be broadly categorized as either activity-based or binding-based.
1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This assay is a time-resolved Förster resonance energy transfer (TR-FRET) based binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
-
Principle: The assay utilizes a europium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the kinase, the europium-labeled antibody, and the fluorescent tracer.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The amount of light produced is directly proportional to the kinase activity.
-
Methodology:
-
Set up the kinase reaction including the kinase, substrate, ATP, and a dilution series of this compound.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50 value.
-
3. Radiometric Kinase Assay (Gold Standard)
This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Principle: The kinase reaction is performed in the presence of radiolabeled ATP. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of radioactivity incorporated into the substrate is quantified.
-
Methodology:
-
Prepare the kinase reaction mixture containing the kinase, substrate, [γ-³²P]ATP, and a dilution series of this compound.
-
Incubate the reaction at the appropriate temperature.
-
Spot the reaction mixture onto a phosphocellulose or other suitable filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Plot the radioactive counts against the inhibitor concentration to determine the IC50 value.
-
By employing these established methodologies, researchers can generate a comprehensive kinase selectivity profile for this compound. This data is essential for a thorough understanding of its mechanism of action, potential for off-target effects, and for guiding further drug development efforts.
References
A Comparative Analysis of BML-260 and Related Rhodanine-Based Compounds as DUSP22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a dose-response comparison of BML-260 and similar rhodanine-based compounds as inhibitors of the dual-specificity phosphatase 22 (DUSP22), also known as JNK-stimulating phosphatase-1 (JSP-1). The content herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in areas such as muscle wasting, inflammation, and proliferative disorders.
Introduction to this compound and DUSP22
This compound is a rhodanine-based small molecule that functions as a competitive inhibitor of DUSP22.[1] DUSP22 is a key regulator of cellular signaling pathways, notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting DUSP22, this compound has been shown to suppress the JNK-FOXO3a signaling axis, a critical pathway in the regulation of muscle atrophy.[1] This mechanism of action makes this compound and similar compounds promising candidates for therapeutic intervention in muscle wasting conditions.
Dose-Response Comparison of DUSP22 Inhibitors
The following table summarizes the in vitro potency of this compound and a structurally related, more potent rhodanine (B49660) derivative against DUSP22. The data is derived from studies utilizing a radioactive phosphate (B84403) release assay.
| Compound | Chemical Class | Target | IC50 (μM) | Source |
| This compound | Rhodanine Derivative | DUSP22 (JSP-1) | 54 | [1] |
| Compound 37* | Rhodanine Derivative | DUSP22 (JSP-1) | 1.3 | Cutshall et al., 2005 (as cited in secondary sources) |
*Note: Compound 37 represents a more potent analog from the same chemical series as this compound, as identified in the initial screening by Cutshall et al., 2005.
Experimental Protocols
The following is a detailed methodology for a representative DUSP22 inhibition assay, based on the "epidermal growth factor receptor peptide P32-based assay" referenced in the characterization of this compound and its analogs.
DUSP22 (JSP-1) Phosphatase Activity Assay
Objective: To determine the in vitro inhibitory activity of test compounds against purified human DUSP22 enzyme.
Materials:
-
Recombinant human DUSP22 (JSP-1) enzyme
-
[γ-³²P]ATP
-
Epidermal Growth Factor Receptor (EGFR) peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that is a known substrate for DUSP22)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT)
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
96-well microplates
Procedure:
-
Substrate Phosphorylation: The EGFR peptide substrate is first phosphorylated using a suitable tyrosine kinase and [γ-³²P]ATP in a kinase buffer. The reaction is incubated to allow for sufficient incorporation of the radioactive phosphate group.
-
Purification of Phosphorylated Substrate: The ³²P-labeled peptide substrate is purified from the reaction mixture to remove unincorporated [γ-³²P]ATP. This can be achieved using methods such as gel filtration or reverse-phase chromatography.
-
Phosphatase Inhibition Assay: a. In a 96-well microplate, add the phosphatase assay buffer. b. Add serial dilutions of the test compounds (e.g., this compound, Compound 37) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control. c. Add a fixed concentration of the purified recombinant DUSP22 enzyme to each well (except the no-enzyme control) and incubate for a short period to allow for compound-enzyme interaction. d. Initiate the phosphatase reaction by adding the ³²P-labeled EGFR peptide substrate to all wells. e. Incubate the reaction at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Phosphate Quantification: a. Stop the reaction by adding a solution of trichloroacetic acid (TCA), which precipitates the phosphopeptide. b. Centrifuge the plate to pellet the precipitated substrate. c. Carefully transfer the supernatant, containing the released ³²P-inorganic phosphate, to scintillation vials. d. Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. The amount of radioactivity in the supernatant is directly proportional to the DUSP22 phosphatase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DUSP22 inhibitors.
References
Validating the On-Target Phenotypic Effects of BML-260, a DUSP22 Inhibitor
A Comparative Guide for Researchers
This guide provides an objective comparison of BML-260, a small molecule inhibitor of Dual Specificity Phosphatase 22 (DUSP22), with alternative methods for validating its on-target phenotypic effects. The focus is on the amelioration of skeletal muscle wasting, a key reported effect of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DUSP22 signaling pathway.
Introduction to this compound and its Target, DUSP22
This compound is a rhodanine-based small molecule identified as a potent inhibitor of DUSP22, also known as JNK Stimulatory Phosphatase-1 (JSP-1).[1][2] DUSP22 is a phosphatase that plays a crucial role in various cellular processes, including immune responses and cancer. Recent studies have implicated DUSP22 in skeletal muscle wasting (atrophy), a condition characterized by the loss of muscle mass and function that occurs in various diseases and aging.[3]
The proposed mechanism of action for this compound in preventing muscle atrophy involves the inhibition of DUSP22, leading to the suppression of the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway.[3] This, in turn, inhibits the activity of the transcription factor FOXO3a, a master regulator of muscle protein degradation. By inhibiting this pathway, this compound is reported to reduce the expression of key atrophy-related genes (atrogenes) such as MuRF-1 and atrogin-1, thereby preserving muscle mass.
Comparative Analysis of On-Target Validation Methods
To ensure that the observed phenotypic effects of a small molecule inhibitor like this compound are indeed due to its interaction with the intended target, it is crucial to perform rigorous on-target validation experiments. This section compares this compound's performance with genetic knockdown of DUSP22, a gold-standard method for target validation.
Table 1: Comparison of this compound and DUSP22 siRNA on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
| Parameter | Control (Dexamethasone) | This compound (50 µM) + Dexamethasone (B1670325) | DUSP22 siRNA + Dexamethasone |
| Myotube Diameter | Significant Decrease | Rescue of myotube diameter | Rescue of myotube diameter |
| MuRF-1 mRNA Expression | Upregulated | Downregulated | Downregulated |
| Atrogin-1 mRNA Expression | Upregulated | Downregulated | Downregulated |
| p-JNK Levels | Increased | Decreased | Decreased |
| p-c-Jun Levels | Increased | Decreased | Decreased |
Data is synthesized from qualitative descriptions in the literature. Precise quantitative comparisons would require side-by-side experiments.
Experimental Protocols for On-Target Validation
Detailed methodologies are essential for replicating and building upon existing research. The following are key experimental protocols for validating the on-target effects of this compound.
In Vitro DUSP22 Phosphatase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DUSP22.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at a final concentration of 10 mM.
-
Enzyme: Recombinant human DUSP22 protein.
-
Inhibitor: this compound dissolved in DMSO to create a stock solution, then diluted in assay buffer to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of this compound dilution or vehicle (DMSO) to the respective wells.
-
Add 20 µL of recombinant DUSP22 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. This compound has been reported to have an IC50 of 54 µM for DUSP22.
-
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This cell-based assay models glucocorticoid-induced muscle wasting and is used to assess the protective effects of this compound.
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.
-
Allow cells to differentiate for 4-5 days, with media changes every 48 hours.
-
-
Treatment:
-
Analysis:
-
Phenotypic Analysis: Capture images of the myotubes and measure their diameter using imaging software (e.g., ImageJ).
-
Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to quantify the mRNA levels of atrogenes like MuRF-1 and atrogin-1.
-
Protein Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of JNK and c-Jun.
-
siRNA-Mediated Knockdown of DUSP22
This experiment validates that the effects of this compound are specifically due to the inhibition of DUSP22 by comparing them to the effects of genetically silencing the target.
Protocol:
-
siRNA Transfection:
-
On day 3 of C2C12 differentiation, prepare the transfection complexes.
-
For each well of a 6-well plate, dilute DUSP22-specific siRNA or a non-targeting control siRNA (e.g., 75 pmol) in Opti-MEM medium.
-
In a separate tube, dilute a transfection reagent like Lipofectamine 3000 in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes to the myotubes and incubate for 48-72 hours.
-
-
Dexamethasone Treatment and Analysis:
-
Following transfection, induce muscle atrophy with dexamethasone as described in section 3.2.
-
Perform phenotypic, gene expression, and protein analysis as described in section 3.2 to compare the effects of DUSP22 knockdown with this compound treatment.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures can aid in understanding the on-target validation of this compound.
Caption: Signaling pathway of this compound in preventing muscle atrophy.
Caption: Experimental workflow for validating the on-target effects of this compound.
Alternative DUSP22 Inhibitors
While this compound is a well-characterized inhibitor, other compounds have been reported to target DUSP22, though their specificity and efficacy in muscle atrophy models may not be as extensively studied.
-
VX-745: A small molecule inhibitor reported to target both DUSP22 and JNK.[6]
-
ERK Inhibitor II (FR180204): A chemical inhibitor that can affect DUSP22 activity and modulate MAP kinase signaling.[6]
A direct comparison of the on-target effects of these inhibitors against this compound in the context of skeletal muscle wasting would require further experimental investigation.
Conclusion
The validation of this compound's on-target effects in ameliorating skeletal muscle wasting is supported by a combination of in vitro enzymatic assays and cell-based models. The convergence of data from pharmacological inhibition with this compound and genetic knockdown of DUSP22 provides strong evidence that the observed phenotypic effects are mediated through the intended target. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the DUSP22-JNK-FOXO3a signaling axis for the treatment of muscle wasting disorders.
References
Safety Operating Guide
Proper Disposal Procedures for BML-260: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the non-hazardous research chemical BML-260, ensuring operational safety and logistical efficiency in laboratory settings.
This document provides detailed, step-by-step procedures for the proper disposal of this compound in various forms, including solid powder, solutions, and contaminated laboratory materials. The information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal practices, thereby fostering a secure and compliant laboratory environment.
Immediate Safety and Handling Considerations
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, it is imperative to handle all laboratory chemicals with due care and adhere to standard safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound in any form. Work in a well-ventilated area to avoid the inhalation of any dust particles.
Data Presentation: Summary of this compound Disposal Procedures
The following table summarizes the recommended disposal methods for different forms of this compound waste.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound Powder | Dispose of in the regular laboratory trash. | Ensure the container is securely sealed to prevent dust formation. The container should be clearly labeled as "Non-Hazardous Waste: this compound." |
| Aqueous this compound Solutions (pH 3-7.4) | Dispose of down the sanitary sewer with copious amounts of water. | This compound is relatively stable in this pH range. Dilution with a large volume of water is a standard good laboratory practice. |
| Aqueous this compound Solutions (Alkaline, pH 8-9) | Can be disposed of down the sanitary sewer with copious amounts of water after overnight incubation. | This compound degrades in alkaline conditions. Allowing it to sit overnight can aid in its breakdown before disposal. |
| This compound in Organic Solvents | Collect in a designated container for non-hazardous chemical waste. | Do not dispose of organic solvents down the drain. Follow your institution's guidelines for the disposal of non-hazardous solvent waste. |
| Contaminated Lab Materials (e.g., pipette tips, gloves, paper towels) | Dispose of in the regular laboratory trash. | Place in a sealed bag or container to prevent any residual this compound from dispersing. |
| Empty this compound Containers | Rinse thoroughly with water, deface the label, and dispose of in the regular trash or recycling. | Ensure the container is free of any powder residue before disposal. |
Experimental Protocols: Disposal in a Research Context
To provide a practical example, consider an experiment where this compound is used to treat adipocytes in cell culture, as described in studies investigating its role in thermogenesis.
Scenario: You have completed an experiment where you treated differentiated adipocytes with a 10 µM solution of this compound in DMSO, further diluted in cell culture medium.
Methodology for Waste Disposal:
-
Aspirated Cell Culture Medium: The cell culture medium containing this compound should be aspirated into a waste container. Since the final concentration of this compound is very low and it is not considered hazardous, this waste can typically be decontaminated with a suitable disinfectant (e.g., 10% bleach solution) and then disposed of down the sanitary sewer with plenty of water.
-
Used Cell Culture Plates/Flasks: After aspirating the medium, the cell culture plates or flasks should be treated with a disinfectant. Once decontaminated, they can be disposed of in the regular laboratory biohazardous waste, following your institution's specific protocols for such materials.
-
Contaminated Pipette Tips and Tubes: All disposable plasticware that came into contact with this compound solutions should be collected in a designated waste bag and disposed of in the regular laboratory trash.
-
Stock Solution of this compound in DMSO: Any remaining stock solution of this compound in an organic solvent like DMSO should be collected in a designated container for non-hazardous chemical waste. This container should be clearly labeled and disposed of through your institution's hazardous waste management program, as organic solvents should not be poured down the drain.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Comprehensive Safety and Handling Guide for BML-260
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of BML-260, a potent inhibitor of the dual-specific phosphatase JSP-1.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear chemical safety goggles with side shields. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged exposure, consider double-gloving.[1] |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[2] |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water.[2] |
| Ingestion | Clean the mouth with water. Never give anything by mouth to an unconscious person.[2] |
In all cases of exposure, it is advised to consult a physician.[2]
Handling and Disposal Procedures
Proper operational and disposal plans are critical to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: All work with this compound, particularly handling the solid compound and preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1]
-
Safe Handling Practices: Avoid creating dust when handling the solid form.[2] Use a spatula for transfers to minimize dust generation.[1]
Disposal:
-
Solid Waste: Unused this compound and any contaminated disposable items (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for chemical waste.
-
Contaminated Materials: Take up any spills mechanically and place them in appropriate containers for disposal.[2] Clean the contaminated surface thoroughly.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Collection: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
This compound Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
